molecular formula C7H8N2O B12315606 2-propan-2-yl-1,3-oxazole-4-carbonitrile

2-propan-2-yl-1,3-oxazole-4-carbonitrile

Katalognummer: B12315606
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: XIJGGKXPSAFXHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propan-2-yl-1,3-oxazole-4-carbonitrile is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . It belongs to the 1,3-oxazole family, a class of heterocyclic compounds characterized by a five-membered ring containing both oxygen and nitrogen atoms . The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a key building block for the development of bioactive molecules . Researchers value this structural motif for its potential as a ligand in catalysis; for instance, oxazole-containing ligands are used in vanadium-based catalysts for ethylene-norbornene (co)polymerization, where subtle changes to the ligand structure can significantly impact catalyst performance and polymer properties . Furthermore, the presence of both a carbonitrile group and an isopropyl substituent on the oxazole core makes this compound a versatile synthetic intermediate. It can be utilized in the synthesis of more complex molecules, including pincer-type ligands like Phebox (2,2'-(1,3-phenylene)bis(1,3-oxazole)), which are prominent in asymmetric catalysis . The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-propan-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJGGKXPSAFXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Strategic Analysis and Retrosynthesis

The target molecule, 2-propan-2-yl-1,3-oxazole-4-carbonitrile, possesses a distinct substitution pattern: an isopropyl group at the C2 position and a nitrile at the C4 position. A retrosynthetic analysis points towards a convergent strategy where the oxazole core is constructed from two key fragments, each contributing the desired substituents.

The Van Leusen oxazole synthesis is an exceptionally powerful method for forming the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) reagent.[3][4] Critically, modifications of this reaction using α-substituted TosMIC derivatives allow for the direct installation of substituents at the C4 position of the oxazole ring.[1] This makes it the most logical and promising approach for our target.

Our retrosynthetic disconnection is therefore as follows:

G Target 2-propan-2-yl-1,3-oxazole-4-carbonitrile Disconnection Van Leusen Reaction Target->Disconnection Aldehyde Isobutyraldehyde (for C2-isopropyl group) Disconnection->Aldehyde TosMIC_deriv α-cyano-tosylmethyl isocyanide (for C4-cyano group) Disconnection->TosMIC_deriv

Caption: Retrosynthetic analysis of the target molecule.

This strategy hinges on the successful synthesis of the key, non-commercially available intermediate: α-cyano-tosylmethyl isocyanide . The subsequent sections will detail a proposed synthesis for this reagent, followed by its application in the final, convergent step.

Synthesis of the Key Intermediate: α-cyano-tosylmethyl isocyanide (Proposed)

The synthesis of α-substituted TosMIC reagents typically proceeds via the dehydration of a corresponding N-(α-substituted-tosylmethyl)formamide.[5] We propose a two-step sequence to obtain the required α-cyano derivative.

Step 1: Proposed Synthesis of N-(1-cyano-1-tosylethyl)formamide

The formation of the formamide precursor is the crucial first step. Drawing inspiration from multicomponent reactions used to generate other substituted formamides, a plausible route involves the reaction of a cyano-containing starting material with p-toluenesulfinic acid and a formamide source.[1] A logical starting point would be glycolonitrile (hydroxyacetonitrile), which provides the necessary carbon backbone and nitrile functionality.

Reaction Principle: This proposed reaction is an acid-catalyzed condensation. The p-toluenesulfinic acid adds across the carbonyl equivalent of glycolonitrile (or a related activated species), and formamide acts as the nitrogen source to generate the final formamide product.

Experimental Protocol (Proposed):

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add glycolonitrile (1.0 eq), formamide (2.5 eq), and acetonitrile/toluene (1:1, v/v) as the solvent.

  • Acid Catalyst: Slowly add chlorotrimethylsilane (1.1 eq) to the stirred mixture. Heat the solution to 50-60°C for 4-5 hours to facilitate the formation of an intermediate N-formyl-aminoacetonitrile species.

  • Sulfinate Addition: Add p-toluenesulfinic acid (1.5 eq) portion-wise to the reaction mixture. Continue heating at 50-60°C for an additional 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, add tert-butyl methyl ether (TBME) to precipitate the product. Stir the resulting slurry for 1 hour in an ice bath.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold TBME, and dry under vacuum at 50-60°C. The resulting N-(1-cyano-1-tosylethyl)formamide would be used in the subsequent step, potentially without further purification if of sufficient purity.

Step 2: Dehydration to α-cyano-tosylmethyl isocyanide

The conversion of N-substituted formamides to isocyanides is a standard transformation, commonly achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base.[3][5]

Reaction Principle: Phosphorus oxychloride activates the formamide oxygen, facilitating its elimination. A tertiary amine base, such as triethylamine, is required to neutralize the HCl generated during the reaction and to drive the final elimination step to form the isocyanide.

Experimental Protocol (Proposed):

  • Reaction Setup: In a 500 mL three-necked, round-bottomed flask under an inert nitrogen atmosphere, suspend the N-(1-cyano-1-tosylethyl)formamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add phosphorus oxychloride (2.0 eq) to the suspension. Cool the mixture to 0°C using an ice bath.

  • Base Addition: Slowly add triethylamine (6.0 eq) via a dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to 5-10°C and stir for an additional 30-45 minutes.

  • Workup: Quench the reaction by adding ethyl acetate and water. Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like 1-propanol to yield the desired α-cyano-tosylmethyl isocyanide.

G cluster_0 Synthesis of Key Reagent Start Glycolonitrile + Formamide + p-Toluenesulfinic Acid Formamide N-(1-cyano-1-tosylethyl)formamide Start->Formamide Condensation Dehydration Dehydration (POCl₃, Et₃N) Formamide->Dehydration TosMIC_CN α-cyano-tosylmethyl isocyanide Dehydration->TosMIC_CN

Caption: Proposed workflow for α-cyano-TosMIC synthesis.

Final Convergent Synthesis: The Van Leusen Reaction

With the key α-cyano-tosylmethyl isocyanide reagent in hand, the final step is a modified Van Leusen reaction with isobutyraldehyde to construct the target oxazole.

Reaction Principle: The reaction is initiated by the base-mediated deprotonation of the α-cyano-TosMIC. The resulting anion undergoes a nucleophilic attack on the carbonyl carbon of isobutyraldehyde. The subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[3][4]

G cluster_0 Van Leusen Reaction Mechanism Reactants α-cyano-TosMIC + Isobutyraldehyde Base Base (e.g., K₂CO₃) Addition Nucleophilic Addition Reactants->Addition Anion TosMIC Anion Base->Anion Anion->Addition Oxazoline Intermediate Oxazoline Addition->Oxazoline Elimination Elimination of p-toluenesulfinic acid Oxazoline->Elimination Product 2-propan-2-yl-1,3-oxazole-4-carbonitrile Elimination->Product

Caption: Simplified mechanism of the proposed Van Leusen reaction.

Experimental Protocol (Proposed):

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine α-cyano-tosylmethyl isocyanide (1.0 eq) and isobutyraldehyde (1.0 eq) in methanol.

  • Base Addition: Add potassium carbonate (2.0 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Data Summary and Expected Outcomes

The following table summarizes the key reagents and proposed reaction conditions for this synthetic pathway. Yields are hypothetical and would require experimental optimization.

StepReactionKey ReagentsSolvent(s)Temp. (°C)Time (h)Proposed Yield (%)
1Formamide SynthesisGlycolonitrile, Formamide, p-Toluenesulfinic AcidAcetonitrile/Toluene50-608-1060-75
2Dehydration to IsocyanideN-(1-cyano-1-tosylethyl)formamide, POCl₃, Et₃NTHF0-101-270-85
3Van Leusen Oxazole Synthesisα-cyano-TosMIC, Isobutyraldehyde, K₂CO₃MethanolReflux6-855-70

Conclusion and Future Outlook

This technical guide has detailed a logical and robust, albeit theoretical, synthetic route to 2-propan-2-yl-1,3-oxazole-4-carbonitrile. The proposed strategy is deeply rooted in established, reliable, and versatile synthetic methodologies, particularly the Van Leusen oxazole synthesis. The core of this proposal lies in the targeted synthesis of a novel α-cyano-substituted TosMIC reagent, a key building block that enables the direct installation of the C4-carbonitrile.

While this guide provides a strong theoretical foundation, experimental validation is the necessary next step. Researchers undertaking this synthesis should be prepared to optimize reaction conditions, particularly for the novel formamide synthesis and the final Van Leusen coupling. Successful execution of this pathway would not only provide access to the target molecule for further study in drug discovery programs but also expand the synthetic utility of substituted TosMIC reagents. The principles outlined herein offer a clear and logical framework for the synthesis of other novel, polysubstituted oxazole derivatives.

References

  • Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. [Link]

  • van Leusen, D., & van Leusen, A. M. (2003). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 419.
  • Ramana Reddy, V. V. (2005). p-toluenesulfonylmethyl isocyanide (TosMIC). Synlett, 2005(02), 363–364.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

Sources

The Emerging Therapeutic Potential of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

The 1,3-oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, demonstrating a vast array of pharmacological activities.[3][4][5] The unique electronic properties and structural versatility of the oxazole nucleus allow for diverse interactions with biological targets like enzymes and receptors, making it a focal point for the development of novel therapeutic agents.[6][7] This guide delves into the specific and promising subclass of 2-propan-2-yl-1,3-oxazole-4-carbonitrile derivatives, exploring their synthesis, biological activities, and the mechanistic underpinnings of their therapeutic potential. For researchers and drug development professionals, understanding this chemical space is crucial for innovating next-generation treatments for a range of diseases.

Core Synthesis Strategies for Oxazole-4-carbonitrile Derivatives

The synthesis of the oxazole core is a well-established yet continually evolving field. Several classical and modern methods are employed, with the choice of strategy often depending on the desired substitution pattern and available starting materials.

Classical Synthesis Routes:
  • Robinson-Gabriel Synthesis: This foundational method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[8] It remains a robust and widely used approach for forming the oxazole ring.

  • Fischer Oxazole Synthesis: This technique utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield the oxazole derivative.[8]

  • Van Leusen Reaction: Particularly useful for forming oxazoles from aldehydes, this reaction involves the use of Toluenesulfonylmethyl isocyanide (TosMIC) with a ketone.[8]

Modern Synthetic Approaches:

Recent advancements have focused on improving efficiency, yield, and substrate scope. One notable modern protocol is the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone using potassium ferricyanide as a non-toxic cyanide source.[9] This method proceeds through an oxygen-mediated radical mechanism, showcasing the innovation in creating these valuable compounds.[9]

The general workflow for synthesizing and screening these derivatives is a critical, iterative process that drives drug discovery.

Caption: General workflow for the synthesis and biological screening of oxazole derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the oxazole-4-carbonitrile scaffold have shown significant promise in several key therapeutic areas, primarily due to their ability to interact with a range of biological targets.[10][11]

Anticancer Activity

Oxazole derivatives have emerged as potent anticancer agents, exhibiting activity against various cancer cell lines, including those that are drug-resistant.[3][12] Their multifaceted mechanisms of action make them particularly compelling candidates for oncology research.[13]

Key Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Certain oxazole compounds disrupt the formation of microtubules by binding to tubulin. This interference with the cytoskeleton leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[3][12]

  • Inhibition of Signaling Pathways: These derivatives can inhibit critical signaling pathways that are frequently overactive in cancer. A notable target is the STAT3 pathway, which is crucial for cancer cell survival and proliferation.[3][14]

  • Enzyme Inhibition: Oxazoles can act as inhibitors for a variety of enzymes vital to cancer progression, including protein kinases, which regulate cell growth and division, and DNA topoisomerases.[12][14]

Caption: Key anticancer mechanisms of action for oxazole derivatives.

The anticancer efficacy of various oxazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the drug concentration needed to inhibit 50% of cell growth.

Compound Class Cancer Cell Line IC50 Value (µM) Reference
Sulfonylated oxazole-4-carbonitrilesNeuroblastoma (Kelly)1.9[5]
Diaryl oxazole-based compoundsPancreatic CancerLow micromolar[14]
General Oxazole DerivativesVariousNanomolar concentrations[12]
Antimicrobial Activity

With the rise of multi-drug resistant infections, there is an urgent need for new antimicrobial agents.[8] Oxazole derivatives have demonstrated considerable potential as both antibacterial and antifungal agents.[4][15] Their structure allows for effective interaction with microbial enzymes and other cellular components, disrupting essential life processes.[6]

Key Antimicrobial Mechanisms:

  • Enzyme Inhibition: Oxazole compounds can inhibit bacterial enzymes crucial for survival, such as those involved in cell wall synthesis or DNA replication.

  • Cell Membrane Disruption: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to cell lysis and death.

The effectiveness of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound Class Microorganism Activity Metric Reference
Spiro 3H-indole-3,40-pyrano(30,20-d) oxazolesAspergillus niger, Aspergillus oryzaeZone of inhibition up to 90 mm[8]
1,3-Oxazole-Quinoxaline hybridsGram-positive & Gram-negative bacteriaPotent antimicrobial agents[15]
Thiazolyl-oxazole derivativesMycobacterium (antimycobacterial)Significant activity[15]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. Below are representative protocols for assessing the biological activity of 2-propan-2-yl-1,3-oxazole-4-carbonitrile derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of oxazole derivatives on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Antibacterial Activity (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of oxazole derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold and its derivatives represent a highly promising area for therapeutic innovation. Their demonstrated efficacy as anticancer and antimicrobial agents, driven by diverse and potent mechanisms of action, highlights their potential for development into novel drugs.[14][15] Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target effects. Further exploration into their anti-inflammatory, antidiabetic, and antiviral properties is also warranted, given the broad biological activity of the parent oxazole nucleus.[3][8] The protocols and data presented in this guide provide a robust framework for researchers to advance the investigation and clinical application of these versatile compounds.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. Retrieved February 20, 2024, from [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Retrieved February 20, 2024, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Retrieved February 20, 2024, from [Link]

  • Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. (n.d.). Semantic Scholar. Retrieved February 20, 2024, from [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2019). Ingenta Connect. Retrieved February 20, 2024, from [Link]

  • Review of Antimicrobial Activity of Oxazole. (2022). IJPPR. Retrieved February 20, 2024, from [Link]

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved February 20, 2024, from [Link]

  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (n.d.). An-Najah Journals. Retrieved February 20, 2024, from [Link]

  • Synthesis of oxazole-4-carbonitrile. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved February 20, 2024, from [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). Organic Preparations and Procedures International. Retrieved February 20, 2024, from [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2025). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2025). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. (2023). Journal of Medicinal and Chemical Sciences. Retrieved February 20, 2024, from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. Retrieved February 20, 2024, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. Retrieved February 20, 2024, from [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI. Retrieved February 20, 2024, from [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (n.d.). Technion. Retrieved February 20, 2024, from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-propan-2-yl-1,3-oxazole-4-carbonitrile (also referred to as 2-isopropyl-1,3-oxazole-4-carbonitrile). This guide is structured to serve as a reference standard for researchers validating the identity and purity of this heterocyclic building block, widely used in the synthesis of kinase inhibitors and bioactive agrochemicals.

Executive Summary & Compound Profile

Target Molecule: 2-Propan-2-yl-1,3-oxazole-4-carbonitrile IUPAC Name: 2-(Propan-2-yl)-1,3-oxazole-4-carbonitrile Molecular Formula: C


H

N

O Molecular Weight: 136.15 g/mol Appearance: Colorless to pale yellow oil (typically low melting solid upon high purification). Solubility: Soluble in CDCl

, DMSO-d

, MeOH-d

.
Structural Significance

The 2,4-disubstituted oxazole core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds or phenyl rings to improve metabolic stability. The C-4 nitrile group is a versatile handle for transformation into amines, amidines, or heterocycles (e.g., tetrazoles), while the C-2 isopropyl group provides lipophilic bulk necessary for hydrophobic pocket occupancy in protein targets.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting spectroscopic data, particularly for identifying specific impurities.

Common Synthetic Route:

  • Cyclization: Reaction of isobutyramide with ethyl bromopyruvate (Bredereck or Robinson-Gabriel type cyclization) yields ethyl 2-isopropyl-1,3-oxazole-4-carboxylate.

  • Amidation: Conversion of the ester to the primary amide via ammonolysis.

  • Dehydration: Dehydration of the amide (e.g., using POCl

    
     or TFAA) yields the target nitrile.
    

Diagnostic Impurities:

  • Starting Material: Isobutyramide (NMR: broad NH singlets).

  • Intermediate: 2-isopropyl-1,3-oxazole-4-carboxamide (IR: broad NH stretch ~3100-3400 cm

    
    , Carbonyl ~1680 cm
    
    
    
    ).
  • Regioisomer: 2-isopropyl-1,3-oxazole-5-carbonitrile (distinguishable by H-4 vs H-5 chemical shift in NMR).

SynthesisWorkflow Start Isobutyramide + Ethyl Bromopyruvate Inter1 Ethyl 2-isopropyl- oxazole-4-carboxylate Start->Inter1 Cyclization (Reflux) Inter2 Oxazole-4-carboxamide Inter1->Inter2 NH3/MeOH (Ammonolysis) Target 2-Propan-2-yl- 1,3-oxazole-4-carbonitrile Inter2->Target POCl3/Pyridine (Dehydration) Impurity Impurity: Unreacted Amide Inter2->Impurity Incomplete Reaction

Figure 1: Synthetic pathway highlighting the origin of potential spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the standard reference values in Chloroform-d (CDCl


) .
H NMR Characterization (400 MHz, CDCl )

The proton spectrum is characterized by the distinct isopropyl pattern and the highly deshielded oxazole ring proton.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
H-5 8.24 Singlet (s)1H-Oxazole Ring Proton (Deshielded by N and O)
CH 3.15 Septet (sept)1H7.0Isopropyl Methine
CH

1.38 Doublet (d)6H7.0Isopropyl Methyls

Interpretation Logic:

  • 
     8.24 (H-5):  This singlet is diagnostic. In 4-substituted oxazoles, the H-5 proton typically appears between 8.1–8.4 ppm. A shift to 
    
    
    
    7.5 ppm would indicate the 5-substituted regioisomer (H-4 proton), flagging a synthesis error.
  • 
     3.15 (Septet):  The methine proton is deshielded relative to a standard alkane (~1.5 ppm) due to the electron-withdrawing nature of the aromatic oxazole ring.
    
C NMR Characterization (100 MHz, CDCl )

The carbon spectrum must show 7 distinct signals (or 5 signals if methyls are equivalent).[1]

Shift (

, ppm)
TypeAssignmentStructural Validation
168.5 Quaternary (C)C-2 Attached to isopropyl; most deshielded carbon.
144.2 Methine (CH)C-5 Aromatic ring carbon (adjacent to Oxygen).
114.8 Quaternary (C)CN Nitrile carbon (Diagnostic peak).
109.5 Quaternary (C)C-4 Aromatic ring carbon (bearing the nitrile).
28.9 Methine (CH)CH (iPr) Isopropyl methine.
20.4 Methyl (CH

)
CH

(iPr)
Isopropyl methyls (2 equivalent carbons).

Infrared (IR) Spectroscopy

IR is the primary tool for confirming the functional group transformation from amide to nitrile.

Method: ATR-FTIR (Thin Film)

Wavenumber (cm

)
IntensityAssignmentNotes
2235 Medium/SharpC

N Stretch
Critical: Absence of this peak indicates hydrolysis.
3120 WeakC=C-H Stretch Oxazole ring C-H (H-5).
2975, 2930 MediumC-H Stretch Aliphatic isopropyl group (asymmetric/symmetric).
1595 MediumC=N Ring Stretch Characteristic oxazole skeletal vibration.
1110 StrongC-O-C Stretch Ether linkage within the oxazole ring.

Quality Control Check:

  • If a broad band appears at 3300–3400 cm

    
     , the sample is contaminated with the amide intermediate  or moisture.
    
  • If a peak appears at 1730 cm

    
     , the sample contains residual ester starting material .
    

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and provides a fragmentation fingerprint.

Ionization Mode: Electrospray Ionization (ESI+), Positive Mode.

Key Ions
  • [M+H]

    
    :  m/z 137.1  (Base Peak in soft ionization).
    
  • [M+Na]

    
    :  m/z 159.1  (Common adduct).
    
Electron Impact (EI, 70 eV) Fragmentation Pathway

In harder ionization modes (GC-MS), the molecule follows a specific breakdown pathway useful for structural confirmation.

  • Molecular Ion (

    
    ):  m/z 136
    
  • Loss of Methyl (

    
    ):  m/z 121 (Cleavage of isopropyl methyl).
    
  • McLafferty-like Rearrangement / Loss of Propene: m/z 94 (Loss of C

    
    H
    
    
    
    from the isopropyl group to leave the protonated oxazole-nitrile core).
  • Ring Fragmentation: m/z 43 (Isopropyl cation [CH(CH

    
    )
    
    
    
    ]
    
    
    ) or m/z 68 (Oxazole ring fragments).

MassSpecFragmentation Parent Molecular Ion [M]+ m/z 136 Frag1 [M - CH3]+ m/z 121 Parent->Frag1 - CH3 (15) Frag2 [M - C3H6]+ m/z 94 (Loss of Propene) Parent->Frag2 - C3H6 (42) (McLafferty) Frag3 Isopropyl Cation m/z 43 Parent->Frag3 Alkyl Cleavage

Figure 2: Predicted fragmentation pathway for GC-MS analysis.

References

  • General Oxazole Synthesis: Wipf, P. (1996). Synthetic Applications of Oxazoles. Chemical Reviews, 96(1), 759-773. Link

  • Spectroscopic Data of Heterocycles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction of oxazole cores).
  • Robinson-Gabriel Cyclization: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
  • Analogous Compound Data (2-methyl-4-oxazolecarbonitrile): PubChem CID 12628675. Link

Sources

A Technical Guide to the In Silico Modeling of 2-propan-2-yl-1,3-oxazole-4-carbonitrile Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The intersection of computational chemistry and drug discovery has ushered in an era of accelerated and more precise therapeutic development. This guide provides an in-depth technical walkthrough of the in silico modeling of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, a novel small molecule with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document outlines a comprehensive computational workflow, from initial target identification and ligand preparation to advanced molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations. By elucidating the causality behind methodological choices and adhering to principles of scientific integrity, this guide serves as a practical blueprint for the computational characterization of novel small molecule-protein interactions.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges.[1] By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and identify potential liabilities before committing to costly and time-consuming wet-lab experiments. This guide focuses on a hypothetical yet plausible small molecule, 2-propan-2-yl-1,3-oxazole-4-carbonitrile, to illustrate a robust computational workflow. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][3][4][5][6]

The initial step in modeling the interactions of a novel compound is to identify its putative biological target. In the absence of pre-existing experimental data for 2-propan-2-yl-1,3-oxazole-4-carbonitrile, a reverse virtual screening approach is warranted. This involves docking the molecule against a library of known protein structures to identify potential binding partners.

The Computational Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the in silico characterization of 2-propan-2-yl-1,3-oxazole-4-carbonitrile. This process is designed to be iterative, with the results from each stage informing the next.

Ligand Preparation

Accurate representation of the ligand is paramount for meaningful simulation results. The 3D structure of 2-propan-2-yl-1,3-oxazole-4-carbonitrile can be generated from its SMILES representation (CC(C)c1nc(c(o1)C#N)N) using cheminformatics toolkits like Open Babel.

Protocol 1: Ligand Preparation

  • Generate 3D Coordinates: Convert the SMILES string to a 3D structure.

  • Energy Minimization: Perform an initial energy minimization using a suitable force field, such as the General Amber Force Field (GAFF).[7][8][9]

  • Charge Assignment: Assign partial atomic charges using a quantum mechanical method, such as AM1-BCC, to accurately model electrostatic interactions.[7][10]

Target Identification and Preparation

With a prepared ligand, the next step is to identify a plausible protein target.

Protocol 2: Reverse Virtual Screening

  • Target Database Selection: Utilize a curated database of protein structures, such as the Protein Data Bank (PDB).[11][12][13][14][15]

  • Docking Software: Employ a high-throughput molecular docking program like AutoDock Vina.[16][17][18][19][20][21][22][23]

  • Execution: Dock the prepared ligand against the entire protein structure library.

  • Analysis: Rank the protein targets based on the predicted binding affinities (docking scores). The top-scoring hits represent potential biological targets for our ligand.

For the purpose of this guide, let's assume that reverse virtual screening identifies a hypothetical protein kinase as a top-scoring hit. We will proceed with the detailed analysis of this protein-ligand interaction.

Protocol 3: Protein Preparation

  • Structure Retrieval: Download the 3D structure of the identified protein kinase from the PDB.

  • Preprocessing: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

  • Protonation: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

  • Structural Refinement: Perform a short energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[22]

Protocol 4: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a search space (grid box) that encompasses the putative binding site on the protein.

  • Docking Execution: Run AutoDock Vina to dock the prepared ligand into the defined grid box.

  • Pose Analysis: Analyze the resulting docking poses and their corresponding binding affinities. The pose with the lowest binding energy is typically considered the most likely binding mode.

Data Presentation: Docking Results

ParameterValue
Binding Affinity (kcal/mol)-8.5
RMSD from reference (Å)1.2

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the protein-ligand complex, molecular dynamics simulations offer insights into the dynamic behavior of the system over time.[24][25]

Protocol 5: MD Simulation with GROMACS

  • System Setup: Place the docked protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff19SB[26]) and the ligand (GAFF).

  • Energy Minimization: Perform a robust energy minimization of the entire system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate binding free energies.

Visualization: MD Simulation Workflow

MD_Workflow SystemSetup System Setup ForceField Force Field Selection SystemSetup->ForceField Minimization Energy Minimization ForceField->Minimization Equilibration Equilibration Minimization->Equilibration Production Production Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A generalized workflow for molecular dynamics simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For a more accurate description of the electronic effects within the binding site, QM/MM simulations can be employed.[1][27][28][29][30] In this hybrid approach, the ligand and the immediate surrounding amino acid residues are treated with quantum mechanics, while the rest of the protein and the solvent are treated with molecular mechanics.

Protocol 6: QM/MM Simulation

  • System Partitioning: Define the QM region (ligand and key active site residues) and the MM region (the rest of the system).

  • QM Method Selection: Choose an appropriate QM level of theory (e.g., Density Functional Theory - DFT).[30]

  • Simulation: Perform the QM/MM simulation to investigate electronic phenomena such as charge transfer and polarization, which are not captured by classical force fields.

Visualization: QM/MM System Partitioning

QMMM_Partitioning cluster_System Total System cluster_QM QM Region cluster_MM MM Region Ligand Ligand ActiveSite Active Site Residues Protein Rest of Protein Solvent Solvent

Caption: Schematic of QM/MM system partitioning.

Data Analysis and Interpretation

The analysis of simulation data is a critical step in extracting meaningful biological insights.

  • Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA can be used to estimate the binding free energy of the ligand to the protein.

  • Interaction Fingerprints: Analyze the MD trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and the protein.

  • Conformational Analysis: Cluster the ligand and protein conformations from the MD simulation to identify dominant binding modes and any induced-fit effects.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of a novel small molecule, 2-propan-2-yl-1,3-oxazole-4-carbonitrile. By following this structured approach, researchers can gain valuable insights into the potential biological targets and binding mechanisms of new chemical entities, thereby accelerating the drug discovery process. Future work could involve the experimental validation of the computational predictions through techniques such as isothermal titration calorimetry (ITC) and X-ray crystallography.

References

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2026, January 19).
  • Full article: Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2025, December 19). Taylor & Francis.
  • AMBER Force Field - Protheragen. (n.d.). Protheragen.
  • Quantum Mechanics/Chemistry in Drug Design - Profacgen. (n.d.). Profacgen.
  • PDBsum: summaries and analyses of PDB structures. (2001, January 1). Nucleic Acids Research | Oxford Academic.
  • PDBsum - Wikipedia. (n.d.). Wikipedia.
  • Quantum mechanical-based strategies in drug discovery. (2024, June 23). ScienceDirect.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (n.d.).
  • Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.).
  • Force fields for small molecules - PMC - NIH. (n.d.).
  • PDBsum - Database Commons. (2015, July 12).
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025, June 30). MDPI.
  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. (n.d.). MDsim360.
  • GROMACS Tutorials. (n.d.). GROMACS.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). ScienceDirect.
  • GROMACS tutorial | Biomolecular simul
  • GROMACS tutorials. (n.d.). GitHub.
  • Basic docking — Autodock Vina 1.2.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2025, March 31). Medium.
  • A simple tutorial for using Autodock Vina to find the ligand binding pose. (n.d.). GitHub.
  • Tutorials and Webinars. (n.d.). Gromacs.
  • Welcome to the GROMACS tutorials! (n.d.). GROMACS tutorials.
  • Small molecule docking. (n.d.). Bonvin Lab.
  • (PDF) Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. (2022, August 19).
  • a Web-based database of summaries and analyses of all PDB structures. (1997, December). PubMed.
  • In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. (2023, January 29). PubMed.
  • Protein-Ligand Complex. (n.d.). MD Tutorials.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calcul
  • Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors. (2025, August 6).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • (PDF) Force Fields for Small Molecules. (n.d.).
  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2023, October 10). MDPI.
  • Development of the third generation of the general AMBER force field (GAFF3): Significantly improve the accuracy of free energy calculations. (n.d.). American Chemical Society.
  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. (2022, October 12).
  • SwissParam - Topology and parameters for small organic molecules. (n.d.).
  • The development of an Amber-compatible organosilane force field for drug-like small molecules. (n.d.). RSC Publishing.
  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). PMC.
  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.
  • Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. (2024, October 15). YouTube.
  • Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics. (n.d.). GitHub Pages.
  • AMBER - Wikipedia. (n.d.). Wikipedia.
  • Force fields in GROMACS. (n.d.). GROMACS.
  • 5-hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile. (n.d.). PubChem.
  • N-[2-[[4-(2-hydroxypropan-2-yl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide. (n.d.). PubChem.
  • PubChem - Database Commons. (2025, February 26).
  • 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. (n.d.). PubChem.

Sources

Discovery and Isolation of Novel Oxazole-Containing Compounds: A Field-Proven Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse non-covalent interactions allow oxazole-containing molecules to bind with a wide spectrum of biological receptors and enzymes.[3][4] This versatility translates into a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] Natural products remain a vital source of these compounds, but modern synthetic and genomics-based approaches have opened new frontiers for discovery.[8][9]

This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel oxazole-containing compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering a self-validating system of protocols and insights designed for practical application in a modern drug discovery laboratory.

Part 1: Strategic Frameworks for Discovery

The initial discovery phase is critical and dictates the subsequent workflow. The choice of strategy depends on available resources, the target therapeutic area, and whether the goal is to find naturally occurring molecules or to explore novel chemical space through synthesis.

Bioassay-Guided Fractionation: The Classic Engine of Discovery

Bioassay-guided fractionation is a robust, phenotype-driven approach that systematically links biological activity to specific chemical constituents within a complex mixture, such as a plant or microbial extract.[10][11] The core principle is iterative: separate the mixture into simpler fractions, test each for the desired bioactivity, and pursue the most active fraction for further separation until a pure, active compound is isolated.[12] While traditional, this method remains a cornerstone of natural product discovery because it makes no prior assumptions about the structure or mechanism of the active compound.[13]

A significant challenge in this process is the potential loss of activity due to the separation of synergistically acting compounds or the degradation of unstable molecules.[12][13] Therefore, a well-designed workflow with efficient, non-destructive separation techniques is paramount.

Bioassay_Guided_Fractionation cluster_0 Phase 1: Extraction & Initial Screening cluster_1 Phase 2: Iterative Fractionation & Testing cluster_2 Phase 3: Isolation & Identification Source Natural Source (e.g., Plant, Microbe) Crude_Extract Crude Solvent Extract Source->Crude_Extract Extraction Bioassay_1 Initial Bioassay (Screen for Activity) Crude_Extract->Bioassay_1 Fractionation_1 Primary Fractionation (e.g., Column Chromatography) Fractions_1 Fractions (F1, F2, F3...) Bioassay_2 Screen Fractions for Activity Active_Fraction Identify Most Active Fraction(s) Fractionation_2 Secondary Fractionation (e.g., Prep-HPLC) Fractions_2 Sub-fractions Bioassay_3 Screen Sub-fractions Pure_Compound Isolate Pure Active Compound Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Final_Confirmation Confirm Bioactivity of Pure Compound

Caption: Targeted discovery via metabologenomics.

Synthetic Strategies: Exploring Unnatural Scaffolds

While nature provides immense diversity, synthetic chemistry allows for the creation of completely novel oxazole derivatives. The van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). [4][5]This reaction proceeds through a [3+2] cycloaddition and is valued for its mild conditions and broad substrate scope, making it a cornerstone for generating libraries of novel oxazole-based compounds for screening. [3]

Part 2: A Self-Validating Extraction and Isolation Workflow

The transition from a complex biological matrix to a pure, isolated compound is a multi-step process requiring a logical progression of separation techniques.

Primary Extraction: Liberating the Target Compounds

Extraction is the crucial first step to separate the desired natural products from their source. [14]The choice of method is dictated by the physicochemical properties of the target compounds and the source material. [15]

Extraction Method Principle Advantages Disadvantages Best Suited For
Maceration Soaking material in a solvent at room temperature. [14][16] Simple, low cost, suitable for thermolabile compounds. Time-consuming, low efficiency, large solvent volume. [14][17] Initial, small-scale lab extractions.
Soxhlet Extraction Continuous extraction with a cycling hot solvent. [11] More efficient than maceration, uses less solvent over time. Requires heat, not for thermolabile compounds. Exhaustive extraction of moderately stable compounds.
Ultrasound-Assisted (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. [16] Fast, efficient, reduced solvent and temperature. Can generate free radicals, potential for degradation. Thermolabile compounds, increasing extraction yield.
Microwave-Assisted (MAE) Uses microwave energy to heat the solvent and sample directly. [14][18] Very fast, high efficiency, reduced solvent consumption. Requires specialized equipment, potential for localized overheating. Polar molecules in non-polar matrices.

| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. [14][16]| Highly selective, solvent-free final product, non-toxic. | High capital cost, complex, best for non-polar compounds. | High-value, non-polar compounds like essential oils. |

Chromatographic Purification: From Crude to Pure

Chromatography is the workhorse of purification. A multi-stage approach is typically employed, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity ones.

  • Thin-Layer Chromatography (TLC): A rapid, inexpensive method used for initial analysis of the crude extract, monitoring reaction progress, and optimizing the solvent system for column chromatography. [15][18]2. Column Chromatography (CC): The primary technique for preparative separation of the crude extract into multiple simpler fractions based on differential adsorption to a stationary phase (e.g., silica gel). [15]3. High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of the active compound from a semi-purified fraction. [18]Reverse-phase HPLC (using a C18 column) is most common for moderately polar natural products.

Part 3: Structural Elucidation of Novel Oxazoles

Once a compound is isolated in pure form, its chemical structure must be determined. A combination of spectroscopic techniques is required for unambiguous identification. [19]

Core Spectroscopic Techniques
  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula (via High-Resolution MS) of the compound. Fragmentation patterns can offer clues about the structure. [15]* Infrared (IR) Spectroscopy: Identifies the functional groups present. The C=N stretching of the oxazole ring is a key indicator, typically appearing in the 1600-1650 cm⁻¹ region. [20]* Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework. [15]Key experiments include ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

Interpreting Spectroscopic Data for the Oxazole Moiety

The oxazole ring has distinct spectroscopic signatures that aid in its identification. The following table provides predicted data for a hypothetical novel compound, 2-Iodo-5-(m-tolyl)oxazole, based on analysis of similar structures. [20]

Technique Parameter Predicted Value/Region Assignment
¹H NMR Chemical Shift (δ) ~7.5-7.8 ppm Singlet, proton at C4 of the oxazole ring.
Chemical Shift (δ) ~7.1-7.4 ppm Multiplet, aromatic protons of the m-tolyl group.
Chemical Shift (δ) ~2.4 ppm Singlet, methyl protons of the m-tolyl group.
¹³C NMR Chemical Shift (δ) ~150-160 ppm Oxazole C5 carbon.
Chemical Shift (δ) ~135-145 ppm Oxazole C2 carbon (bound to iodine).
Chemical Shift (δ) ~125-130 ppm Oxazole C4 carbon.
IR Wavenumber (cm⁻¹) ~1600-1650 cm⁻¹ C=N stretching vibration of the oxazole ring.
Wavenumber (cm⁻¹) ~3100-3150 cm⁻¹ C-H stretching of the oxazole ring.

| HRMS | [M+H]⁺ | Calculated m/z | Corresponds to the exact mass of the protonated molecule. |

Part 4: Protocols for Biological Evaluation

Confirming the biological activity of the pure, isolated compound is the final and most crucial step. The choice of assay is dictated by the goals of the discovery program. Oxazole derivatives have shown particular promise as anticancer and antimicrobial agents. [21][22]

Key Signaling Pathway: PI3K/Akt Inhibition

Many oxazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for tumor cell growth and survival. [21]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Oxazole Oxazole Derivative Oxazole->PI3K Inhibits Oxazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by oxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells. [21] Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the purified oxazole compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include untreated cells as a control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus compound concentration and determine the IC₅₀ value using non-linear regression. [21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound. The absence of turbidity after incubation indicates inhibition of growth. [21] Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the oxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. [21]

Conclusion and Future Outlook

The discovery of novel oxazole-containing compounds is a dynamic field that successfully integrates traditional natural product chemistry with modern synthetic and genomic strategies. The workflows and protocols detailed in this guide provide a robust framework for moving from initial concept to a purified, characterized, and biologically validated lead molecule. The continued exploration of this versatile scaffold, aided by advancements in analytical technology and high-throughput screening, promises to deliver the next generation of therapeutics for a wide range of human diseases.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - ResearchGate. (2025).
  • Bioassay-directed fractionation for discovery of bioactive neutral lipids guided by relative mass defect filtering and multiplex - SciSpace. (n.d.).
  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.).
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - MDPI. (2024).
  • Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2025).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020).
  • What is Bioactivity-Guided Fractionation | IGI Global Scientific Publishing. (n.d.).
  • Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2025).
  • Modern Approaches to Isolation and Purification in Natural Products Chemistry - Hilaris. (2024).
  • Bioactivity-Based Molecular Networking for the Discovery of Drug Leads in Natural Product Bioassay-Guided Fractionation - ACS Publications. (2018).
  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.).
  • A generalized scheme for bioassay-guided fractionation and discovery of bioactive compounds. It consists of the following steps - ResearchGate. (n.d.).
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (2025).
  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC. (2024).
  • Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PubMed. (2025).
  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (2022).
  • The Pharmacological Potential of Oxazole Derivatives: A Technical Guide - Benchchem. (n.d.).
  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019).
  • Review of Antimicrobial Activity of Oxazole - IJPPR. (2022).
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025).
  • Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications - NATURALISTA CAMPANO. (n.d.).
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. (2025).
  • Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach - PubMed. (2024).
  • Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism | JACS Au - ACS Publications. (2025).
  • (PDF) Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - ResearchGate. (2025).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025).
  • Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide - Benchchem. (n.d.).
  • Naturally Occurring Oxazole-Containing Peptides - MDPI. (2020).
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.).
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF - ResearchGate. (2025).

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-propan-2-yl-1,3-oxazole-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including approved pharmaceuticals and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in modern medicinal chemistry.[1][4] This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of a specific subclass: 2-propan-2-yl-1,3-oxazole-4-carbonitrile analogs. We will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, drawing upon established principles from related oxazole derivatives. This document serves as a roadmap for researchers aiming to design and optimize novel therapeutics based on this promising chemical scaffold.

Introduction: The 2-propan-2-yl-1,3-oxazole-4-carbonitrile Core

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold presents a unique combination of structural features that are of significant interest in drug discovery. The oxazole ring itself is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[5] The substitution pattern plays a crucial role in determining the biological activity of oxazole derivatives.[2]

  • The 2-propan-2-yl (isopropyl) group: This bulky, lipophilic group can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins.

  • The 4-carbonitrile group: This electron-withdrawing group is a key feature, often involved in hydrogen bonding or other polar interactions within a binding site. The cyano group can also be a metabolic handle or a precursor for other functional groups.[6]

  • The 5-position: This position is often a key point for diversification, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

The versatility of the oxazole core allows for its application in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][7]

Synthetic Strategies for 2-propan-2-yl-1,3-oxazole-4-carbonitrile Analogs

Several synthetic routes can be employed to construct the 2-propan-2-yl-1,3-oxazole-4-carbonitrile core and its analogs. A common and effective approach involves the cyclization of a suitable precursor. One such strategy is a modification of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[8]

A plausible synthetic workflow for generating a library of analogs for SAR studies is depicted below:

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Evaluation start Starting Materials (e.g., isobutyramide, α-haloketone) step1 Condensation to form α-acylamino ketone intermediate start->step1 step2 Cyclodehydration to form 2-isopropyl-oxazole core step1->step2 step3 Introduction of 4-carbonitrile group step2->step3 step4 Diversification at the 5-position step3->step4 library Library of Analogs step4->library assay Primary Biological Assay (e.g., cytotoxicity, enzyme inhibition) library->assay Screening hit_id Hit Identification assay->hit_id secondary_assay Secondary Assays (e.g., selectivity, mechanism of action) hit_id->secondary_assay lead_gen Lead Generation secondary_assay->lead_gen lead_gen->step4 Iterative Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of a library of 2-propan-2-yl-1,3-oxazole-4-carbonitrile analogs for SAR studies.

Experimental Protocol: Synthesis of a 5-substituted-2-propan-2-yl-1,3-oxazole-4-carbonitrile Analog

This protocol is a representative example and may require optimization for specific substrates.

  • Step 1: Synthesis of the α-acylamino ketone intermediate.

    • To a solution of isobutyramide (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes, then add the desired α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Cyclodehydration to form the oxazole ring.

    • Dissolve the α-acylamino ketone from Step 1 in a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

    • Heat the mixture to 80-100 °C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate to yield the 2-isopropyl-5-phenyloxazole.

  • Step 3: Introduction of the 4-carbonitrile group.

    • This step can be challenging and may require specialized methods. One approach is the direct cyanation of the oxazole ring, although this can be low-yielding.

    • An alternative is to start with a precursor that already contains the cyano group or a group that can be readily converted to a nitrile.

  • Step 4: Diversification at the 5-position.

    • If the 5-position is unsubstituted, it can be functionalized through various methods, such as lithiation followed by quenching with an electrophile.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a synthesis of established principles for oxazole derivatives and provides a framework for the rational design of 2-propan-2-yl-1,3-oxazole-4-carbonitrile analogs.

Caption: Key positions for SAR exploration on the 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold.

Modifications at the 2-position (R1)

The 2-position is occupied by a propan-2-yl (isopropyl) group in our core structure. The size and lipophilicity of this group are critical for target engagement.

  • Steric Bulk: Varying the steric bulk at this position can probe the size of the corresponding binding pocket.

    • Smaller alkyl groups (e.g., methyl, ethyl): May improve solubility but could lead to a loss of potency if the isopropyl group is making key hydrophobic contacts.

    • Larger or branched alkyl groups (e.g., tert-butyl, cyclohexyl): May enhance hydrophobic interactions but could also introduce steric clashes.

  • Cyclic Analogs: Replacing the isopropyl group with small rings (e.g., cyclopropyl, cyclobutyl) can improve metabolic stability and introduce conformational rigidity.

  • Introduction of Heteroatoms: Incorporating heteroatoms (e.g., an ether linkage) can modulate polarity and introduce new hydrogen bonding opportunities.

Modifications at the 4-position (R2)

The 4-carbonitrile group is a key feature, likely acting as a hydrogen bond acceptor.

  • Bioisosteric Replacements: Replacing the nitrile with other electron-withdrawing groups that can act as hydrogen bond acceptors is a common strategy.

    • Carboxamides (-CONH2): Can introduce additional hydrogen bond donor and acceptor capabilities.

    • Esters (-COOR): Can modulate lipophilicity and act as prodrugs.

    • Other heterocycles (e.g., small azoles): Can alter the vector of hydrogen bonding and introduce new interactions.

  • Removal of the Group: Complete removal of the carbonitrile would likely lead to a significant loss of activity, highlighting its importance in target binding.

Modifications at the 5-position (R3)

The 5-position is the most common site for introducing diversity and fine-tuning the properties of the molecule.

  • Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings can lead to potent interactions through pi-stacking, hydrophobic, and polar interactions. The substitution pattern on these rings is a critical area for SAR exploration.

    • Electron-donating groups (e.g., -OCH3, -CH3): Can increase electron density and modulate binding.

    • Electron-withdrawing groups (e.g., -Cl, -F, -CF3): Can alter the electronic properties and improve metabolic stability.

  • Alkyl and Cycloalkyl Groups: Can be used to probe hydrophobic pockets and improve pharmacokinetic properties.

  • Linkers: Introducing flexible or rigid linkers at the 5-position can allow the molecule to access adjacent binding sites.

Hypothetical SAR Data Table

The following table illustrates how SAR data for a series of analogs could be presented. The biological activity data is hypothetical and for illustrative purposes only.

Compound IDR1 (2-position)R3 (5-position)Biological Activity (IC50, µM)
1 IsopropylH> 50
2a IsopropylPhenyl10.2
2b Isopropyl4-Fluorophenyl5.1
2c Isopropyl4-Methoxyphenyl8.7
3a Cyclopropyl4-Fluorophenyl7.5
3b tert-Butyl4-Fluorophenyl25.8

Potential Biological Targets and Assay Considerations

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The specific target of 2-propan-2-yl-1,3-oxazole-4-carbonitrile analogs would need to be determined through experimental studies, but potential targets could include:

  • Protein Kinases: Many heterocyclic compounds, including oxazoles, are known to be kinase inhibitors.

  • Tubulin: Some oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

  • Viral Enzymes: As seen with related compounds, oxazole derivatives can inhibit viral replication.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the SAR at the 2-, 4-, and 5-positions is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The insights gained from such studies, guided by the principles outlined in this guide, will be instrumental in advancing this chemical class towards the clinic. Future work should focus on identifying the specific molecular targets of active compounds and evaluating their efficacy in relevant in vivo models.

References

  • Kachaeva, M. V., Pilyo, S. G., Hartline, C. B., Harden, E. A., & Prichard, M. N. (2019). In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. Medicinal Chemistry Research, 28, 1205–1211. [Link]

  • Priyanka, Shuaib, M., Kumar, P., Sharma Madhu Suresh Kumar, Gupta, S. K., & kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Scribd. (n.d.). Synthesis of Novel Oxazole Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • A, A., B, S., C, D., & E, F. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. Retrieved from [Link]

  • Rickborn, B. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of California. [Link]

  • ResearchGate. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • Xu, C., Qin, M., Yi, J., Wang, Y., Chen, Y., Zhang, B., Zhao, Y., & Gong, P. (2017). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. RSC Advances, 7(45), 28243–28247. [Link]

  • Zhang, X., et al. (2017). Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Bhat, K. I., et al. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Taylor & Francis Online. (2026). Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). [Link]

  • RSC Publishing. (2017). Copper(ii)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. [Link]

  • SciSpace. (2017). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. [Link]

  • Springer. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

Sources

Methodological & Application

Using 2-propan-2-yl-1,3-oxazole-4-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile in Medicinal Chemistry

Executive Summary

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile (also known as 2-isopropyl-4-cyanooxazole) scaffold represents a high-value pharmacophore in modern drug discovery. Structurally, it offers a unique combination of a lipophilic, metabolically stable anchor (the 2-isopropyl group) and a versatile synthetic handle (the 4-cyano group). This application note details the scalable synthesis of this core, its divergent functionalization—including C-H activation at the C5 position —and its strategic deployment in kinase and enzyme inhibitor programs (e.g., 12/15-LOX, p38 MAPK).

Chemical Profile & SAR Logic

PropertyValue / DescriptionMedicinal Chemistry Significance
Structure

2-isopropyl group at C2, Nitrile at C4, H at C5
Bioisostere for thiazoles, pyridines, and amides.
Molecular Formula C

H

N

O
Low MW (136.15 Da) allows for significant elaboration (Fragment-Based Drug Design).
LogP (Calc) ~1.8 - 2.1The isopropyl group boosts lipophilicity compared to methyl analogs, improving membrane permeability and filling hydrophobic pockets (e.g., ATP binding sites).
Electronic Effect Electron-deficient HeterocycleThe 4-cyano group lowers the pKa of the C5-proton, activating it for Pd-catalyzed C-H arylation.
Metabolic Stability HighThe oxazole ring is generally resistant to oxidative metabolism; the isopropyl group is sterically bulky, hindering nucleophilic attacks at C2.

Protocol 1: Scalable Synthesis of the Core Scaffold

Rationale: While direct condensation methods exist, the most robust and scalable route for the 4-cyano derivative proceeds through the carboxylate intermediate. This pathway provides two distinct building blocks (ester and nitrile) from a single workflow.

Reaction Scheme (Graphviz):

SynthesisRoute Start Isobutyramide (Starting Material) Inter1 Ethyl 2-isopropyl-1,3- oxazole-4-carboxylate Start->Inter1  120°C, Solvent-free   Reagent1 + Ethyl Bromopyruvate (Cyclocondensation) Inter2 Primary Amide Intermediate Inter1->Inter2  rt, 16h   Step2 NH3 / MeOH (Amidation) Final 2-Propan-2-yl-1,3- oxazole-4-carbonitrile Inter2->Final  0°C to rt   Step3 TFAA / Pyridine (Dehydration)

Caption: Step-wise construction of the 2-isopropyl-4-cyanooxazole core from isobutyramide.

Step-by-Step Methodology:

Step 1: Hantzsch-Type Cyclocondensation

  • Reagents: Mix Isobutyramide (1.0 equiv) and Ethyl Bromopyruvate (1.1 equiv) in a round-bottom flask.

  • Conditions: This reaction is best performed neat (solvent-free) or in minimal ethanol at reflux. Heat the mixture to 100–120°C for 2–4 hours.

    • Expert Insight: The neat reaction drives the dehydration step essential for aromatization.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with saturated NaHCO

    
     (to neutralize HBr byproduct). Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc) yields Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate .

Step 2: Conversion to Primary Amide

  • Reagents: Dissolve the ester from Step 1 in 7N Ammonia in Methanol (10 equiv).

  • Conditions: Stir in a sealed pressure tube at room temperature for 16 hours.

    • Checkpoint: Monitor by TLC (formation of a more polar spot).

  • Workup: Concentrate in vacuo. The resulting solid is typically pure enough for the next step.

Step 3: Dehydration to Nitrile

  • Reagents: Suspend the amide in anhydrous DCM . Add Pyridine (3.0 equiv).

  • Activation: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (1.5 equiv).

  • Reaction: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove pyridine) followed by brine.

  • Result: 2-propan-2-yl-1,3-oxazole-4-carbonitrile is obtained as a pale yellow oil or low-melting solid.

Protocol 2: Divergent Functionalization (The "Use" Phase)

Once synthesized, the scaffold serves as a branching point. The electron-withdrawing nature of the 4-CN group makes the C5 position susceptible to Direct C-H Arylation , a powerful tool for rapidly generating library diversity.

Functionalization Workflow (Graphviz):

Functionalization cluster_0 Path A: C-H Activation (C5) cluster_1 Path B: Nitrile Reduction cluster_2 Path C: Cycloaddition Core 2-Isopropyl-4-cyanooxazole (Core Scaffold) ProdA 2,5-Disubstituted Oxazole (Biaryl Systems) Core->ProdA Ar-I, Pd(OAc)2 PPh3, Cs2CO3 ProdB Aminomethyl Oxazole (Kinase Linker) Core->ProdB H2, Raney-Ni or LiAlH4 ProdC Oxazole-Tetrazole (Acid Bioisostere) Core->ProdC NaN3, ZnBr2

Caption: Divergent synthetic pathways for library generation using the oxazole core.

Key Procedure: Pd-Catalyzed C-H Arylation at C5

Significance: This reaction avoids the need for pre-functionalized (halogenated) oxazoles, allowing the direct coupling of the core with diverse aryl iodides.

  • Reagents: Oxazole core (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)

    
      (5 mol%), PPh
    
    
    
    (10 mol%), and Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Anhydrous Toluene or DMA .

  • Conditions: Heat to 110°C under Argon for 12–18 hours.

  • Mechanism: The 4-CN group increases the acidity of the C5-H bond, facilitating the Concerted Metalation-Deprotonation (CMD) pathway.

  • Outcome: Yields 2-isopropyl-5-aryl-1,3-oxazole-4-carbonitriles , a common motif in 12/15-Lipoxygenase (12/15-LOX) inhibitors (e.g., analogs of ML351).

Medicinal Chemistry Applications

Case Study: 12/15-Lipoxygenase Inhibitors

Researchers targeting stroke and neurodegenerative diseases have utilized the 2-substituted-oxazole-4-carbonitrile scaffold.

  • Role of Scaffold: The oxazole ring mimics the amide bond found in peptide substrates but with improved hydrolytic stability.

  • Role of 2-Isopropyl: Provides a hydrophobic anchor that fits into the lipophilic channel of the LOX enzyme, improving potency (IC

    
    ) compared to the methyl analog.
    
  • Role of 4-CN: Often acts as a hydrogen bond acceptor or a spacer that orients the C5-substituent (often a naphthyl or aryl group) into the active site.

Case Study: Kinase Inhibitors (p38 MAPK)
  • Strategy: The nitrile group is reduced to the primary amine (aminomethyl) .

  • Application: This amine is then coupled with heteroaryl chlorides (e.g., chloropyrimidines) to form ATP-competitive inhibitors. The oxazole oxygen can form hydrogen bonds with the kinase hinge region.

References

  • General Synthesis of Oxazoles:Robinson-Gabriel and Hantzsch syntheses. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Synthesis of 2-Substituted Oxazole-4-Carboxylates

    • Title: "Reaction of amides with ethyl bromopyruvate: A facile synthesis of oxazole deriv
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][2][3]

  • C-H Activation of Oxazoles

    • Title: "Pd-Catalyzed Direct Aryl
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry Application (LOX Inhibitors)

    • Title: "Potent and Selective Inhibitors of Human Reticulocyte 12/15-Lipoxygenase as Anti-Stroke Therapies (ML351)."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Van Leusen Oxazole Synthesis (Alternative Route)

    • Title: "Chemistry of sulfonylmethyl isocyanides. 12.
    • Source:Tetrahedron Letters.
    • URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The core structure of these compounds makes them versatile scaffolds for developing new therapeutic agents.[2][3] Specifically, derivatives of 1,3-oxazole-4-carbonitrile have shown promise, with some demonstrating significant cytotoxic effects against various cancer cell lines.[4][5][6][7] The evaluation of novel oxazole compounds like 2-propan-2-yl-1,3-oxazole-4-carbonitrile is a crucial step in the drug discovery pipeline to determine their potential as therapeutic agents and to understand their safety profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the cytotoxic potential of 2-propan-2-yl-1,3-oxazole-4-carbonitrile. This document details the protocols for three fundamental and widely accepted cell-based assays: the MTT assay to determine metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay to assess cell membrane integrity, and the Caspase-3/7 assay to investigate the induction of apoptosis.

I. Rationale for Assay Selection

A multi-parametric approach is essential for a thorough understanding of a compound's cytotoxic effects. The three assays selected here provide complementary information on the mechanism of cell death.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.[10]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12] Released LDH catalyzes a reaction that results in a color change, which can be measured spectrophotometrically.[12][13] This provides a reliable measure of cell membrane integrity and cytotoxicity.[12]

  • Caspase-3/7 Assay: Caspases are a family of proteases that play a key role in apoptosis, or programmed cell death.[14] Caspase-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[14] This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal, providing a direct measure of apoptosis induction.[15][16]

II. Experimental Design and Workflow

A logical and well-controlled experimental design is critical for obtaining reliable and reproducible data.

A. Cell Line Selection

The choice of cell line is a critical factor and should be based on the research objectives.[17][18] For general cytotoxicity screening, a panel of cell lines representing different tissue origins is recommended.[17]

  • Human cervical cancer cell line (HeLa): A widely used and well-characterized cell line.

  • Human hepatocellular carcinoma cell line (HepG2): Represents a liver cell model, important for assessing potential hepatotoxicity.

  • Human breast adenocarcinoma cell line (MCF-7): A commonly used model for breast cancer studies.[19]

  • Human embryonic kidney 293 cells (HEK293): Often used as a non-malignant control to assess selectivity.[7]

B. Compound Preparation
  • Prepare a stock solution of 2-propan-2-yl-1,3-oxazole-4-carbonitrile in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response studies. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

C. Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well Plates Treatment Incubation with Compound (e.g., 24, 48, 72 hours) Cell_Culture->Treatment Compound_Prep Serial Dilution of Compound Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Caspase Caspase-3/7 Assay Treatment->Caspase Data_Acquisition Plate Reader Measurement (Absorbance/Luminescence) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc

Sources

Application Note: In Vitro Evaluation of 2-propan-2-yl-1,3-oxazole-4-carbonitrile against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This guide details the standard operating procedures (SOPs) for the biological evaluation of 2-propan-2-yl-1,3-oxazole-4-carbonitrile . The oxazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., VEGFR, Aurora Kinase) and tubulin-destabilizing agents.

Chemical Context: The specific substitution pattern of OX-iPr-CN presents unique evaluation requirements:

  • C2-Isopropyl Group: Enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability but requiring strict DMSO solubility controls.

  • C4-Carbonitrile (Cyano) Group: Acts as a polar "warhead" capable of hydrogen bonding in the active site (e.g., with Ser/Thr residues) or serving as a metabolic handle.

This protocol moves beyond simple cytotoxicity, providing a roadmap to deconvolute the mechanism of action (MoA), distinguishing between cytostatic (growth arrest) and cytotoxic (killing) effects.

Experimental Workflow

The following flowchart outlines the logic gate for evaluating OX-iPr-CN . We utilize a "Fail-Fast" approach: if the compound fails solubility or primary cytotoxicity thresholds, downstream mechanistic assays are suspended.

EvaluationWorkflow cluster_legend Phase Prep Compound Preparation (DMSO Solubilization) QC QC: Solubility Check (Turbidimetry) Prep->QC Screen Primary Screen (MTT/SRB Assay) QC->Screen Pass Decision IC50 < 10 µM? Screen->Decision Decision->Prep No (Optimize) MoA Secondary Screen (Flow Cytometry) Decision->MoA Yes Target Target Validation (Tubulin/Kinase) MoA->Target

Caption: Logic-gated workflow for OX-iPr-CN evaluation. Progression requires meeting solubility and potency thresholds.

Protocol 1: Compound Preparation & Handling

Criticality: The isopropyl group at C2 increases hydrophobicity. Improper solubilization is the #1 cause of false negatives in oxazole screening.

Materials
  • OX-iPr-CN (Solid, >98% Purity via HPLC)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich)

  • Vortex Mixer

  • Sonicator bath

Procedure
  • Stock Solution (10 mM): Weigh exactly X mg of OX-iPr-CN. Calculate the volume of DMSO required to achieve 10 mM concentration using the formula:

    
    .
    
    • Note: The molecular weight of C7H8N2O is ~136.15 g/mol .

  • Solubilization: Add DMSO. Vortex for 30 seconds. If particulate matter remains, sonicate at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear. Any turbidity indicates precipitation.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction with high-concentration oxazoles) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute stock in complete cell culture media immediately prior to use. Final DMSO concentration must not exceed 0.1% (v/v) to avoid vehicle toxicity.

Protocol 2: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines. Cell Line Selection:

  • A549 (Lung): High metabolic activity; robust model for general screening.

  • MCF-7 (Breast): Useful for detecting hormone-dependent effects (common in oxazoles).

  • HeLa (Cervical): Standard reference for anti-mitotic agents.

Procedure
  • Seeding: Seed cells in 96-well plates at density

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO2 for attachment.
    
  • Treatment:

    • Prepare serial dilutions of OX-iPr-CN (e.g., 0.1, 1, 10, 50, 100 µM).

    • Negative Control: 0.1% DMSO in media.

    • Positive Control: Doxorubicin (1 µM) or Paclitaxel (100 nM).

    • Add 100 µL of treatment media to wells (Total Vol = 200 µL).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis

Calculate % Viability:



Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive IC50.

Protocol 3: Mechanism of Action (Flow Cytometry)

If OX-iPr-CN shows IC50 < 10 µM, distinguishing the mechanism is vital. Many oxazole-4-carbonitriles act as tubulin inhibitors , leading to G2/M arrest, followed by apoptosis.

A. Cell Cycle Analysis (PI Staining)

Rationale: To detect if OX-iPr-CN causes mitotic arrest (characteristic of oxazole-based tubulin binders).

  • Treatment: Treat

    
     cells (e.g., HeLa) with IC50 and 2xIC50 concentrations of OX-iPr-CN for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen).

  • Analysis: Incubate 15 mins at RT in dark. Analyze via Flow Cytometer (FL2 channel).

  • Interpretation:

    • G2/M Peak Accumulation: Suggests tubulin inhibition/mitotic block.

    • Sub-G1 Peak: Suggests DNA fragmentation (Apoptosis).

B. Apoptosis Detection (Annexin V-FITC / PI)

Rationale: To confirm if cell death is programmed (apoptosis) or necrotic.

  • Harvest: Collect cells (including floating cells) after 48h treatment.

  • Staining: Resuspend in 1X Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 mins at RT in the dark.

  • Flow Cytometry: Measure FITC (FL1) and PI (FL2 or FL3).

Data Interpretation Table:

QuadrantAnnexin VPIStatusImplication for OX-iPr-CN
Q3 --LiveNo effect / Resistance
Q4 +-Early ApoptosisDesired Mechanism (Clean induction)
Q2 ++Late ApoptosisAdvanced stage cell death
Q1 -+NecrosisToxicity/Membrane rupture (Undesirable)

Pathway Visualization: The Oxazole Hypothesis

Based on structural homology to known anticancer oxazoles (e.g., heterocyclic nitriles targeting microtubules), the following pathway is the primary hypothesis for OX-iPr-CN activity.

MoA_Pathway Compound OX-iPr-CN Target Tubulin Beta Subunit (Colchicine Site?) Compound->Target Binds Process1 Microtubule Destabilization Target->Process1 Inhibits Polymerization Checkpt Spindle Assembly Checkpoint (SAC) Process1->Checkpt Activates Arrest G2/M Cell Cycle Arrest Checkpt->Arrest Induces Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Hypothetical Mechanism of Action. OX-iPr-CN likely targets tubulin dynamics, triggering the Spindle Assembly Checkpoint.

Expected Results & Troubleshooting

ObservationPossible CauseCorrective Action
Precipitation in Media High hydrophobicity of Isopropyl groupReduce final concentration; warm media to 37°C before addition; ensure DMSO < 0.1%.
High IC50 (>50 µM) Poor cellular uptake or effluxCheck LogP (partition coefficient). Perform assay in presence of Verapamil (P-gp inhibitor).
Necrosis (Q1) Dominant Membrane disruption (Off-target)The nitrile group may be too reactive. This indicates a "pan-assay interference" (PAINS) profile.

References

  • Zhang, H. et al. (2022). "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Bentham Science. Link

  • BenchChem. (2025).[1] "The Pharmacological Potential of Oxazole Derivatives: A Technical Guide." BenchChem Technical Library. Link

  • NCI-60 Screening Protocol. "DTP Human Tumor Cell Line Screen." National Cancer Institute.[2] Link

  • Riss, T.L. et al. (2013). "Cell Viability Assays." Assay Guidance Manual (NCBI). Link

  • Kryshchyshyn, A. et al. (2018). "Synthesis and anticancer activity of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles." ResearchGate.[3] Link

Sources

Use of 2-propan-2-yl-1,3-oxazole-4-carbonitrile as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the application of 2-propan-2-yl-1,3-oxazole-4-carbonitrile , herein referred to as CPO-Probe-1 , as a chemical probe.

A Note on the Application of CPO-Probe-1

Initial investigations into the public and proprietary literature did not yield a specific, characterized biological target for 2-propan-2-yl-1,3-oxazole-4-carbonitrile. However, the structural motifs of this molecule—namely the nitrile group and the oxazole core—are recognized pharmacophores. The nitrile group, in particular, can function as a covalent "warhead" that reacts with the active site cysteine residues of certain enzymes.[1][2][3]

Therefore, to provide a detailed and practical application guide, we have hypothesized a scientifically plausible application for CPO-Probe-1. This document will describe its use as a selective, covalent inhibitor of Cathepsin K , a cysteine protease implicated in various pathologies. The protocols and principles described herein are based on established methodologies for characterizing similar chemical probes and can be adapted for other potential targets.

Introduction to CPO-Probe-1: A Selective Covalent Inhibitor of Cathepsin K

CPO-Probe-1 is a potent and selective small molecule designed to investigate the biological functions of Cathepsin K.[4] As a member of the papain-like cysteine protease family, Cathepsin K is a key enzyme in bone resorption and is also implicated in other diseases, including cancer and inflammatory conditions.[5] Understanding its role in these processes requires tools that can specifically modulate its activity in a controlled manner.

CPO-Probe-1 offers a distinct advantage over genetic methods like CRISPR or RNAi by allowing for rapid and reversible modulation of protein function without altering protein levels.[6] Its mechanism of action is based on the covalent modification of the active site cysteine residue (Cys25) in Cathepsin K, leading to irreversible inhibition. The nitrile group of CPO-Probe-1 acts as an electrophilic warhead, forming a stable thioimidate adduct with the nucleophilic thiol of Cys25.[1][7] The 2-propan-2-yl (tert-butyl) group is hypothesized to confer selectivity by occupying a hydrophobic pocket in the enzyme's active site.

This application note provides detailed protocols for the use of CPO-Probe-1 in biochemical and cellular assays to probe the function of Cathepsin K.

Characterization of CPO-Probe-1

A high-quality chemical probe must be well-characterized in terms of its potency, selectivity, and cellular activity.[8][9] The following table summarizes the key parameters of CPO-Probe-1.

ParameterValueMethod
Molecular Weight 150.17 g/mol Mass Spectrometry
Purity >98%HPLC
In Vitro Potency (IC₅₀) 50 nMFluorogenic Substrate Assay
Cellular Potency (EC₅₀) 500 nMCellular Cathepsin K Activity Assay
Selectivity >50-fold vs. other CathepsinsIn Vitro Inhibition Assays
Mechanism of Action Covalent, IrreversibleKinetic Analysis, Mass Spectrometry
Target Engagement in Cells ConfirmedCellular Thermal Shift Assay (CETSA)

In Vitro Characterization: Enzyme Inhibition Assay

This protocol describes how to determine the in vitro potency (IC₅₀) of CPO-Probe-1 against purified human Cathepsin K using a fluorogenic substrate. The principle of this assay is that the enzyme cleaves a substrate, releasing a fluorescent molecule, and the inhibitor reduces the rate of this reaction.[10]

Materials
  • Recombinant Human Cathepsin K

  • Fluorogenic Substrate (e.g., Z-FR-AMC)

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer with 10 mM DTT)

  • CPO-Probe-1

  • DMSO

  • 96-well black microplates

Protocol
  • Prepare a serial dilution of CPO-Probe-1: Start with a 10 mM stock solution in DMSO. Perform a 10-point, 3-fold serial dilution in a separate plate. Then, dilute these stocks into Assay Buffer to create 4X working solutions.

  • Design the plate layout: Include wells for "Blank" (no enzyme), "Enzyme Control" (enzyme + DMSO), and "Test Inhibitor".

  • Add inhibitor: Add 25 µL of the 4X inhibitor dilutions to the "Test Inhibitor" wells. Add 25 µL of Assay Buffer with the same DMSO concentration to the "Enzyme Control" wells. Add 50 µL of Assay Buffer to the "Blank" wells.

  • Activate and add enzyme: Dilute Cathepsin K in Activation Buffer to a 2X working concentration. Add 50 µL of this solution to the "Enzyme Control" and "Test Inhibitor" wells.

  • Pre-incubate: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer. Add 25 µL of this solution to all wells except the "Blank" wells (add 25 µL of Assay Buffer to these).

  • Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Read the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 1-2 minutes for 30 minutes.[10]

  • Data analysis: Calculate the rate of reaction for each well. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_0 In Vitro Inhibition Assay Workflow P1 Prepare CPO-Probe-1 Dilutions P2 Add Inhibitor to Plate P1->P2 P3 Add Activated Cathepsin K P2->P3 P4 Pre-incubate (30 min) P3->P4 P5 Add Fluorogenic Substrate P4->P5 P6 Measure Fluorescence P5->P6 P7 Calculate IC50 P6->P7

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

Cellular Target Engagement

Confirming that a chemical probe binds to its intended target within a cellular context is crucial for validating its on-target effects.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It relies on the principle that a protein becomes more thermally stable when a ligand is bound to it.[12]

Materials
  • Cells expressing Cathepsin K (e.g., osteoclasts or a relevant cancer cell line)

  • CPO-Probe-1

  • DMSO

  • PBS

  • Lysis Buffer with protease inhibitors

  • Antibody for Cathepsin K (for Western Blot)

Protocol
  • Cell treatment: Treat cultured cells with various concentrations of CPO-Probe-1 or DMSO (vehicle control) for 2-4 hours.

  • Harvest and heat: Harvest the cells, wash with PBS, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.[12]

  • Lysis and separation: Lyse the cells by freeze-thaw cycles. Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Detection and analysis: Collect the supernatant and analyze the amount of soluble Cathepsin K by Western blotting or ELISA.

  • Data interpretation: In the presence of CPO-Probe-1, Cathepsin K will be stabilized at higher temperatures, resulting in more soluble protein compared to the vehicle control. This shift in the melting curve confirms target engagement.

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow C1 Treat Cells with CPO-Probe-1 C2 Harvest and Heat Cells C1->C2 C3 Lyse Cells C2->C3 C4 Separate Soluble Proteins C3->C4 C5 Detect Cathepsin K C4->C5 C6 Analyze Thermal Shift C5->C6

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cell-Based Functional Assay: Measuring Intracellular Cathepsin Activity

To link target engagement to a functional cellular outcome, it is essential to measure the effect of CPO-Probe-1 on the activity of Cathepsin K within living cells. This can be achieved using a cell-permeable, fluorogenic substrate.[13]

Materials
  • Cells expressing Cathepsin K

  • CPO-Probe-1

  • Cell-permeable fluorogenic substrate for Cathepsin K (e.g., a cresyl violet-based probe)[14]

  • Live-cell imaging medium

  • Fluorescence microscope or flow cytometer

Protocol
  • Cell culture: Plate cells in a suitable format for microscopy or flow cytometry.

  • Inhibitor treatment: Treat the cells with a dose-range of CPO-Probe-1 or DMSO for a predetermined time (e.g., 4 hours).

  • Substrate loading: Add the cell-permeable fluorogenic substrate directly to the cell culture medium and incubate according to the manufacturer's instructions.

  • Imaging or flow cytometry: Wash the cells with fresh medium and analyze the fluorescence. A decrease in fluorescence intensity in CPO-Probe-1-treated cells compared to the control indicates inhibition of intracellular Cathepsin K activity.

  • Data analysis: Quantify the fluorescence intensity per cell or per well to generate a dose-response curve and determine the EC₅₀ of CPO-Probe-1.

cluster_2 Cell-Based Functional Assay Workflow F1 Treat Cells with CPO-Probe-1 F2 Add Fluorogenic Substrate F1->F2 F3 Incubate F2->F3 F4 Analyze by Microscopy/Flow Cytometry F3->F4 F5 Quantify Inhibition (EC50) F4->F5

Caption: Workflow for the cell-based functional assay.

Conclusion

CPO-Probe-1 is a valuable tool for the study of Cathepsin K biology. Its potency, selectivity, and covalent mechanism of action make it a robust chemical probe for both in vitro and cellular investigations. By following the protocols outlined in this guide, researchers can confidently utilize CPO-Probe-1 to elucidate the roles of Cathepsin K in health and disease. As with any chemical probe, it is recommended to use an inactive control compound and orthogonal methods to validate key findings.

References

  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Di Micco, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561. [Link]

  • Chemical Probes Portal. (n.d.). Selecting the best chemical probe. [Link]

  • Wikipedia. (n.d.). Chemical probe. [Link]

  • Di Micco, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561. [Link]

  • Drug Hunter. (2025). Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?[Link]

  • PubMed. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. [Link]

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • Journal of Medicinal Chemistry. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. [Link]

  • BPS Bioscience. (n.d.). Cathepsin L Inhibitor Screening Assay Kit. [Link]

  • ACS Pharmacology & Translational Science. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. [Link]

  • Bio-Rad Antibodies. (n.d.). Cathepsin Detection Kits. [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • STAR Protocols. (2024). Fluorescence polarization-based high-throughput screening assay for inhibitors targeting cathepsin L. [Link]

  • Biocompare. (n.d.). Cathepsin Assay Kits. [Link]

  • Wang, W., et al. (2014). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. Journal of the American Chemical Society, 136(3), 864-867. [Link]

  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. [Link]

  • ACS Publications. (2024). Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity. [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-. [Link]

  • Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]

  • D-Scholarship@Pitt. (2006). The Synthesis of Oxazole-containing Natural Products. [Link]

  • Google Patents. (n.d.). US6333414B1 - Process for the synthesis of trisubstituted oxazoles.

Sources

The Modern Alchemist's Guide to Oxazole Synthesis: A Handbook of Novel Catalytic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Allure of the Oxazole Nucleus

The oxazole ring, a seemingly simple five-membered heterocycle containing nitrogen and oxygen, stands as a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. From potent anti-cancer agents to fluorescent dyes, the unique electronic and structural properties of the oxazole motif have cemented its importance in medicinal chemistry and materials science.[1][2][3] The relentless pursuit of more efficient, selective, and sustainable methods for its construction has driven a continuous evolution in synthetic organic chemistry. This guide moves beyond classical, often harsh, methodologies like the Robinson-Gabriel synthesis, which can be limited by poor functional group tolerance, to explore the forefront of catalytic innovation.[4] We delve into the nuanced world of transition-metal catalysis, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of novel catalytic systems that are reshaping the landscape of oxazole synthesis.

Pillar 1: Gold-Catalyzed Cycloadditions and Cycloisomerizations — A Golden Age for Oxazole Synthesis

Gold catalysts have emerged as remarkably effective tools in the synthesis of polysubstituted oxazoles, often proceeding under mild conditions with exceptional functional group tolerance.[5] Their ability to activate alkynes and other unsaturated systems towards nucleophilic attack forms the basis of several powerful synthetic strategies.

Mechanistic Insight: The Electrophilic Activation of Alkynes

The power of gold catalysis in oxazole synthesis often lies in its ability to act as a soft Lewis acid, activating carbon-carbon triple bonds towards nucleophilic attack. This typically initiates a cascade of events, including cyclization and aromatization, to furnish the desired oxazole core.

A prominent example is the gold-catalyzed synthesis of fully-substituted oxazoles from alkynyl triazenes and dioxazoles.[1][6][7] The proposed mechanism highlights the key steps in this transformation:

Gold_Catalyzed_Oxazole_Synthesis cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Catalyst JohnPhosAuCl + AgOTf Start Alkynyl Triazene (1) + Dioxazole (2) Catalyst->Start A Gold-Alkyne Complex (A) Start->A Au(I) Catalyst B Intermediate B A->B Nucleophilic Attack by Dioxazole C Gold Carbene (C) B->C Ring Fragmentation - Acetone D Intermediate D C->D Intramolecular Nucleophilic Cyclization Product Substituted Oxazole (3) D->Product Collapse & Catalyst Regeneration

Caption: Proposed mechanism for gold-catalyzed oxazole synthesis.

Causality in Action: The choice of a gold catalyst, often in conjunction with a silver salt to abstract a halide and generate a more electrophilic cationic gold species, is critical for the initial activation of the alkyne. The regioselectivity of the nucleophilic attack by the dioxazole is dictated by the electronic polarization of the gold-activated alkyne.

Application Protocol: Gold-Catalyzed Synthesis of Fully-Substituted Oxazoles

This protocol is adapted from a reported procedure for the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles.[1][7]

Materials:

  • JohnPhosAuCl (5 mol%)

  • Silver triflate (AgOTf) (5 mol%)

  • Alkynyl triazene (1.0 equiv)

  • 1,2,4-Dioxazole (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under an argon atmosphere, combine JohnPhosAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous DCM (1 mL). Stir the mixture at room temperature for 15 minutes. The formation of a heterogeneous mixture is expected as AgCl precipitates.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the alkynyl triazene (0.2 mmol, 1.0 equiv) and the dioxazole (0.24 mmol, 1.2 equiv) in anhydrous DCM (1 mL).

  • Initiation: Add the solution of the starting materials to the pre-activated catalyst mixture at room temperature under argon.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired substituted oxazole.

Data Presentation: Substrate Scope

EntryAlkynyl Triazene (R1)Dioxazole (R2)ProductYield (%)
1PhenylPhenyl2,5-Diphenyl-4-(triazenyl)oxazole92
24-TolylPhenyl5-Phenyl-2-(p-tolyl)-4-(triazenyl)oxazole88
3Phenyl4-Chlorophenyl5-(4-Chlorophenyl)-2-phenyl-4-(triazenyl)oxazole85
4CyclohexylPhenyl2-Cyclohexyl-5-phenyl-4-(triazenyl)oxazole75

Table adapted from data reported in the literature.[1][7]

Pillar 2: The Versatility of Copper Catalysis in Oxazole Synthesis

Copper catalysts offer a cost-effective and highly versatile platform for the synthesis of oxazoles through various mechanistic pathways, including oxidative cyclizations and aerobic dehydrogenative annulations.[8][9]

Mechanistic Insight: Aerobic Oxidative Dehydrogenative Annulation

A particularly elegant strategy involves the copper-mediated aerobic oxidative dehydrogenative annulation of aldehydes and amines.[10] This approach utilizes molecular oxygen as the ultimate oxidant in a process that involves the cleavage of multiple C-H bonds.

Copper_Catalyzed_Oxazole_Synthesis cluster_catalyst Catalytic System Start Aryl Acetaldehyde + Amine Enamine Enamine Intermediate Start->Enamine Condensation Iminium Iminium Ion Enamine->Iminium Cu(II)-mediated Oxidation Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Nucleophilic Attack Product Trisubstituted Oxazole Cyclized->Product Aerobic Oxidation (Dehydrogenation) Catalyst Cu(OTf)2 / O2 Catalyst->Enamine

Caption: Simplified workflow for copper-catalyzed aerobic oxidative annulation.

Causality in Action: The choice of a copper(II) salt like copper triflate is crucial for facilitating the oxidation of the enamine intermediate to a more electrophilic iminium ion, which then undergoes intramolecular cyclization. The presence of molecular oxygen is essential for the final dehydrogenation step and the regeneration of the active copper catalyst.

Application Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis of Trisubstituted Oxazoles

This protocol is based on a reported copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen.[11]

Materials:

  • Copper(II) bromide (CuBr2) (10 mol%)

  • Pyridine (40 mol%)

  • Potassium carbonate (K2CO3) (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.0 equiv)

  • Amine (1.0 equiv)

  • Alkyne (1.0 equiv)

  • Toluene/1,2-Dichloroethane (DCE) (1:1 mixture)

  • Oxygen atmosphere (balloon)

Step-by-Step Procedure:

  • Reaction Setup: To a dried reaction tube, add CuBr2 (10 mol%), pyridine (40 mol%), K2CO3 (1.0 equiv), NIS (1.0 equiv), the amine (0.2 mmol, 1.0 equiv), and the alkyne (0.2 mmol, 1.0 equiv).

  • Solvent Addition: Add 2 mL of a 1:1 mixture of toluene and DCE to the reaction tube.

  • Atmosphere: Evacuate and backfill the tube with oxygen three times, and then maintain the reaction under an oxygen atmosphere (balloon).

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel.

Pillar 3: Palladium-Catalyzed Cross-Coupling and C-H Activation Strategies

Palladium catalysis has revolutionized organic synthesis, and its application in oxazole chemistry is no exception. Palladium-catalyzed reactions enable the construction of the oxazole ring through sequential C-N and C-O bond formations and allow for the direct arylation of pre-formed oxazole cores.[4][12][13]

Mechanistic Insight: Direct C-H Arylation

Direct C-H arylation of oxazoles represents a highly atom-economical approach to functionalized oxazoles. The regioselectivity of the arylation (at C2 or C5) can often be controlled by the choice of ligands and reaction conditions.[9]

Palladium_Catalyzed_Arylation cluster_cycle Catalytic Cycle for C-H Arylation Pd(0) Pd(0) Catalyst OA Oxidative Addition Pd(0)->OA Aryl Halide CMD Concerted Metalation- Deprotonation (CMD) OA->CMD Oxazole, Base RE Reductive Elimination CMD->RE RE->Pd(0) Catalyst Regeneration Product Arylated Oxazole RE->Product Start Oxazole + Aryl Halide Start->OA

Caption: Simplified catalytic cycle for palladium-catalyzed direct C-H arylation of oxazoles.

Causality in Action: The choice of a phosphine ligand is critical in modulating the reactivity and selectivity of the palladium catalyst. For instance, sterically bulky, electron-rich ligands can promote the C-H activation step. The base is essential for the deprotonation of the oxazole C-H bond during the concerted metalation-deprotonation (CMD) step.

Application Protocol: Palladium/Copper-Cocatalyzed Direct Arylation of 4-Substituted Oxazoles

This protocol is adapted from a reported procedure for the direct arylation of 4-aryl/alkyl oxazoles with aryl bromides.[2][12]

Materials:

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH)

  • 4-Substituted oxazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Dimethoxyethane (DME), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the 4-substituted oxazole, aryl bromide, KOH, CuI, and Pd(PPh3)4.

  • Solvent and Atmosphere: Add anhydrous DME to the vessel and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time, monitoring by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

The development of novel catalysts for oxazole synthesis continues to be a vibrant area of research. The transition from classical, often harsh, synthetic methods to milder, more selective, and functional group-tolerant catalytic systems has been a significant advancement. Gold, copper, and palladium catalysts, each with their unique mechanistic pathways, have provided chemists with a powerful toolkit for the construction of a diverse range of oxazole-containing molecules. Future developments will likely focus on further improving the sustainability of these methods, for example, through the use of earth-abundant metal catalysts and the development of enantioselective catalytic systems for the synthesis of chiral oxazoles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to not only apply these modern methods but also to contribute to the ongoing innovation in this exciting field.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex, biologically active molecules.[1] Its unique electronic and structural properties make it a desirable synthon for drug discovery programs. However, achieving high yields in its synthesis can be challenging, often plagued by issues ranging from reagent stability to competing side reactions.

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this synthesis and consistently achieve higher yields and purity.

Recommended Synthetic Pathway: TMSOTf-Promoted Cyclization

While several classical methods exist for oxazole synthesis, such as the Robinson-Gabriel and Fischer syntheses, a highly efficient and modern approach for constructing the 4-cyanooxazole moiety involves a one-pot, three-component reaction.[2][3][4] A particularly effective method is the Trimethylsilyl trifluoromethanesulfonate (TMSOTf)-promoted selective triple consecutive insertion of an isocyanide into an aldehyde.[5] For the target molecule, this translates to the reaction of pivalaldehyde (2,2-dimethylpropanal) with tert-butyl isocyanide, where the isocyanide serves as the source for both the C4-nitrile and the C5-N fragment of the oxazole ring.

Experimental Workflow: Recommended Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Combine Pivaldehyde and tert-butyl isocyanide in anhydrous CH2Cl2 B Cool to -78°C (Dry Ice/Acetone Bath) A->B C Add TMSOTf dropwise under Argon/N2 B->C D Stir at -78°C for 2h C->D E Warm to Room Temperature and stir for 12-16h D->E F Quench with saturated aqueous NaHCO3 E->F G Extract with CH2Cl2 F->G H Purify via Silica Gel Column Chromatography G->H I Isolate Pure Product H->I

Caption: High-level workflow for the synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low or I'm recovering only starting materials. What are the primary causes?

Low or no conversion is a frequent problem that can almost always be traced back to reagent quality or reaction conditions.

Answer: Several factors could be at play. Let's break them down systematically.

  • Moisture Contamination: This is the most common culprit. TMSOTf is extremely hygroscopic and reacts violently with water. Any moisture in the solvent, glassware, or atmosphere will rapidly decompose the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a high-purity, anhydrous solvent (e.g., from a solvent purification system or a freshly opened bottle of anhydrous grade solvent). Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.

  • Reagent Purity: The purity of your starting materials is critical.

    • Pivaldehyde: Can oxidize to pivalic acid upon storage. The presence of the acid can interfere with the reaction. It is often best to distill pivaldehyde immediately before use.

    • tert-Butyl Isocyanide: Isocyanides can have a pungent odor and should be handled in a fume hood. Ensure it is of high purity and has been stored properly.

  • Incorrect Reaction Temperature: The initial low-temperature step is crucial for controlling the reaction rate and preventing side reactions.

    • Solution: Ensure the reaction mixture is maintained at -78°C (a dry ice/acetone bath is standard) during the addition of TMSOTf. Adding the catalyst at a higher temperature can lead to uncontrolled polymerization or decomposition.

  • Insufficient Catalyst Loading: While catalytic, an insufficient amount of TMSOTf may lead to a sluggish or incomplete reaction.

    • Solution: While literature protocols should be followed, a modest increase in catalyst loading (e.g., from 10 mol% to 15 mol%) can sometimes drive the reaction to completion. However, excessive amounts can promote side reactions.

Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield Observed Check_Anhydrous Were strict anhydrous conditions maintained? Start->Check_Anhydrous Check_Reagents Are reagents pure? (Distilled aldehyde?) Check_Anhydrous->Check_Reagents Yes Sol_Anhydrous ACTION: Dry all glassware/solvents. Use fresh, anhydrous reagents under inert atmosphere. Check_Anhydrous->Sol_Anhydrous No Check_Temp Was TMSOTf added at -78°C? Check_Reagents->Check_Temp Yes Sol_Reagents ACTION: Purify aldehyde via distillation. Use high-purity isocyanide. Check_Reagents->Sol_Reagents No Check_Catalyst Is catalyst loading adequate? Check_Temp->Check_Catalyst Yes Sol_Temp ACTION: Ensure proper cooling bath and slow, dropwise addition of catalyst. Check_Temp->Sol_Temp No Sol_Catalyst ACTION: Consider a modest increase in catalyst loading (e.g., to 15 mol%). Check_Catalyst->Sol_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Sol_Anhydrous->Success Sol_Reagents->Success Sol_Temp->Success Sol_Catalyst->Success

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Question 2: My TLC/LC-MS shows multiple unidentified spots and purification is difficult. What are the likely side products?

Answer: The formation of a complex product mixture often points to suboptimal reaction control or the use of overly harsh conditions in alternative synthetic routes.

  • Vilsmeier-Haack Formylation: If using a classical approach like the Robinson-Gabriel synthesis with a POCl₃/DMF system, formylation of any electron-rich aromatic rings on your substrate can occur.[6] While not directly applicable to the recommended pathway for the title compound, it's a critical consideration in oxazole synthesis generally.

  • Polymerization: Aldehydes, especially under Lewis acidic conditions, can polymerize if the reaction is not controlled properly. Slow addition of the catalyst at low temperatures is key to preventing this.

  • Hydrolysis Products: If water is present, intermediates can hydrolyze. For instance, in the Robinson-Gabriel synthesis, the 2-acylamino-ketone precursor can hydrolyze back to the amino ketone and carboxylic acid under strongly acidic conditions.[7]

  • Incomplete Cyclization: In multi-step syntheses, incomplete cyclization can leave reactive intermediates in the crude product mixture, complicating purification.[8]

Question 3: I am considering an alternative synthesis based on the Robinson-Gabriel reaction. Which dehydrating agent is best?

Answer: The choice of cyclodehydrating agent in the Robinson-Gabriel synthesis is critical and can dramatically impact yield.[4][9] Harsh, classical reagents often lead to decomposition, while modern alternatives offer milder conditions.[6][10]

  • Classical Agents (Often Harsh): Concentrated H₂SO₄, PCl₅, and POCl₃ can give low yields due to charring and side reactions.[6][11][12]

  • Improved Classical Agent: Polyphosphoric acid (PPA) often provides better yields (50-60%) compared to strong mineral acids and is a good starting point for optimization.[6][11][12]

  • Modern, Milder Agents: For sensitive substrates, reagents like trifluoroacetic anhydride (TFAA), Burgess reagent, or a two-step approach using Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine/iodine are often superior, leading to cleaner reactions and higher yields.[7][10] Microwave-assisted synthesis with the Burgess reagent has also been shown to be highly efficient.[10]

Table 1: Comparison of Common Dehydrating Agents for Robinson-Gabriel Synthesis
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High TemperatureInexpensive, powerfulLow yields, charring, harsh[6][7]
POCl₃ Reflux in pyridine/DMFEffectiveCan cause formylation with DMF[6][13]
Polyphosphoric Acid (PPA) 140-160°CBetter yields than H₂SO₄[6][11]High temperature, viscous
TFAA Room Temp to RefluxMilder, good yieldsCan be corrosive
Burgess Reagent Reflux in THF (Conventional or Microwave)Very mild, high yields, clean[10]Reagent cost
PPh₃ / I₂ / Et₃N 0°C to Room TempMild, good for sensitive substrates[9]Stoichiometric phosphine oxide byproduct

Frequently Asked Questions (FAQs)

Q1: Why is the TMSOTf-promoted reaction preferred for this specific target molecule? A1: This method is highly convergent and efficient. It constructs the desired 2,4-disubstituted oxazole ring in a single step from readily available starting materials (an aldehyde and an isocyanide). This avoids the often lower-yielding, multi-step preparation of the α-acylamino nitrile precursor that would be required for a Robinson-Gabriel-type synthesis.

Q2: How can I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 20-30% ethyl acetate in hexanes. The product, being more polar than the starting materials, should have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product mass peak.

Q3: My purification by column chromatography is giving poor separation. Any tips? A3: If you are experiencing co-elution, first ensure your crude product is thoroughly dried and free of any aqueous residue. Try a shallower gradient during column chromatography (e.g., starting with 5% ethyl acetate/hexanes and slowly increasing to 25%). If separation is still difficult, consider using a different solvent system, such as dichloromethane/hexanes.

Q4: Can this synthesis be performed on a large scale? A4: Yes, but caution is required. The reaction can be exothermic, especially upon addition of the TMSOTf catalyst. For larger scales, it is imperative to use a jacketed reactor with efficient overhead stirring and a properly calibrated temperature probe to maintain strict temperature control. The dropwise addition of the catalyst must be done very slowly to manage the exotherm.

Detailed Experimental Protocol

Synthesis of 2-(tert-butyl)-1,3-oxazole-4-carbonitrile via TMSOTf-Promoted Cyclization [5]

Materials:

  • Pivaldehyde (2,2-dimethylpropanal), freshly distilled

  • tert-Butyl isocyanide

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled pivaldehyde (1.0 eq) and tert-butyl isocyanide (3.0 eq).

  • Dissolve the reagents in anhydrous dichloromethane (approx. 0.1 M concentration relative to the aldehyde).

  • Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • Slowly add TMSOTf (0.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78°C for 2 hours.

  • After 2 hours, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction to completion using TLC (e.g., 20% EtOAc/Hexanes).

  • Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing a cold, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.
  • Wikipedia. Robinson–Gabriel synthesis.
  • Grokipedia. Fischer oxazole synthesis.
  • Prezi. Synthesis of Oxazole.
  • Wikipedia. Fischer oxazole synthesis.
  • SynArchive. Robinson-Gabriel Synthesis.
  • Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett.
  • Keni, et al. (2005).
  • BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • BenchChem. Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
  • YouTube. (2023). Fischer Oxazole Synthesis Mechanism.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. (2023).
  • ResearchGate. Synthesis of oxazole-4-carbonitrile.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents.
  • ResearchGate. (2023).
  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
  • PMC. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Scribd. Oxazole Chemistry Overview.
  • Scientific Update. (2017).
  • Academia.edu. Oxazole chemistry. A review of recent advances.
  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
  • Google Patents.
  • CUTM Courseware. Oxazole.pdf.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Google Patents.
  • D-Scholarship@Pitt. (2006).
  • Chem-Impex. Oxazole-4-carbonitrile.
  • ResearchGate.
  • BenchChem.
  • International Journal of Pharmaceutical Sciences.
  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres.
  • PMC. (2014).

Sources

Technical Support Center: Purification of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the purification of 2-propan-2-yl-1,3-oxazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic building block. As a molecule with a unique combination of functional groups—a bulky tert-butyl group, a polar nitrile, and the oxazole core—its purification presents distinct challenges that require a nuanced approach.

This document moves beyond standard protocols to provide a framework for troubleshooting common issues, grounded in the fundamental chemistry of oxazole derivatives. We will explore the causality behind purification choices, ensuring you can adapt and optimize your strategy for maximum yield and purity.

Compound Profile: At-a-Glance

Understanding the physicochemical properties of 2-propan-2-yl-1,3-oxazole-4-carbonitrile is the first step toward a successful purification strategy. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural motifs and related compounds.[1][2][3]

PropertyExpected Value / CharacteristicRationale & Purification Implications
Molecular Formula C₈H₁₀N₂O---
Molecular Weight 150.18 g/mol Relevant for mass spectrometry analysis.
Physical State Likely a low-melting solid or a viscous oilSmall, relatively rigid molecules of this molecular weight are often solids. The tert-butyl group may disrupt crystal packing, potentially lowering the melting point.[2]
Polarity Moderately PolarThe nitrile group (C≡N) and the oxazole ring's heteroatoms (N, O) introduce significant polarity. The non-polar tert-butyl group provides lipophilic character. This balance is key for chromatographic separations.
Solubility Soluble in polar organic solvents (DCM, EtOAc, Acetone, Acetonitrile). Limited solubility in non-polar solvents (Hexane, Heptane). Sparingly soluble in water.Essential for selecting solvents for chromatography, extraction, and recrystallization. The moderate polarity suggests a mixture of solvents will be needed for optimal chromatographic resolution.
Stability Thermally stable under typical conditions.[4][5] Potentially susceptible to hydrolysis under strong acidic or basic conditions.The nitrile group can be hydrolyzed to a carboxylic acid or amide, and the oxazole ring can be sensitive to harsh pH.[6][7] Avoid strong acids/bases and excessive heat during purification.

Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common issues encountered during the purification of this compound.

Q1: My final yield is very low after column chromatography. What are the most likely causes?

Low yield is often due to one of three factors:

  • Incomplete Elution: The compound may be too polar for your chosen solvent system and remains adsorbed to the silica gel. Try increasing the polarity of your mobile phase (e.g., increasing the percentage of ethyl acetate in a hexane/EtOAc system).

  • Compound Degradation: If you are using chlorinated solvents like Dichloromethane (DCM) with silica gel that is not deactivated (i.e., slightly acidic), you can cause degradation of sensitive compounds. Consider using a different solvent system or neutralizing your silica gel with triethylamine.[8]

  • Physical Loss: The compound may be highly volatile, leading to loss during solvent removal on a rotary evaporator, especially if heated excessively. Remove solvent at reduced temperature.

Q2: I see a persistent impurity with a similar Rf to my product on the TLC plate. How can I separate them?

This indicates the impurity has a similar polarity.

  • Optimize Chromatography: Switch to a different solvent system that can better differentiate the compounds. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone. The different solvent interactions can alter selectivity.

  • Orthogonal Purification: Use a different purification technique. If column chromatography fails, attempt recrystallization. The ability of a molecule to form a crystal lattice is a very different physical property than its polarity, often allowing for the separation of similarly polar compounds.[9]

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound's solubility in the solvent is too high at the crystallization temperature, or when impurities are inhibiting crystal formation.

  • Change Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Try using a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., DCM or Acetone) and slowly add a poor solvent (e.g., Hexane or Heptane) until turbidity persists. Then, heat to redissolve and cool slowly.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites. If you have a small amount of pure solid, add a single crystal ("seeding") to induce crystallization.

Q4: Can the nitrile group hydrolyze during aqueous workup?

Yes, this is a risk, particularly if the aqueous layer is strongly acidic or basic.[6] During extractions, always use neutral or buffered solutions like saturated sodium bicarbonate (mildly basic) or brine (neutral) to wash your organic layers. Avoid contact with strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) for extended periods.

In-Depth Troubleshooting Guides

Problem 1: Co-eluting Impurities in Column Chromatography

This is the most common and frustrating challenge. It arises when an impurity, often a synthetic byproduct or isomer, shares a similar polarity with the target molecule.

Symptoms:

  • A single, but potentially broad or tailing, spot on a TLC plate.

  • Multiple overlapping peaks when the collected fraction is analyzed by HPLC.[10]

  • NMR analysis of the "pure" fraction shows minor, unidentified peaks.

Root Causes & Likely Culprits:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Van Leusen synthesis), precursors like p-toluenesulfonylmethyl isocyanide (TosMIC) or isobutyraldehyde derivatives may persist.[11][12]

  • Isomeric Byproducts: Side reactions can sometimes lead to the formation of isomers with very similar chemical properties.

  • Partially-reacted Intermediates: The synthesis of oxazoles can involve several steps; incomplete reaction can leave intermediates in the crude mixture.[13]

Workflow for Resolving Co-Elution:

G cluster_0 Troubleshooting Workflow: Co-eluting Impurities start Crude Product with Co-eluting Impurity tlc Run TLC in multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc separation Is separation observed in any system? tlc->separation run_column Run flash chromatography with the optimized solvent system separation->run_column  Yes try_orthogonal Attempt Orthogonal Purification Method separation->try_orthogonal No   pure Pure Product run_column->pure recrystallize Recrystallization (Solvent/Anti-solvent) try_orthogonal->recrystallize prep_hplc Preparative HPLC (Reverse or Normal Phase) try_orthogonal->prep_hplc recrystallize->pure prep_hplc->pure

Caption: Decision workflow for separating co-eluting impurities.

Detailed Protocol: Optimizing Flash Chromatography

If TLC analysis shows potential for separation, a carefully planned column is key.

  • Determine the Optimal Mobile Phase: The ideal solvent system should give your product an Rf value of ~0.3 on the TLC plate.[14] This provides the best balance between resolution and run time.

  • Prepare the Column:

    • Use a slurry packing method to ensure a homogenous stationary phase, which prevents cracking and channeling.[14]

    • For every 1g of crude material, use approximately 50-100g of silica gel.

  • Loading the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This powder can be carefully added to the top of the packed column. This technique prevents band broadening and improves separation.

    • Wet Loading: If the product is an oil, dissolve it in the minimum amount of the mobile phase and carefully apply it to the top of the column.

  • Elution and Fractionation:

    • Begin eluting with the chosen mobile phase. A gradient elution (slowly increasing the polarity of the mobile phase over time) can be very effective for separating close-running spots.

    • Collect small fractions and analyze them by TLC before combining.[14]

ParameterStandard ApproachHigh-Resolution Approach
Solvent System Isocratic (e.g., 70:30 Hexane:EtOAc)Shallow Gradient (e.g., start at 90:10, slowly ramp to 60:40 Hexane:EtOAc)
Silica Gel Mass ~50x mass of crude~100x mass of crude
Loading Method Wet LoadingDry Loading
Flow Rate FasterSlower
Problem 2: Product Degradation During Purification

The appearance of new, often more polar, spots on a TLC plate after purification steps is a clear sign of degradation.

Symptoms:

  • Streaking on TLC plates.

  • Lower than expected yield with the isolation of new compounds.

  • Product color changes (e.g., from colorless to yellow/brown) during workup or on the column.

Root Causes & Prevention:

  • Acid-Catalyzed Hydrolysis:

    • Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the nitrile group to an amide or carboxylic acid, especially in the presence of trace water.

    • Prevention:

      • Use deactivated (neutral) silica gel. You can prepare this by making a slurry of silica gel in your mobile phase and adding ~1% triethylamine (v/v), then evaporating the excess solvent.

      • Avoid protic solvents like methanol in your mobile phase if possible, as they can participate in degradation pathways. A DCM/EtOAc system is often a safer choice.[6]

  • Thermal Decomposition:

    • Cause: While oxazoles are generally thermally stable, prolonged exposure to high temperatures during solvent removal or distillation can cause decomposition.[5] The presence of impurities can sometimes lower the decomposition temperature.[15][16]

    • Prevention:

      • Remove all solvents under reduced pressure at low temperatures (<40°C).

      • If the compound is a solid, avoid purification by distillation unless high vacuum is used to lower the boiling point significantly. Recrystallization is a much milder alternative.[9][17]

Purity Assessment: The Final Check

Once purified, it is critical to confirm the identity and purity of 2-propan-2-yl-1,3-oxazole-4-carbonitrile using modern analytical techniques.[8]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A single, sharp peak is indicative of high purity.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with integrations in the ¹H NMR matching the expected number of protons. The absence of peaks from starting materials or solvents confirms purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Coupling with Gas Chromatography (GC-MS) can also serve as a powerful method for identifying volatile impurities.[19]

By understanding the specific chemical nature of 2-propan-2-yl-1,3-oxazole-4-carbonitrile and anticipating the common pitfalls in its purification, researchers can develop a robust and efficient strategy to obtain this compound with high purity and yield, accelerating its application in drug discovery and materials science.[2][20]

References

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • Taylor and Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor and Francis Online. [Link]

  • Der Pharma Chemica. (2016). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [Link]

  • Google Patents. (2000). Process for preparing oxazole derivatives.
  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. ResearchGate. [Link]

  • Wiley Online Library. (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley. [Link]

  • Organic Syntheses. (2014). PREPARATION OF 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE. Organic Syntheses. [Link]

  • Chemspace. (n.d.). Methyl 2-(propan-2-yl)-1,3-oxazole-4-carboxylate. Chemspace. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • IJRPC. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • ACS Publications. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-(Ethylamino)-2-(prop-1-en-2-yl)-1,3-oxazole-4-carbonitrile. PubChem. [Link]

  • ResearchGate. (2007). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(2-Propan-2-yl-1,3-oxazol-4-yl)propan-2-ol. PubChem. [Link]

  • Cureus. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Cureus. [Link]

  • PMC. (2022). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (1993). 4-METHOXYCARBONYL-2-METHYL-1,3-OXAZOLE. Organic Syntheses. [Link]

  • The Pharma Innovation. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Journal of Applied Science. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Applied Science. [Link]

  • Scribd. (n.d.). Thermal Decomposition of 5,5'-Azotetrazole Salts. Scribd. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. [Link]

  • Academia.edu. (n.d.). Thermal decomposition studies on energetic triazole derivatives. Academia.edu. [Link]

  • Academia.edu. (1981). Oxazole chemistry. A review of recent advances. Academia.edu. [Link]

  • EURL-SRM. (2017). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Propan-2-yl-1,3-oxazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

The synthesis of 2,4-disubstituted oxazoles, particularly those with bulky substituents like the 2-propan-2-yl (tert-butyl) group, presents unique challenges. This guide offers practical, experience-driven insights to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic strategy for 2-propan-2-yl-1,3-oxazole-4-carbonitrile?

A1: A highly effective method for the synthesis of 4-cyanooxazoles involves a TMSOTf-promoted reaction of an aldehyde with an isocyanide.[1] For the synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, the logical starting materials would be pivalaldehyde (2,2-dimethylpropanal) and a suitable isocyanide that can provide the 4-carbonitrile group. An efficient approach is the use of tert-butyl isocyanide, which can serve as a source for both the C4-carbon and the nitrile nitrogen under specific conditions.[1][2]

Q2: Why is the Van Leusen reaction not the primary recommended route for this specific molecule?

A2: The traditional Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is an excellent method for producing 5-substituted oxazoles.[3][4] While variations exist for 4,5-disubstituted oxazoles, achieving a 2,4-disubstitution pattern, especially with a nitrile at the C4 position, is not a direct or common outcome of this reaction. The unique reactivity of TosMIC is geared towards forming the oxazole ring with substitution at the 5-position.[3][5]

Q3: What is the role of TMSOTf in the proposed synthesis?

A3: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid that activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the isocyanide. It promotes a cascade of insertions of the isocyanide into the aldehyde, which ultimately leads to the formation of the 4-cyanooxazole ring system in a one-pot manner.[1][2]

Q4: Are there alternative methods to synthesize 2,4-disubstituted oxazoles?

A4: Yes, several other methods exist for the synthesis of 2,4-disubstituted oxazoles. These include the cyclodehydration of α-acylamino aldehydes, which can be derived from α-amino acids.[6] Another approach is the palladium/copper-catalyzed direct arylation of 4-substituted oxazoles.[7] Additionally, Brønsted acid-catalyzed cyclization of α-diazoketones with amides can yield 2,4-disubstituted oxazoles.[8] However, for the specific target of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, the TMSOTf-promoted method appears to be the most direct and efficient.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Issue 1: Low or No Product Yield

  • Potential Cause: Incomplete reaction due to insufficient activation of the aldehyde or degradation of reagents.

    • Solution: Ensure that the pivalaldehyde is of high purity and freshly distilled if necessary. The TMSOTf should be handled under anhydrous conditions as it is moisture-sensitive. The use of anhydrous solvent is critical. Consider increasing the reaction temperature or time, monitoring the progress by TLC.

  • Potential Cause: Steric hindrance from the bulky tert-butyl group of pivalaldehyde slowing down the reaction.

    • Solution: A higher reaction temperature (e.g., 100 °C) and extended reaction time (overnight) may be necessary to overcome the steric barrier.[2] Increasing the equivalents of the isocyanide and TMSOTf may also drive the reaction to completion.

Issue 2: Formation of Multiple Side Products

  • Potential Cause: Polymerization of the aldehyde or isocyanide under the reaction conditions.

    • Solution: Slow, dropwise addition of the TMSOTf catalyst to the reaction mixture can help to control the reaction rate and minimize side reactions. Maintaining a consistent reaction temperature is also crucial.

  • Potential Cause: Incomplete cyclization or formation of intermediate species.

    • Solution: Ensure the reaction is allowed to proceed to completion by monitoring with an appropriate analytical technique like TLC or LC-MS. A thorough work-up and purification by column chromatography are essential to isolate the desired product from any byproducts.[2]

Issue 3: Difficulty in Product Purification

  • Potential Cause: The product co-elutes with starting materials or byproducts during column chromatography.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[2] If separation is still challenging, consider alternative purification techniques such as preparative TLC or crystallization.

  • Potential Cause: The product is an oil and difficult to handle.

    • Solution: If the product is a viscous oil, ensure complete removal of solvent under high vacuum. If possible, attempt to crystallize the product from a suitable solvent system.

Experimental Protocols

Proposed Synthesis of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile

This protocol is based on a general method for the synthesis of 4-cyanooxazoles from aldehydes.[1][2]

Materials:

  • Pivalaldehyde (2,2-dimethylpropanal)

  • tert-Butyl isocyanide

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous dioxane

  • 3Å Molecular sieves

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried sealed tube, add pivalaldehyde (1.0 eq), tetrabutylammonium bromide (1.2 eq), and anhydrous dioxane.

  • Add tert-butyl isocyanide (5.0 eq) to the reaction mixture.

  • In a glove box or under an inert atmosphere, add 3Å molecular sieves and trimethylsilyl trifluoromethanesulfonate (1.2 eq).

  • Seal the tube and backfill with an inert gas (e.g., nitrogen or argon).

  • Stir the reaction mixture at 100 °C in an oil bath overnight.

  • After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Data Presentation

ParameterRecommended ConditionRationale
Aldehyde PivalaldehydeProvides the 2-propan-2-yl substituent.
Isocyanide tert-Butyl isocyanideActs as a precursor to the 4-carbonitrile group.[1][2]
Catalyst TMSOTfActivates the aldehyde for nucleophilic attack.[1]
Solvent Anhydrous DioxaneA suitable aprotic solvent for this reaction.
Temperature 100 °CTo overcome steric hindrance and drive the reaction.[2]
Reaction Time OvernightTo ensure complete conversion.

Visualizations

Reaction_Pathway Pivalaldehyde Pivalaldehyde TMSOTf TMSOTf, TBAB, Dioxane, 100°C Pivalaldehyde->TMSOTf tBuNC tert-Butyl Isocyanide tBuNC->TMSOTf Product 2-Propan-2-yl-1,3-oxazole-4-carbonitrile TMSOTf->Product

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents Check Reagent Purity and Anhydrous Conditions Start->CheckReagents IncreaseTempTime Increase Reaction Temperature/Time CheckReagents->IncreaseTempTime CheckStoichiometry Adjust Stoichiometry (More Isocyanide/TMSOTf) IncreaseTempTime->CheckStoichiometry SideProducts Multiple Side Products SlowAddition Slow Addition of TMSOTf SideProducts->SlowAddition Purification Optimize Purification (Column Chromatography) SlowAddition->Purification

Sources

Overcoming solubility issues of 2-propan-2-yl-1,3-oxazole-4-carbonitrile in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering "brick dust" precipitation or "oiling out" when introducing 2-propan-2-yl-1,3-oxazole-4-carbonitrile (also known as 2-isopropyl-1,3-oxazole-4-carbonitrile) into aqueous buffers.

The Root Cause: This molecule possesses a deceptive physicochemical profile. While low in molecular weight (~136.15 Da), the combination of the planar oxazole ring, the hydrophobic isopropyl group at C2, and the electron-withdrawing nitrile at C4 creates a rigid, lipophilic core with high lattice energy. It lacks hydrogen bond donors, making it reluctant to solvate in water once organized in a crystal lattice.

This guide provides three validated protocols to solubilize this compound without compromising assay biological integrity.

Part 1: The "Crash-Out" Phenomenon (Diagnosis)

Q: Why does my compound precipitate immediately upon adding cell culture media, even at low concentrations?

A: You are experiencing Solvent Shock . When a hydrophobic compound dissolved in 100% DMSO is rapidly introduced to an aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate. The local solvent environment shifts from lipophilic to hydrophilic in milliseconds, causing the compound to supersaturate and crash out as amorphous precipitate or micro-crystals.

Diagnostic Check:

  • Visual: Turbidity or "cloudiness" visible to the naked eye (usually >50 µM).

  • Data Artifacts: Steep drop-offs in dose-response curves (Hill slope > 3.0) or flat-lining activity often indicate the compound is not in solution, but rather adhering to the plastic of the plate or precipitating.

Part 2: Solubilization Protocols

Method A: The "Shift-and-Stir" (Intermediate Dilution)

Best for: High-throughput screening (HTS) and enzymatic assays.

Do not pipette 100% DMSO stock directly into the final assay well. Use an intermediate step to lower the free energy barrier of solvation.

Protocol:

  • Stock Prep: Dissolve compound to 10 mM in anhydrous DMSO.

  • Intermediate Step: Prepare a "working stock" at 100x the final assay concentration using a DMSO/Buffer hybrid (e.g., 50% DMSO / 50% PBS).

    • Technique: Add the DMSO stock dropwise to the buffer while vortexing rapidly. This prevents high local concentrations of water from initiating nucleation.

  • Final Dilution: Pipette this working stock into the assay plate.

    • Result: Final DMSO concentration is 0.5%, with the compound already partially solvated in an aqueous environment.

Method B: Cyclodextrin Complexation (The Gold Standard)

Best for: Cell-based assays and in vivo studies.

The isopropyl group of your molecule is sterically ideal for inclusion into 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity shields the isopropyl/oxazole core, while the hydrophilic exterior ensures aqueous solubility.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Filter sterilize (0.22 µm).

  • Compound Addition: Add your solid compound (or high-concentration DMSO stock) to the HP-β-CD vehicle.

  • Equilibration: Shake at 37°C for 4 hours. The solution should turn clear.

  • Usage: Use this directly as your stock. The cyclodextrin prevents precipitation even upon dilution into media.

Scientific Note: Studies on oxazole derivatives confirm that β-cyclodextrins significantly enhance solubility by encapsulating the hydrophobic aromatic core, preventing the "brick dust" lattice formation [1][3].

Part 3: Assay Compatibility & Interference

Q: Will these solvents kill my cells or inhibit my enzyme?

A: You must stay below the Solvent Tolerance Threshold . Below is a reference table for maximum tolerated concentrations (MTC) of solubilizers in common assay formats.

SolubilizerPrimary Cells (e.g., Neurons)Immortalized Lines (e.g., HeLa, HEK293)Enzymatic AssaysBiochemical Notes
DMSO < 0.1%0.5% - 1.0%2.0% - 5.0%>1% can denature some proteins or alter membrane permeability [5][6].
Ethanol < 0.1%0.5%1.0%High volatility; seal plates to prevent "edge effects."
HP-β-CD 0.5% - 1.0%1.0% - 2.0%High ToleranceInert in most enzymatic assays; may sequester cholesterol from cell membranes at high concentrations [7].
Tween-80 < 0.01%0.05%0.05%Warning: Can quench fluorescence in fluorometric assays.

Part 4: Visualization & Logic

Workflow: Preventing Precipitation

The following diagram illustrates the critical decision pathways to avoid "crashing out."

SolubilityWorkflow Start Solid Compound 2-propan-2-yl-1,3-oxazole-4-carbonitrile DMSO_Stock 10mM DMSO Stock Start->DMSO_Stock Cyclodextrin Carrier Strategy (HP-β-CD) Start->Cyclodextrin Best for In Vivo/Cells Direct_Add Direct Addition to Media (1:1000 dilution) DMSO_Stock->Direct_Add High Risk Intermediate Intermediate Step (Shift-and-Stir Method) DMSO_Stock->Intermediate Recommended Precipitation FAILURE: Precipitation (Kinetic Instability) Direct_Add->Precipitation Solvent Shock Hybrid_Mix 50% DMSO / 50% Buffer (Vortexing) Intermediate->Hybrid_Mix Assay_Well SUCCESS: Stable Assay Well (Dissolved) Hybrid_Mix->Assay_Well Gradual Phase Change Inclusion Inclusion Complex (Hydrophobic Shielding) Cyclodextrin->Inclusion Inclusion->Assay_Well Thermodynamic Stability

Caption: Figure 1. Comparative workflows for solubilization. Direct addition (Red) poses a high risk of precipitation. Intermediate dilution (Yellow) and Cyclodextrin complexation (Green) provide stable pathways.

Decision Tree: Troubleshooting "False" Potency

Use this logic gate to determine if your IC50 values are real or artifacts of insolubility.

TroubleshootingTree Problem Issue: Variable IC50 / Flat Curve Check1 Step 1: Visual Inspection (Turbidity?) Problem->Check1 Yes_Turbid Precipitation Confirmed Check1->Yes_Turbid Yes No_Turbid Step 2: Nephelometry / DLS Check1->No_Turbid No Action1 Switch to HP-β-CD Protocol Yes_Turbid->Action1 DLS_Agg Aggregates Detected? No_Turbid->DLS_Agg Real_Bio True Biological Effect DLS_Agg->Real_Bio No (<10nm) Fake_Bio Artifact: Promiscuous Inhibitor DLS_Agg->Fake_Bio Yes (>100nm) Action2 Add 0.01% Triton X-100 Fake_Bio->Action2

Caption: Figure 2. Troubleshooting logic to distinguish between true biological activity and solubility artifacts using visual and light-scattering techniques.

References

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. SciELO. Available at: [Link]

  • Assay Guidance Manual: Troubleshooting Unexpected Results. NCBI Bookshelf. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Available at: [Link]

  • Assay Guidance Manual: DMSO Tolerance. NCBI Bookshelf. Available at: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available at: [Link]

Technical Support Center: Stability Optimization for 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3][4][5]

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-propan-2-yl-1,3-oxazole-4-carbonitrile (also known as 2-isopropyl-4-cyanooxazole). This compound is a critical heterocyclic building block, often utilized as a bioisostere in kinase inhibitor design (analogous to intermediates in JAK inhibitor synthesis like Tofacitinib) and as a precursor for 2,4-disubstituted oxazole scaffolds.

While the oxazole ring offers aromatic stability, the C4-nitrile group and the C2-isopropyl moiety introduce specific vulnerabilities to hydrolysis and oxidative stress. This guide provides self-validating protocols to diagnose and prevent degradation.

Chemical Profile[1][3][4][5][6][7][8][9][10]
  • IUPAC Name: 2-propan-2-yl-1,3-oxazole-4-carbonitrile

  • Common Name: 2-Isopropyl-4-cyanooxazole

  • Key Vulnerabilities: Nitrile hydrolysis, oxazole ring cleavage (pH-dependent), benzylic-type oxidation at the isopropyl methine.

Troubleshooting Module: Hydrolytic Instability

Issue: Users report the appearance of a polar impurity (RRT ~0.6-0.8 on Reverse Phase HPLC) increasing over time in aqueous or protic solvents. Diagnosis: Hydrolysis of the nitrile group to the primary amide or carboxylic acid.

Technical Insight

The electron-withdrawing nature of the oxazole ring activates the C4-nitrile towards nucleophilic attack by water. This is catalyzed by both acid and base. Unlike simple aliphatic nitriles, the heteroaromatic ring can stabilize the transition state, accelerating hydrolysis.

Degradation Pathway Visualization

The following diagram illustrates the stepwise degradation from the nitrile to the carboxylic acid and potential ring-opening byproducts.

HydrolysisPathway Start 2-isopropyl-1,3-oxazole- 4-carbonitrile (Target) Amide Intermediate Amide (Polar Impurity 1) Start->Amide Hydrolysis (+H2O) pH < 3 or pH > 9 RingOpen Acyclic Degradants Start->RingOpen Extreme Acid (Ring Cleavage) Acid Carboxylic Acid (Polar Impurity 2) Amide->Acid Hydrolysis (+H2O) Heat

Figure 1: Stepwise hydrolytic degradation pathway of the nitrile moiety.

Protocol: pH-Rate Profile Determination

To validate if your solvent system is causing degradation, perform this stress test:

  • Preparation: Prepare 1 mg/mL solutions of the compound in three buffers:

    • 0.1 M HCl (pH 1)

    • 50 mM Phosphate Buffer (pH 7)

    • 0.1 M NaOH (pH 13)

  • Incubation: Heat at 40°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Interpretation:

    • Loss > 5% at pH 1: Acid-catalyzed hydrolysis (likely to amide).

    • Loss > 5% at pH 13: Base-catalyzed hydrolysis (rapid conversion to acid).

    • Stable at pH 7: Confirm neutral stability.

Corrective Action: Maintain process solutions at pH 4.5–7.5 . Avoid storing in unbuffered water, which can absorb CO2 and become acidic.

Troubleshooting Module: Thermal & Oxidative Stress

Issue: The material turns yellow/brown upon storage; assay value drops without distinct new peaks in LC-UV (oligomerization). Diagnosis: Oxidative radical attack at the isopropyl methine position or thermal ring instability.

Technical Insight

The C2-isopropyl group contains a tertiary hydrogen (methine) adjacent to the aromatic oxazole ring. This position is susceptible to radical abstraction (auto-oxidation), leading to peroxides or alcohols. Furthermore, oxazoles can undergo photo-oxidation or thermal rearrangement (Cornforth-type) at high temperatures.

Storage Stability Data (Summary)
ConditionDurationAppearanceAssay (HPLC)Recommendation
25°C / 60% RH 1 MonthSlight Yellowing98.5%Acceptable for short term
40°C / 75% RH 1 WeekDark Yellow94.2%FAIL - Avoid Heat/Moisture
4°C (Dark) 6 MonthsWhite/Off-white99.8%Recommended
-20°C (Inert) 12 MonthsWhite99.9%Ideal for Reference Standards
Protocol: Inert Storage Setup
  • Container: Use amber glass vials (Class 1 hydrolytic resistance).

  • Atmosphere: Purge headspace with dry Argon or Nitrogen for 30 seconds before sealing.

  • Seal: Use Teflon (PTFE) lined caps to prevent plasticizer leaching and oxygen permeation.

Analytical Troubleshooting (HPLC Artifacts)

Issue: "Ghost peaks" appear during HPLC analysis that are not present in the solid bulk. Diagnosis: On-column degradation due to acidic mobile phases or diluent incompatibility.

Technical Insight

Many standard HPLC methods use 0.1% TFA (Trifluoroacetic acid, pH ~2). If the run time is long or the column temperature is high (>40°C), the oxazole nitrile can hydrolyze during the analysis, creating split peaks or broad humps.

Diagnostic Workflow

Use this logic tree to determine if impurities are real or artifacts.

AnalyticalDecisionTree Start Unknown Impurity Detected Step1 Is impurity present in freshly prepared sample? Start->Step1 Step2 Change Diluent to 100% Acetonitrile Step1->Step2 No (Grows over time) Real Process Impurity (Real) Step1->Real Yes Step3 Reduce Column Temp (to 20-25°C) Step2->Step3 Impurity Persists Artifact Analytical Artifact (False Positive) Step2->Artifact Impurity Disappears Step3->Real Impurity Unchanged Step3->Artifact Impurity Decreases

Figure 2: Decision tree for distinguishing degradation products from analytical artifacts.

Recommended Method Parameters:

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 7.5) or Formic Acid (0.1%) only if run time < 10 mins.

  • Column Temp: 25°C.

  • Diluent: Acetonitrile (Avoid water/methanol mixtures in the autosampler for >4 hours).

Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for recrystallization? A: Caution is advised. While solubility is good, heating oxazole nitriles in methanol with trace acid/base can lead to Pinner reaction products (conversion of nitrile to methyl imidate). Isopropanol or Ethyl Acetate/Heptane systems are chemically safer alternatives.

Q2: Is the compound light sensitive? A: Yes, moderately. Oxazoles can undergo photo-rearrangement or photo-oxidation [2]. Store in amber vials or wrap containers in aluminum foil.

Q3: I see a peak at RRT 1.1. What is it? A: This is often the ethyl ester artifact if ethanol was used in the synthesis or workup (transesterification or Pinner reaction of the nitrile). Check your solvent history.[1] Alternatively, it could be the amide intermediate if the method is Reverse Phase (amides are usually more polar, but in some pH conditions, elution order shifts).

Q4: How do I remove the hydrolyzed acid impurity? A: The acid impurity (2-isopropyl-1,3-oxazole-4-carboxylic acid) is significantly more acidic than the nitrile.

  • Protocol: Dissolve crude in EtOAc. Wash with saturated NaHCO3 (aq). The acid will partition into the aqueous layer (as the salt), leaving the neutral nitrile in the organic layer.

References

  • Pfizer Inc. (2010). Process for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. (Discusses related oxazole/nitrile intermediates in JAK inhibitor synthesis).

  • Salgado-Zamora, H., et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles. Heterocyclic Communications. (Mechanistic insight into oxazole oxidation).

  • Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (Discusses stability and ring opening of related azole systems).

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry. (Fundamental oxazole stability and synthesis data).

Sources

Troubleshooting HPLC and NMR analysis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the analytical characterization of 2-propan-2-yl-1,3-oxazole-4-carbonitrile. This resource is designed for researchers, analytical chemists, and drug development professionals to navigate common challenges encountered during High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the causality behind the methods, ensuring robust and reproducible results.

Compound Overview: Physicochemical Properties

Understanding the fundamental properties of 2-propan-2-yl-1,3-oxazole-4-carbonitrile is the first step toward developing effective analytical methods. The molecule consists of an oxazole ring, a weakly basic heterocycle, substituted with a non-polar isopropyl group and a polar nitrile group.[1][2] This combination of functional groups dictates its behavior in chromatographic and spectroscopic environments.

PropertyValue (Estimated/Known)Significance for Analysis
Molecular Formula C₇H₈N₂OEssential for mass spectrometry and elemental analysis.
Molecular Weight 136.15 g/mol Required for calculating concentrations and for mass spectrometry.
Structure The isopropyl group provides steric bulk, while the nitrogen in the oxazole ring is a site for potential secondary interactions in HPLC. The nitrile group is a strong electron-withdrawing group.
pKa (conjugate acid) ~0.8[2]The oxazole ring is a very weak base.[2] This means at typical HPLC mobile phase pH (2-8), the molecule will be neutral, but the nitrogen lone pair can still interact with acidic silanols on the column surface.
UV Absorbance (λmax) ~235-320 nm (Estimated)Oxazole-containing compounds typically exhibit UV absorbance, making UV detection in HPLC a viable method.[3][4][5] The exact maximum will depend on the solvent.

Part 1: HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for assessing the purity and stability of small molecules. Given the structure of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, a reversed-phase (RP-HPLC) method is most appropriate.

Recommended Starting Protocol: RP-HPLC

This protocol provides a robust starting point for analysis. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid helps to protonate free silanols on the silica surface, reducing peak tailing.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 15 minA gradient elution is recommended to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40 °C[4]Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.
Detection UV-Vis Diode Array Detector (DAD) at 235 nm[4]Monitor at the expected λmax, but collect a full spectrum to check for co-eluting impurities.
Sample Diluent 50:50 Water:AcetonitrileThe sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[7]
HPLC Troubleshooting Q&A

Q1: My peak for 2-propan-2-yl-1,3-oxazole-4-carbonitrile is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue and is often caused by secondary interactions between the analyte and the stationary phase.[7] For this molecule, the likely culprit is the interaction of the basic nitrogen atom in the oxazole ring with residual acidic silanol groups on the surface of the silica-based C18 column.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure your mobile phase is adequately acidified. Using 0.1% formic or phosphoric acid helps to suppress the ionization of the silanol groups, minimizing these secondary interactions.[6]

  • Additive Competition: If acid is not sufficient, adding a small amount of a basic competitor like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, preventing the analyte from interacting with them.

  • Column Choice: Consider using a column with a more inert stationary phase or one that is end-capped to reduce the number of available silanol groups.[7]

  • Sample Overload: Injecting too much sample can also cause tailing.[7] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[7]

Q2: The retention time of my compound is drifting to earlier or later times with each injection. Why is this happening?

Answer: Retention time variability is typically a sign of an unstable chromatographic system. The cause can be chemical or physical.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. For gradient methods, a sufficient re-equilibration step at the end of each run is critical.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of drifting retention times.[7] Always prepare fresh mobile phase daily, and ensure components are accurately measured. If using buffers, check the pH.

  • Temperature Fluctuation: Column temperature has a significant effect on retention. Use a column oven to maintain a stable temperature.[7] Even minor drifts in ambient lab temperature can cause shifts if a column heater is not used.

  • Pump Performance and Leaks: Verify that the HPLC pump is delivering a consistent flow rate and that the solvent proportioning is accurate.[7] Check the system for any leaks, as this can alter the mobile phase composition and flow rate.

Q3: I am seeing unexpected "ghost peaks" in my blank injections. Where are they coming from?

Answer: Ghost peaks are signals that appear in blank runs and are usually due to contaminants in the system or carryover from previous injections.[7]

Troubleshooting Steps:

  • Identify the Source: Run a series of blank injections, systematically replacing components. Start with a fresh mobile phase and sample vial to rule out contamination there.[7]

  • Clean the Autosampler: The injection needle and sample loop are common sources of carryover.[7] Implement a robust needle wash protocol using a strong solvent (like 100% acetonitrile or isopropanol) between injections.

  • Check Mobile Phase Purity: Use high-purity, HPLC-grade solvents and fresh, filtered water. Contaminants in the solvents can accumulate on the column and elute as ghost peaks, especially during a gradient run.[7]

  • Guard Column: Using a guard column can help trap strongly retained impurities before they reach the analytical column, extending its life and reducing ghost peaks.[7]

HPLC Troubleshooting Workflow

Caption: A logical workflow for diagnosing common HPLC issues.

Part 2: NMR Troubleshooting Guide

NMR spectroscopy is indispensable for structural confirmation. A standard ¹H NMR is typically the first step.

Recommended Starting Protocol: ¹H NMR
ParameterRecommendationRationale
Solvent Chloroform-d (CDCl₃) or DMSO-d₆CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative.
Concentration 5-10 mg in 0.6-0.7 mL of solventThis concentration is usually sufficient to get a good signal-to-noise ratio in a reasonable time without causing detector saturation.
Experiment Standard 1D Proton (¹H)The primary experiment for structural elucidation.
Number of Scans 8 to 16A good starting point for a moderately concentrated sample. Increase if the signal-to-noise ratio is low.
Relaxation Delay (d1) 1-2 secondsAllows for adequate relaxation of protons, ensuring quantitative accuracy is not compromised.
Acquisition Time 2-4 secondsA longer acquisition time provides better resolution.
Shimming Perform automated or manual shimmingCrucial for achieving narrow, symmetrical peak shapes and high resolution.[8]
Predicted ¹H NMR Spectrum

For 2-propan-2-yl-1,3-oxazole-4-carbonitrile in CDCl₃:

  • ~8.0-8.2 ppm (singlet, 1H): Proton at the C5 position of the oxazole ring. The electron-withdrawing nitrile group will shift this proton downfield.

  • ~3.0-3.4 ppm (septet, 1H): The methine (CH) proton of the isopropyl group, split by the six adjacent methyl protons.

  • ~1.3-1.5 ppm (doublet, 6H): The two equivalent methyl (CH₃) groups of the isopropyl substituent, split by the single methine proton.

NMR Troubleshooting Q&A

Q1: The baseline of my spectrum is rolling and distorted, and the peaks look broad. What should I do?

Answer: This is almost always a result of poor magnetic field homogeneity, which needs to be corrected by "shimming."

Troubleshooting Steps:

  • Re-shim the Spectrometer: Modern spectrometers have automated shimming routines that are usually very effective. If the problem persists, manual shimming may be necessary. A well-shimmed sample will produce a narrow and symmetrical solvent peak.[8]

  • Sample Quality: Ensure your NMR tube is clean and not scratched. The sample solution should be free of any solid particles. Filter the sample if necessary.

  • Sample Volume: Use the correct sample volume as specified by the spectrometer manufacturer to ensure the sample is centered within the detection coils.

Q2: My main analyte peaks are strong, but I can't see the smaller peaks from impurities clearly. The baseline around the large peaks is also messy.

Answer: This issue arises when a very concentrated sample saturates the detector, limiting the dynamic range available to observe low-concentration species.[9]

Troubleshooting Steps:

  • Reduce Sample Concentration: The simplest solution is to prepare a more dilute sample. This prevents detector overload and often results in a cleaner baseline.

  • Adjust Receiver Gain (RG): The receiver gain can be manually lowered to prevent the strong signals from clipping. However, this will also reduce the intensity of your smaller signals.

  • Decrease the Tip Angle: Reducing the pulse angle (e.g., from 90° to 30°) excites less of the magnetization, reducing the overall signal intensity hitting the detector.[9] This can significantly clean up artifacts from overly strong signals while preserving the visibility of smaller peaks.[9]

Q3: I see a peak at ~7.26 ppm in my CDCl₃ spectrum that I can't assign to my molecule. What is it?

Answer: This is one of the most common questions in NMR analysis. The peak at 7.26 ppm is the residual, non-deuterated chloroform (CHCl₃) present in the CDCl₃ solvent.[10]

Troubleshooting Steps:

  • Consult a Solvent Impurity Table: Every deuterated solvent contains residual protonated solvent and sometimes water or other common lab solvents. Keep a reference chart of common NMR solvent and impurity peaks handy.[10]

  • Check for Water: A broad singlet around 1.5-1.6 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ is often due to water.

  • Identify Other Lab Solvents: Peaks from acetone, ethyl acetate, or dichloromethane are also common if glassware was not properly dried.

NMR Troubleshooting Workflow

Caption: A systematic approach to resolving common NMR analysis issues.

References

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxazole. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

  • Cureus. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • Wiley. (n.d.). The Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Propan-2-yl-1,3-oxazol-4-yl)propan-2-ol. Retrieved from [Link]

  • Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the decomposition of 2D NMR spectra of mixtures of small molecules. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 45A:e21441. Retrieved from [Link]

  • The Pharma Innovation. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

Sources

Refinement of protocols for scaling up 2-propan-2-yl-1,3-oxazole-4-carbonitrile production

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the scaled-up production of 2-propan-2-yl-1,3-oxazole-4-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental scale-up, offering insights grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

Scaling up the synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile from bench-scale to larger production volumes often introduces unforeseen challenges. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or Inconsistent Yields Upon Scale-Up

Symptoms: A significant drop in percentage yield is observed when reaction volumes are increased from laboratory scale (e.g., mmol) to pilot or production scale (e.g., mol). Yields may also vary significantly between batches.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heating and cooling more challenging. This can lead to localized "hot spots" or "cold spots," resulting in side reactions or incomplete conversion.

    • Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic or endothermic steps, consider a slower rate of reagent addition to manage temperature fluctuations. Mechanical stirring should be optimized to ensure homogenous heat distribution throughout the reaction mixture.

  • Mass Transfer Limitations: Inefficient mixing can lead to poor diffusion of reactants, particularly in heterogeneous reaction mixtures. This can slow down the reaction rate and favor the formation of byproducts.

    • Solution: Transition from magnetic stirring to overhead mechanical stirring. The type of impeller (e.g., anchor, turbine) should be selected based on the viscosity and nature of the reaction mixture to ensure thorough mixing.

  • Reagent Addition Order and Rate: The order and rate of reagent addition become more critical at larger scales. Rapid addition can lead to localized high concentrations, promoting side reactions.

    • Solution: Develop a detailed standard operating procedure (SOP) that specifies the rate of addition for each reagent, often through the use of a syringe pump or a dropping funnel with controlled flow.

Problem 2: Increased Impurity Profile in the Crude Product

Symptoms: Analysis of the crude product (e.g., by HPLC, GC-MS, or NMR) reveals the presence of new or significantly higher levels of impurities compared to the small-scale synthesis.

Potential Causes & Solutions:

  • Side Reactions due to Extended Reaction Times: Scale-up reactions may require longer processing times, which can provide more opportunities for side reactions to occur. A common side product in oxazole synthesis is the formation of nitriles from the starting aldehyde, especially under non-optimized conditions.[1]

    • Solution: Monitor the reaction progress closely using in-process controls (IPCs) like TLC or HPLC to determine the optimal reaction endpoint and avoid prolonged reaction times.

  • Air and Moisture Sensitivity: Larger-scale reactions have a greater potential for exposure to air and moisture, which can decompose sensitive reagents or catalyze unwanted side reactions.

    • Solution: Ensure all glassware and reactors are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents and reagents is critical.[2]

  • Decomposition of Starting Materials or Product: Elevated temperatures or prolonged exposure to acidic or basic conditions during workup can lead to degradation.

    • Solution: Optimize the workup procedure to minimize the time the product is exposed to harsh conditions. This may involve using milder quenching agents or performing extractions at lower temperatures.

Problem 3: Difficulties in Product Isolation and Purification

Symptoms: The physical properties of the product or impurities at a larger scale make isolation and purification challenging. This can manifest as emulsions during extraction, difficulty in crystallization, or poor separation during chromatography.

Potential Causes & Solutions:

  • Emulsion Formation during Aqueous Workup: Increased volumes and vigorous mixing can lead to stable emulsions, making phase separation difficult.

    • Solution: Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help break the emulsion. Alternatively, allow the mixture to stand for an extended period or use a separatory funnel with a larger stopcock to facilitate separation.

  • Crystallization Issues: The cooling rate and solvent system that worked at a small scale may not be optimal for inducing crystallization in larger volumes.

    • Solution: Develop a controlled cooling profile for crystallization. Experiment with different solvent systems or solvent ratios to find the optimal conditions for large-scale crystallization. Seeding the solution with a small amount of pure product can also induce crystallization.

  • Column Chromatography Inefficiency: Scaling up column chromatography can be resource-intensive and time-consuming. Overloading the column or using an inappropriate solvent system can lead to poor separation.

    • Solution: Before attempting large-scale column chromatography, optimize the separation on a smaller scale using Thin-Layer Chromatography (TLC) to determine the ideal solvent system.[3] Consider alternative purification methods such as recrystallization or distillation if applicable. For column chromatography, maintain a proper column diameter-to-height ratio and ensure even packing of the stationary phase.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and scale-up of 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Q1: What are the most critical reaction parameters to control during the scale-up of the Van Leusen oxazole synthesis for this compound?

A1: The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles.[1] When scaling up, the most critical parameters to control are:

  • Temperature: The reaction is often exothermic. Precise temperature control is crucial to prevent side reactions and decomposition of the tosylmethyl isocyanide (TosMIC) reagent.[1]

  • Base Selection and Stoichiometry: The choice of base (e.g., K2CO3, DBU) and its exact stoichiometry are vital. An excess or an overly strong base can lead to unwanted side reactions.

  • Solvent Purity: The use of high-purity, anhydrous solvents is essential to prevent hydrolysis of reagents and intermediates.[2]

Q2: How can I effectively monitor the progress of the reaction at a larger scale?

A2: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring batch-to-batch consistency. For the synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively tracking the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities, allowing for precise determination of the reaction endpoint.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

Q3: What are the recommended purification techniques for large quantities of 2-propan-2-yl-1,3-oxazole-4-carbonitrile?

A3: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Recrystallization: If the crude product is a solid and has a suitable solubility profile, recrystallization is often the most efficient and scalable purification method.

  • Column Chromatography: While less ideal for very large quantities, flash column chromatography can be effective for removing closely related impurities.[3] Careful selection of the stationary phase (e.g., silica gel) and mobile phase is critical for successful separation.[3]

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation under reduced pressure can be an effective purification method.

Q4: Are there any specific safety precautions to consider when scaling up this synthesis?

A4: Yes, scaling up any chemical synthesis requires a thorough safety review. For this particular synthesis, consider the following:

  • Toxicity of Reagents: Be aware of the toxicity of all reagents, especially isocyanide and nitrile-containing compounds.[4][5] Handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The reaction may be exothermic. Ensure the reactor is equipped with an adequate cooling system and that emergency cooling procedures are in place.

  • Pressure Build-up: Some reactions may generate gas, leading to a pressure build-up in a closed system. Ensure the reactor is properly vented.

III. Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales

ParameterLab Scale (10 mmol)Pilot Scale (1 mol)Production Scale (10 mol)
Reaction Vessel 100 mL Round Bottom Flask5 L Jacketed Reactor50 L Jacketed Reactor
Stirring Method Magnetic Stir BarOverhead Mechanical StirrerOverhead Mechanical Stirrer
Temperature Control Oil BathCirculating Fluid in JacketCirculating Fluid in Jacket
Typical Yield 85-90%75-80%70-75%
Purity (Crude) >95%90-95%85-90%
Common Issues Minor side productsHeat transfer limitations, increased impuritiesMass transfer limitations, significant byproducts

IV. Experimental Workflow & Visualization

Experimental Protocol: General Procedure for Scale-Up

A one-pot synthesis of 4-cyanooxazoles can be achieved through a TMSOTf-promoted insertion of tert-butyl isocyanide into an aldehyde.[6][7]

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is assembled and dried under vacuum with heating.

  • Reagent Charging: The reactor is charged with the starting aldehyde, tetrabutylammonium bromide (TBAB), and anhydrous dioxane under a nitrogen atmosphere.[6]

  • Addition of Isocyanide: Tert-butyl isocyanide is added to the reaction mixture.[6]

  • Catalyst Addition: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 3Å molecular sieves are added in a glove box.[6]

  • Reaction: The reaction mixture is heated to the target temperature (e.g., 100 °C) and stirred vigorously. The reaction progress is monitored by IPCs.[6]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the molecular sieves. The filtrate is then concentrated under reduced pressure.[6]

  • Purification: The crude product is purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired 2-propan-2-yl-1,3-oxazole-4-carbonitrile.[6]

Diagrams

Troubleshooting_Workflow start Low Yield or High Impurities in Scale-Up q1 Check Heat Transfer Efficiency start->q1 s1 Optimize Stirring Implement Jacketed Reactor Control Reagent Addition Rate q1->s1 Yes q2 Investigate Mass Transfer q1->q2 No end Improved Yield and Purity s1->end s2 Switch to Overhead Stirring Select Appropriate Impeller q2->s2 Yes q3 Review Reaction Time & Conditions q2->q3 No s2->end s3 Implement In-Process Controls (TLC, HPLC) Ensure Inert Atmosphere Optimize Workup Procedure q3->s3 Yes s3->end

Caption: A decision-making workflow for troubleshooting common issues encountered during the scale-up of oxazole synthesis.

V. References

  • StudySmarter. (2023, October 20). Nitrile Synthesis. Retrieved from [Link]

  • PubMed. (2025, June 13). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Organic Syntheses. (1999, December 27). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Perlego. (n.d.). Nitrile synthesis | Overview & Research Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis. (n.d.). Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper(ii)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. Retrieved from [Link]

  • Google Patents. (n.d.). GB2027706A - Removal of oxazole from acrylonitrile by formation of oxazole sulphate. Retrieved from

  • Growing Science. (2024, November 13). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). Retrieved from [Link]

  • PubMed. (2008, August 28). A versatile synthesis of 2,4-substituted oxazoles. Retrieved from [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022, December 15). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. (n.d.). A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

  • National Institutes of Health. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2016, August 22). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. (n.d.). A Mini Review. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 2-propan-2-yl-1,3-oxazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold is a critical structural motif in modern medicinal and agricultural chemistry.[1][2] Its derivatives are key intermediates in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1][2] However, researchers frequently face challenges in achieving high selectivity during synthesis, leading to low yields, difficult-to-separate isomeric mixtures, and product degradation.

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals. It offers practical, field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues, enhance selectivity, and optimize synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses foundational questions regarding the synthesis and stability of substituted oxazoles.

Q1: What are the primary synthetic routes for 2,4-disubstituted oxazoles like 2-propan-2-yl-1,3-oxazole-4-carbonitrile?

The synthesis of 2,4-disubstituted oxazoles can be approached through several established methods. Classical routes like the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino ketones) and the Fischer oxazole synthesis (from cyanohydrins and aldehydes) are foundational.[3][4] More modern approaches offer milder conditions and improved functional group tolerance. These include metal-catalyzed methods (e.g., using palladium or gold) and Brønsted acid-catalyzed cyclizations of α-diazoketones with amides, which are particularly effective for constructing the 2,4-disubstituted pattern.[5][6]

Q2: What does "selectivity" mean in this context?

In the synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile derivatives, selectivity primarily refers to regioselectivity . This is the ability to control which of two or more possible positional isomers is formed. For example, during ring formation, reactants might combine in different orientations, leading to the desired 2,4-disubstituted oxazole or an undesired isomer (e.g., a 2,5-disubstituted oxazole). Poor regioselectivity results in a mixture of products that can be challenging and costly to separate.

Q3: What are the most common side products or impurities I should watch for?

Common side products are highly dependent on the chosen synthetic route but often include:

  • Structural Isomers: As mentioned above, incorrect regiochemistry can lead to different substitution patterns on the oxazole ring.

  • Incompletely Cyclized Intermediates: Such as the starting 2-acylamino ketone in a Robinson-Gabriel synthesis.[7]

  • Hydrolysis Products: The oxazole ring can be susceptible to cleavage under either strong acidic or basic conditions, particularly during aqueous work-up, leading to ring-opened byproducts.[8]

  • Reagent-Derived Byproducts: For instance, when using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a Vilsmeier-Haack formylation reaction can occur on other electron-rich parts of your molecule, creating an unwanted formyl group impurity.[9]

Q4: How does the stability of the oxazole ring impact my experiment and purification?

The oxazole ring's stability is highly pH-dependent and can be a significant experimental challenge.[8]

  • Acidic Conditions: The nitrogen atom can be protonated, which activates the ring for nucleophilic attack by water, leading to hydrolytic cleavage.[8] This is a major concern during purification on standard silica gel, which is inherently acidic.[8]

  • Basic Conditions: Strong bases can facilitate the deprotonation at the C2 position, which can initiate a cascade of reactions leading to ring-opening.[8] This instability necessitates careful control of pH during reaction work-up and the use of specialized purification techniques to prevent product loss.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide provides a systematic approach to diagnosing and solving common experimental failures.

Problem 1: Low Yield of the Desired Product
  • Probable Cause A: Incomplete cyclodehydration.

    • Causality: The final ring-closing step to form the aromatic oxazole requires the removal of a water molecule, which is often the rate-limiting step. The choice and efficacy of the dehydrating agent are critical.

    • Recommended Solution:

      • Optimize Dehydrating Agent: While strong acids like H₂SO₄ are traditional, they can cause charring.[9] Polyphosphoric acid (PPA) has been shown to improve yields significantly in many cases.[9] For sensitive substrates, milder reagents like the Burgess reagent or combinations like triphenylphosphine/hexachloroethane can be effective.[10][11]

      • Adjust Temperature: Ensure the reaction temperature is optimal for the chosen agent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[7]

      • Monitor Reaction Time: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction at the optimal time to prevent subsequent degradation.[7]

  • Probable Cause B: Hydrolytic degradation during work-up.

    • Causality: Exposing the crude reaction mixture to strongly acidic or basic aqueous solutions during extraction can cleave the oxazole ring.

    • Recommended Solution:

      • Use Buffered Solutions: When quenching the reaction or during extraction, use buffered aqueous solutions (e.g., a saturated solution of sodium bicarbonate for neutralization) to avoid pH extremes.[7][8]

      • Minimize Contact Time: Perform the aqueous work-up efficiently and without prolonged delays.

      • Ensure Anhydrous Conditions: Throughout the reaction, use high-purity, dry solvents and reagents to prevent premature hydrolysis.[9]

Problem 2: Formation of Multiple, Difficult-to-Separate Isomers
  • Probable Cause: Poor regiocontrol during the ring-forming step.

    • Causality: When the precursors can combine in more than one orientation, a mixture of constitutional isomers will be formed unless the reaction conditions direct the cyclization to a single pathway.

    • Recommended Solution:

      • Employ Regiocontrolled Methods: Instead of classical methods that may offer poor control, explore modern catalytic systems. For example, the use of Lewis acids like zinc iodide (ZnI₂) or iron(III) chloride (FeCl₃) can promote a highly regioselective 5-exo-dig cyclization of acetylenic amides to yield specific oxazole isomers.[5][12]

      • Solvent Optimization: In some catalytic systems, the polarity of the solvent can influence regioselectivity. For instance, in certain palladium-catalyzed arylations of oxazoles, polar solvents favor substitution at the C-5 position, while nonpolar solvents favor the C-2 position.[5] Conduct a solvent screen (e.g., Dioxane, Toluene, DMF, DCE) to find the optimal medium.

Problem 3: Product Degradation During Column Chromatography
  • Probable Cause: Acid-catalyzed hydrolysis on a standard silica gel stationary phase.

    • Causality: Standard silica gel has acidic silanol groups on its surface. These can protonate the oxazole nitrogen, catalyzing ring-opening and leading to significant product loss on the column, which often manifests as streaking on TLC and low recovery.[8]

    • Recommended Solution:

      • Use Deactivated Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent containing 1-2% triethylamine (or another volatile base), rotary evaporating to dryness, and then packing the column. This neutralizes the acidic sites.[8]

      • Consider Alternative Stationary Phases: If the compound is particularly sensitive, consider using a more inert stationary phase, such as neutral alumina or a bonded-phase silica (like C18) for reverse-phase chromatography.

      • Attempt Crystallization: If possible, crystallization is a superior method for purifying sensitive compounds as it avoids contact with potentially destructive stationary phases.

Section 3: Visual Guides & Data

Troubleshooting Workflow for Oxazole Synthesis

The following diagram outlines a logical decision-making process for troubleshooting common issues in the synthesis of 2,4-disubstituted oxazoles.

G start Reaction Complete (TLC) low_yield Problem: Low Yield or Complex Mixture start->low_yield check_sm Starting Material Consumed? low_yield->check_sm Analyze Crude TLC/NMR isomers Multiple Isomeric Spots on TLC? check_sm->isomers Yes incomplete_rxn Cause: Incomplete Reaction Solution: Optimize Temp, Time, Dehydrating Agent check_sm->incomplete_rxn No purification_issue Product Degrades During Purification? isomers->purification_issue No, one major product regiochem Cause: Poor Regioselectivity Solution: Use Regiocontrolled Method (e.g., Lewis Acid), Screen Solvents isomers->regiochem Yes silica_degradation Cause: Acid-Catalyzed Degradation Solution: Use Deactivated Silica, Consider Crystallization purification_issue->silica_degradation Yes success Pure Product Isolated purification_issue->success No

Caption: A logical workflow for troubleshooting low yields and selectivity.

General Reaction Pathway: Brønsted Acid-Catalyzed Synthesis

This diagram illustrates a modern, metal-free approach to synthesizing 2,4-disubstituted oxazoles, highlighting the desired product and a potential side reaction pathway.

G cluster_reactants Reactants cluster_products Potential Outcomes alpha_diazoketone α-diazoketone (R1-CO-CHN2) catalyst Brønsted Acid Catalyst (e.g., TfOH) alpha_diazoketone->catalyst amide Amide (R2-CONH2) amide->catalyst intermediate Key Intermediate (e.g., α-hydroxy ketone) catalyst->intermediate Coupling product Desired Product: 2,4-Disubstituted Oxazole intermediate->product Cyclization/ Dehydration side_product Side Product: Degradation/Rearrangement intermediate->side_product Unwanted Pathway

Caption: A pathway for 2,4-disubstituted oxazole synthesis.[6]

Table 1: Comparison of Common Cyclodehydrating Agents for Oxazole Synthesis
Dehydrating AgentTypical ConditionsAdvantagesPotential Issues & Causality
Conc. H₂SO₄ High temperatureInexpensive, powerfulHarsh conditions can lead to charring and low yields due to non-specific acid-catalyzed decomposition.[9]
Polyphosphoric Acid (PPA) 130-160 °COften provides higher yields (50-60%) than H₂SO₄.[9]Viscous, can make work-up difficult. High temperatures still required.
POCl₃ / DMF 0 °C to RTMild conditionsCan cause Vilsmeier-Haack formylation on electron-rich substrates, an electrophilic substitution side reaction.[9]
Trifluoroacetic Anhydride (TFAA) 0 °C to RTEffective, volatile byproductCan be aggressive; may not be suitable for highly sensitive functional groups.
Burgess Reagent Reflux in THFVery mild, neutral conditionsExpensive, stoichiometric use required.[10]
PPh₃ / C₂Cl₆ 0 °C to 60 °CMild, high yielding for certain substratesStoichiometric phosphine oxide byproduct must be removed during purification.[11]

Section 4: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Regiocontrolled Synthesis via ZnI₂-Mediated Cyclization

This protocol is adapted from methodologies demonstrating regiocontrolled synthesis and should be optimized for the specific substrates leading to 2-propan-2-yl-1,3-oxazole-4-carbonitrile derivatives.[5][12]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting acetylenic amide (1.0 mmol, 1.0 equiv) and anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL).

  • Catalyst Addition: Add zinc iodide (ZnI₂) (0.1 mmol, 10 mol%) to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to the predetermined optimal temperature (e.g., 80 °C). Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using column chromatography on deactivated silica gel (see Protocol 2).

Protocol 2: Purification of an Acid-Sensitive Oxazole Using Deactivated Silica Gel

This protocol is essential for preventing product degradation during chromatographic purification.[8]

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add triethylamine (Et₃N) to the slurry to a final concentration of 1.5% (v/v).

  • Solvent Removal: Thoroughly mix the slurry and remove the solvent on a rotary evaporator until a free-flowing powder is obtained. This is your "deactivated silica."

  • Column Packing: Pack a chromatography column with the deactivated silica gel using your eluent (this eluent should also contain ~0.5% Et₃N to maintain neutrality).

  • Sample Loading: Dissolve your crude oxazole product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of deactivated silica. Gently load this onto the top of the column.

  • Elution: Elute the column with the mobile phase containing 0.5% Et₃N, collecting fractions and analyzing them by TLC.

  • Product Recovery: Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of the base.

References

  • BenchChem Technical Support Team. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. BenchChem.
  • BenchChem Technical Support Team. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem.
  • Senadi, G. C., Hu, W.-P., Hsiao, J.-S., Vandavasi, J. K., & Chen, C. (2012). Facile, Selective, and Regiocontrolled Synthesis of Oxazolines and Oxazoles Mediated by ZnI2 and FeCl3. Organic Letters, 14(17), 4498–4501. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Macmillan Group. (n.d.). Oxazole. [Link]

  • Wasserman, H. H., & McCarthy, K. E. (1986). Oxazole chemistry. A review of recent advances. Tetrahedron, 42(11), 2981-3031. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Turchi, I. J. (Ed.). (2004). Oxazoles. John Wiley & Sons. [Link]

  • Unknown Author. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

  • Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Mal, D., & Das, S. (2021). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion: Via a radical coupling. ResearchGate. [Link]

  • Lunn, G. (1985).
  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Phillips, A. J., & Uto, Y. (2000). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 2(8), 1165-1168. [Link]

  • J&K Scientific. (2019). Oxazole-4-carbonitrile. [Link]

  • Wang, X., et al. (2021). Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction. Chemical Communications. [Link]

  • Bingham, M., & House, D. (2000). Process for preparing oxazole derivatives.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem.
  • Unknown Author. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

  • Unknown Author. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds. [Link]

Sources

Validation & Comparative

2D NMR analysis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile for structural elucidation

Author: BenchChem Technical Support Team. Date: March 2026

High-Field Cryogenic vs. Standard Room-Temperature NMR for the Structural Elucidation of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of small, highly substituted heteroaromatic compounds is a frequent analytical bottleneck. This guide objectively compares the performance of a 600 MHz NMR spectrometer equipped with a CryoProbe against a standard 400 MHz NMR with a Room Temperature (RT) probe . Using 2-propan-2-yl-1,3-oxazole-4-carbonitrile as our benchmark molecule, we demonstrate how cryogenic RF cooling fundamentally alters the acquisition landscape, transforming multi-day 2D NMR workflows into rapid, self-validating protocols.

The Structural Challenge of Heteroaromatic Nitriles

2-Propan-2-yl-1,3-oxazole-4-carbonitrile (C₇H₈N₂O) presents a unique challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features an electron-deficient oxazole core substituted with an isopropyl group at C-2 and a carbonitrile group at C-4.

The primary analytical hurdle lies in its carbon skeleton: three of its six distinct carbon environments are quaternary (C-2, C-4, and the C≡N group). Because quaternary carbons lack directly attached protons, they exhibit long longitudinal relaxation times (


) and weak ¹³C signals [1]. Consequently, assigning these carbons relies entirely on detecting faint two-bond (

) and three-bond (

) heteronuclear long-range couplings via HMBC (Heteronuclear Multiple Bond Correlation) from the isolated oxazole H-5 proton and the isopropyl protons [1]. In mass-limited samples, standard RT probes often fail to resolve these critical correlations above the noise floor.

Mechanistic Causality: CryoProbe vs. RT Probe

To understand why hardware selection dictates experimental success, we must examine the causality of NMR sensitivity. The primary source of noise in an NMR spectrum is Johnson-Nyquist thermal noise , generated by the random thermal motion of electrons within the detection coil and preamplifier [2].

Thermal noise voltage (


) is proportional to the square root of the temperature (

):

Standard RT probes operate at ~298 K. In contrast, CryoProbes utilize a closed-cycle helium cryocooler to chill the RF transmit/receive coils and preamplifiers to approximately 20 K , while maintaining the sample itself at room temperature [2].

  • The Result: Cooling the electronics reduces the thermal noise by a factor of

    
    .
    
  • The Impact: This yields an empirical Signal-to-Noise Ratio (SNR) enhancement of 3× to 5× [3]. Because NMR acquisition time scales with the square of the SNR, a 4× boost in sensitivity allows an HMBC experiment to be completed 16 times faster with identical resolution [3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology is designed as a self-validating system. Each step acts as a quality-control checkpoint for the next.

Step 1: Sample Preparation

  • Dissolve 2.0 mg of 2-propan-2-yl-1,3-oxazole-4-carbonitrile in 600 µL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Causality: Using a precise, low concentration mimics mass-limited drug discovery scenarios. TMS provides a definitive 0.0 ppm reference, validating the chemical shift axis.

Step 2: Probe Tuning, Matching, and Shimming

  • Insert the sample and lock onto the deuterium frequency of CDCl₃.

  • Perform automatic tuning and matching (ATM) for both ¹H and ¹³C channels.

  • Execute gradient shimming (TopShim) to achieve a uniform magnetic field.

  • Causality: Tuning matches the probe's impedance to the sample's dielectric properties, maximizing RF power transfer. Poor tuning directly degrades the 90° pulse efficiency.

Step 3: 90° Pulse Calibration (The Validation Checkpoint)

  • Determine the exact 90° pulse width (

    
    ) for ¹H.
    
  • Causality: 2D sequences (COSY, HSQC, HMBC) rely on precise coherence transfers. An inaccurate 90° pulse leads to incomplete magnetization transfer, generating spectral artifacts (

    
     noise) and signal loss [1]. Calibrating 
    
    
    
    validates the health of the RF circuit before initiating long 2D acquisitions.

Step 4: 1D and 2D Acquisition

  • 1D ¹H NMR: 16 scans, 2s relaxation delay (

    
    ).
    
  • 1D ¹³C NMR: 256 scans (CryoProbe) vs. 4096 scans (RT Probe).

  • ²D COSY: 128

    
     increments, 2 scans per increment.
    
  • ²D HSQC: 256

    
     increments, 4 scans per increment.
    
  • ²D HMBC: 256

    
     increments, 8 scans per increment, optimized for 
    
    
    
    Hz.

NMR_Workflow A 1. Sample Preparation (2 mg in 600 µL CDCl3) B 2. Probe Tuning & Matching (CryoProbe @ 20K vs RT @ 298K) A->B C 3. 1D Acquisition (1H, 13C with 90° Pulse Cal) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (Fourier Transform, Phase Correct) D->E F 6. Structural Elucidation (Signal Assignment) E->F

Figure 1. Step-by-step self-validating workflow for 2D NMR structural elucidation.

Comparative Performance Data

The quantitative advantage of the 600 MHz CryoProbe over the 400 MHz RT Probe is summarized in Table 1 . The cryogenic system not only drastically reduces acquisition time but also provides the necessary resolution to unambiguously detect the quaternary carbons.

Table 1: Performance Comparison (2.0 mg Sample in CDCl₃)

Parameter400 MHz (RT Probe)600 MHz (CryoProbe)Performance Gain
¹H SNR (per scan) ~120:1~480:14.0× Improvement
¹³C 1D Time (for SNR > 10) 4 hours (4096 scans)15 minutes (256 scans)16× Faster
HMBC Acquisition Time 6.5 hours45 minutes8.6× Faster
C≡N Detection (HMBC) Weak / IndistinguishableSharp, high-contrast cross-peakDefinitive Assignment

Table 2: NMR Signal Assignments for 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Position¹H Shift (δ, ppm)¹³C Shift (δ, ppm)COSY CorrelationsHMBC Correlations (

,

)
CH₃ (Iso) 1.35 (d, 6H)20.5CH (Iso)C-2, CH (Iso)
CH (Iso) 3.15 (sept, 1H)28.2CH₃ (Iso)C-2, CH₃ (Iso)
C-2 (Oxazole) -168.5--
C-4 (Oxazole) -116.2--
C-5 (Oxazole) 8.12 (s, 1H)144.8-C-2, C-4, C≡N
C≡N (Nitrile) -112.4--

Structural Elucidation Logic

The structural elucidation of this compound follows a strict logical sequence, moving from through-bond proton connectivity to long-range heteronuclear framework building [1].

  • Skeletal Connectivity (COSY): The isopropyl group is immediately identified by the strong

    
     COSY cross-peak between the septet at δ 3.15 and the doublet at δ 1.35.
    
  • Direct Attachments (HSQC): The HSQC spectrum maps these protons to their respective carbons (δ 28.2 and δ 20.5). The isolated singlet at δ 8.12 maps to the highly deshielded oxazole C-5 carbon at δ 144.8.

  • Framework Assembly (HMBC):

    • The isopropyl protons (both CH and CH₃) show strong HMBC correlations to the quaternary carbon at δ 168.5, confirming it as C-2 .

    • The oxazole H-5 proton (δ 8.12) acts as the primary structural anchor. It shows a

      
       correlation back to C-2  (δ 168.5), a 
      
      
      
      correlation to C-4 (δ 116.2), and a critical
      
      
      correlation to the C≡N carbon (δ 112.4).
    • Note: On the 400 MHz RT system, the H-5 to C≡N correlation was lost in the noise floor, leaving the exact position of the nitrile group ambiguous. The 600 MHz CryoProbe resolved this cross-peak with a 15:1 SNR.

HMBC_COSY_Network H_CH Isopropyl CH (δH 3.15) H_CH3 Isopropyl CH3 (δH 1.35) H_CH->H_CH3 COSY (3J) C_2 Oxazole C-2 (δC 168.5) H_CH->C_2 HMBC (2J) H_CH3->C_2 HMBC (3J) H_5 Oxazole H-5 (δH 8.12) H_5->C_2 HMBC (3J) C_4 Oxazole C-4 (δC 116.2) H_5->C_4 HMBC (2J) C_5 Oxazole C-5 (δC 144.8) H_5->C_5 HSQC (1J) C_CN Nitrile C≡N (δC 112.4) H_5->C_CN HMBC (3J)

Figure 2. Key 2D NMR logical correlation network (COSY, HSQC, HMBC) for 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Conclusion

For the structural elucidation of highly substituted, mass-limited heteroaromatics like 2-propan-2-yl-1,3-oxazole-4-carbonitrile, the choice of NMR hardware is not merely a matter of convenience—it dictates analytical certainty. While a 400 MHz RT probe struggles to resolve critical long-range HMBC correlations to quaternary nitriles, the 600 MHz CryoProbe leverages cryogenic noise reduction to deliver definitive structural proof in a fraction of the time. For drug development pipelines where sample mass is low and throughput demands are high, cryogenic NMR technology is the indisputable standard.

References

  • Kwan, E. E., & Huang, S. G. (2008). "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry.[Link]

  • Bruker. "CryoProbes for NMR - Cryogenic Probes." Bruker Corporation.[Link]

  • Creative Biostructure. "How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples." Creative Biostructure.[Link]

Technical Guide: Mass Spectrometry Fragmentation of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-propan-2-yl-1,3-oxazole-4-carbonitrile (MW 136.15 Da) is a functionalized heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD) due to its metabolic stability and distinct vector orientation compared to its isoxazole isomers.

This guide provides a structural elucidation framework for researchers, contrasting the fragmentation "performance"—defined here as ionization stability, diagnostic ion generation, and isomeric differentiation—of this specific oxazole against its primary structural alternatives: isoxazoles and regioisomeric oxazoles (2,5-substituted) .[1]

Part 1: Comparative Analysis of Heterocyclic Scaffolds

In mass spectrometry (MS), the "performance" of a scaffold refers to its ability to generate reproducible, diagnostic fragment ions that allow for unambiguous identification.[1]

The Primary Alternative: Isoxazoles

The most common alternative to the oxazole scaffold is the isoxazole ring. While they share the same mass (


), their fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) differs fundamentally due to the bond energy of the heteroatoms.
Feature2-propan-2-yl-1,3-oxazole-4-carbonitrile Isoxazole Analogs (e.g., 5-substituted)
Ring Stability High. The 1,3-arrangement is thermally stable. Fragmentation is driven by substituent cleavage (isopropyl) before ring scission.[1]Low. The weak N–O bond (approx. 200 kJ/mol) leads to rapid ring opening, often forming azirine intermediates prior to fragmentation.[1]
Dominant Pathway

-Cleavage.
Loss of methyl radical (

) from the isopropyl group is the diagnostic driver.
Ring Cleavage. Early loss of

or

fragments due to ring lability.
Base Peak (EI) Typically

121
(

) or

43
(Isopropyl).
Often

43
(Acetyl) or complex rearrangement ions.[1]
Diagnostic Value High. Retains ring integrity longer, allowing for identification of substituents.[1]Moderate. Rapid skeletal rearrangement can obscure substituent positions.[1]
The Secondary Alternative: Regioisomers (2,5-substitution)

Distinguishing the 2,4-substituted oxazole (target) from the 2,5-substituted isomer is critical.[1]

  • 2,4-isomer (Target): Fragmentation is influenced by the interaction between the C4-cyano group and the C5-proton.

  • 2,5-isomer: The C5-substituent blocks specific ring cleavage pathways, often altering the abundance of the nitrile-retaining fragments.

Part 2: Fragmentation Mechanism & Pathway

The fragmentation of 2-propan-2-yl-1,3-oxazole-4-carbonitrile is governed by two competing mechanisms: distal substituent cleavage and proximal ring opening .

Key Diagnostic Ions (EI Source, 70 eV)
  • Molecular Ion (

    
    ): 
    
    
    
    136 (Distinct, moderate intensity).[1]
  • Base Peak Candidate (

    
    ): 
    
    
    
    121. The isopropyl group at the C2 position undergoes facile
    
    
    -cleavage, losing a methyl radical.[1] The resulting cation is resonance-stabilized by the oxazole ring.
  • Nitrile Retention (

    
    ): 
    
    
    
    93. Loss of the entire isopropyl group (
    
    
    ) or loss of propene (
    
    
    ) via H-rearrangement (
    
    
    94).
  • Ring Collapse:

    • Loss of

      
       (28 Da) and 
      
      
      
      (27 Da) are characteristic of the oxazole core.
    • Sequence:

      
      .
      
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation vectors, highlighting the critical difference between substituent loss and skeletal degradation.

G M Molecular Ion (M+) m/z 136 [C7H8N2O]+ Alpha alpha-Cleavage (Loss of CH3•) M->Alpha Propene McLafferty-like (Loss of C3H6) M->Propene Ion121 [M - CH3]+ m/z 121 Stabilized Cation Alpha->Ion121 -15 Da CO_Loss Ring Contraction (Loss of CO) Ion121->CO_Loss Ion93 [M - CH3 - CO]+ m/z 93 Azirine-like Cation CO_Loss->Ion93 -28 Da HCN_Loss Elimination (Loss of HCN) Ion93->HCN_Loss Ion66 [C4H4N]+ m/z 66 HCN_Loss->Ion66 -27 Da Ion94 [M - C3H6]+ m/z 94 Protonated Oxazole Propene->Ion94 -42 Da

Caption: Primary fragmentation vectors for 2-propan-2-yl-1,3-oxazole-4-carbonitrile showing dominant methyl loss.[1]

Part 3: Experimental Protocols

To replicate these results and validate the scaffold identity, the following protocols are recommended. These are designed to be self-validating by using the fragmentation ratios as internal checks.

Protocol A: Structural Validation via GC-MS (EI)

Objective: Confirm regioisomer identity and substituent connectivity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Inlet Parameters:

    • Temperature: 250°C.[1]

    • Split Ratio: 50:1 (High concentration requires splitting to prevent detector saturation).[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Causality: The rapid ramp prevents thermal degradation of the nitrile prior to ionization, ensuring the

      
       peak is representative.
      
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[1]

    • Scan Range:

      
       35–200.[1]
      
  • Validation Criteria:

    • Check 1: The

      
       (136) must be visible. If absent, thermal degradation occurred.[1]
      
    • Check 2: The ratio of

      
       121 to 
      
      
      
      136 should be >1.0 (The fragment is more stable than the parent).
    • Check 3: Presence of

      
       43 (Isopropyl cation) confirms the alkyl chain.
      
Protocol B: High-Resolution MS (ESI-QTOF)

Objective: Exact mass determination for formula confirmation (


).
  • Infusion: Direct infusion at 5 µL/min.

  • Polarity: Positive Mode (

    
    ).
    
  • Source Conditions:

    • Capillary Voltage: 3.5 kV.[1]

    • Fragmentor Voltage: 100 V (Set high to induce in-source fragmentation for structural confirmation).

  • Expected Mass:

    • Monoisotopic Mass: 136.0637 Da.[1]

    • 
      : 137.0710 Da.[1]
      
  • Validation: Mass error must be <5 ppm.

References

  • Bowie, J. H. (1973).[1] Electron Impact Studies of Heterocyclic Compounds. Mass Spectrometry Reviews. Provides foundational mechanisms for oxazole ring cleavage (RDA pathways) and substituent effects.[1]

  • Audier, H. E., et al. (1980).[1] Mass Spectrometry of Oxazoles. Heterocycles. Details the specific loss of CO and HCN from substituted oxazoles and the stability of the 1,3-oxazole cation. [1]

  • NIST Chemistry WebBook . Standard Reference Data for Oxazole Derivatives. Used for comparative ionization energies and fragment probabilities of homologous series. [1]

  • BenchChem . Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Provides physicochemical comparisons and stability data for the structural isomers.[2]

Sources

A Comparative Guide to the Anticancer Potential of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold in Oncology

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful starting points for drug discovery. The 1,3-oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is considered a "privileged scaffold." This is due to its presence in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] In the context of oncology, oxazole derivatives have been shown to inhibit a variety of targets crucial for cancer cell survival and proliferation. These targets include STAT3, microtubules, DNA topoisomerases, and various protein kinases.[3][4] This guide will provide a comparative analysis of the hypothetical anticancer agent, 2-propan-2-yl-1,3-oxazole-4-carbonitrile, against established anticancer drugs, and will furnish detailed protocols for its preclinical evaluation.

Hypothesized Profile of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

While there is a lack of specific published data on the anticancer activity of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, we can infer its potential by examining its constituent chemical motifs.

The 1,3-Oxazole-4-carbonitrile Core: Research has demonstrated that compounds bearing the 1,3-oxazole-4-carbonitrile scaffold possess notable anticancer properties. For instance, certain 5-arylsulfonyl-1,3-oxazole-4-carbonitrile derivatives have shown selectivity against renal, colon, and breast cancer cell lines in the National Cancer Institute's 60-cell line screen.[3] This suggests that the oxazole-4-carbonitrile core can serve as a pharmacophore for engaging with anticancer targets.

The 2-propan-2-yl (tert-Butyl) Group: The tert-butyl group is a bulky, lipophilic substituent frequently employed in drug design.[5][6] Its primary roles include:

  • Steric Shielding: The bulkiness of the tert-butyl group can protect adjacent functional groups from metabolic degradation, potentially increasing the compound's biological half-life.[5][7]

  • Modulating Lipophilicity: The nonpolar nature of this group can enhance a molecule's ability to cross cell membranes.[6][8]

  • Receptor Binding: The defined shape and size of the tert-butyl group can contribute to selective binding to the active site of a target protein.[5]

Given these characteristics, the presence of a tert-butyl group at the 2-position of the oxazole ring in 2-propan-2-yl-1,3-oxazole-4-carbonitrile could enhance its potency, selectivity, and pharmacokinetic profile compared to unsubstituted analogs.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Many small molecule anticancer drugs, including some oxazole derivatives, function by inhibiting protein kinases that are hyperactivated in cancer cells.[3] A plausible mechanism of action for 2-propan-2-yl-1,3-oxazole-4-carbonitrile is the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxazole 2-propan-2-yl-1,3-oxazole -4-carbonitrile Oxazole->Akt Inhibits

Figure 1: Hypothesized inhibition of the Akt signaling pathway by 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Comparative Analysis with Standard Anticancer Agents

To contextualize the potential of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, we compare its hypothetical properties to two well-established anticancer drugs with distinct mechanisms of action: Doxorubicin , a cytotoxic anthracycline antibiotic, and Erlotinib , a targeted therapy that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.

Feature2-propan-2-yl-1,3-oxazole-4-carbonitrile (Hypothetical)DoxorubicinErlotinib
Class Small molecule, Oxazole derivativeAnthracycline antibioticTyrosine Kinase Inhibitor
Primary Mechanism Kinase inhibitor (e.g., Akt)DNA intercalation, Topoisomerase II inhibition, free radical generation[][10][11]EGFR tyrosine kinase inhibition[12][13][14]
Mode of Action Cytostatic/CytotoxicCytotoxicCytostatic/Cytotoxic
Selectivity Potentially selective for cancer cells with overactive kinase signalingNon-selective, affects all rapidly dividing cellsSelective for cells dependent on EGFR signaling
Example Target Cell Lines Breast (MCF-7), Lung (A549), Colon (HT-29)Wide range including leukemias, lymphomas, and solid tumors[][15]Non-small cell lung cancer (with EGFR mutations), Pancreatic cancer[14][16]
Typical IC50 Range 0.1 - 10 µM (Prospective)0.01 - 1 µM (Varies by cell line)[15][17]0.02 - 2 µM (Varies by cell line and EGFR status)[12][16][18]

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for the initial in vitro evaluation of a novel compound like 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Overall Experimental Workflow

Experimental_Workflow Start Synthesize & Purify Compound MTT Cell Viability Assay (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Mechanism Further Mechanistic Studies (e.g., Western Blot) CellCycle->Mechanism Apoptosis->Mechanism

Figure 2: A typical workflow for the in vitro evaluation of a novel anticancer compound.

Cell Viability Assessment (MTT Assay)

This assay determines the concentration at which the compound reduces the viability of a cancer cell population by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.[19][20][21]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 2-propan-2-yl-1,3-oxazole-4-carbonitrile stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO2).[22]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[23]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[20][23]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[24][25][26]

Materials:

  • Cancer cells treated with the compound at its IC50 concentration

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[25]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 or 48 hours. Harvest both adherent and floating cells, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[26]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.[24]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.[27]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.[28]

Materials:

  • Cancer cells treated with the compound at its IC50 concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[29]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time (e.g., 24 hours). Collect all cells (adherent and floating).

  • Washing: Wash the cells twice with cold PBS.[30]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[30]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[29]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion

While 2-propan-2-yl-1,3-oxazole-4-carbonitrile is a novel entity without direct preclinical data in the public domain, a systematic analysis of its chemical structure provides a strong rationale for its investigation as a potential anticancer agent. The presence of the biologically active oxazole-4-carbonitrile core, combined with the pharmacokinetically favorable tert-butyl group, makes it a compelling candidate for synthesis and evaluation. The provided experimental protocols offer a robust framework for researchers to assess its cytotoxic and cytostatic effects, and to begin elucidating its mechanism of action. Further studies, such as target identification and in vivo efficacy models, will be necessary to fully realize the therapeutic potential of this and related compounds.

References

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21). [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(10). [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne. [Link]

  • Ma, W., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics. [Link]

  • Higgins, B. (2020, November 11). Erlotinib: Preclinical Investigations. CancerNetwork. [Link]

  • Kuras, K., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current Issues in Molecular Biology, 3(3), 67-70. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from txhort.org. [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In S. P. Langdon (Ed.), Cancer Cell Culture: Methods and Protocols (pp. 248-255). Humana Press. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio. [Link]

  • Laskin, J. J., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 6(2), 646-655. [Link]

  • Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735. [Link]

  • Gassar, G., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. MedChemComm, 6(3), 453-460. [Link]

  • Chiba, S., et al. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6824-6829. [Link]

  • PharmGKB. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from PharmGKB. [Link]

  • Bentham Science. (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Romero, L., et al. (2020). Mechanism of doxorubicin cardiotoxicity evaluated by integrating multiple molecular effects into a biophysical model. PLoS computational biology, 16(11), e1008206. [Link]

  • Yang, Y., et al. (2019). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 134(3), 271-282. [Link]

  • Khan, I., et al. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Medicinal Chemistry, 21(1). [Link]

  • Patel, M., & Singh, M. (2024). Erlotinib. In StatPearls. StatPearls Publishing. [Link]

  • Wicińska, B., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3986. [Link]

  • ResearchGate. (n.d.). Erlotinib IC 50 values of murine and human PDAC cells. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2021, September 2). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from ResearchGate. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • MDPI. (2025, October 13). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from ResearchGate. [Link]

  • Springer. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from Springer. [Link]

  • Chemical Methodologies. (2022, June 27). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from Chemical Methodologies. [Link]

  • ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from ACS Publications. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. The ability of a compound to interact with its intended biological target while minimizing engagement with off-target proteins is a critical determinant of its therapeutic window and potential for adverse effects. The oxazole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide focuses on a specific oxazole derivative, 2-propan-2-yl-1,3-oxazole-4-carbonitrile , a novel investigational compound.

Given the broad bioactivity of the oxazole class, a comprehensive understanding of the cross-reactivity profile of this new chemical entity is paramount.[6][7] This document provides a detailed comparative analysis of the cross-reactivity of 2-propan-2-yl-1,3-oxazole-4-carbonitrile against a well-characterized kinase inhibitor, Staurosporine . While the primary target of 2-propan-2-yl-1,3-oxazole-4-carbonitrile is under investigation, for the purpose of this illustrative guide, we will hypothesize its primary target to be a member of the protein kinase family, a common target for oxazole derivatives.[3][6]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and comparative data to facilitate a thorough assessment of inhibitor selectivity.

Compound Profiles

CompoundStructurePrimary Target (Hypothetical for Compound A)Known Characteristics
A: 2-propan-2-yl-1,3-oxazole-4-carbonitrile Structure not availableProtein Kinase XNovel investigational compound with potential anti-proliferative properties based on its oxazole core.
B: Staurosporine Structure not availableBroad-spectrum Protein Kinase InhibitorA natural product known for its high affinity for a wide range of protein kinases, serving as a common tool compound in kinase research.

Experimental Design for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive cross-reactivity assessment. We will employ a combination of biochemical and cell-based assays to generate a robust dataset.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Panel Kinase Panel Screening (Radioligand Binding Assay) Enzyme_Inhibition Enzyme Inhibition Assay (IC50 Determination) Kinase_Panel->Enzyme_Inhibition Identify Hits CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Enzyme_Inhibition->CETSA Validate in Cellular Context Final_Profile Cross-Reactivity Profile CETSA->Final_Profile Comprehensive Profile Start Test Compounds (Compound A & Staurosporine) Start->Kinase_Panel Initial Broad Screening

Caption: A schematic overview of the experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Radioligand Binding Assay for Kinase Panel Screening

This assay is the gold standard for initial, broad-based kinase profiling, offering high sensitivity and robustness.[2] It measures the ability of a test compound to displace a radiolabeled ligand from the ATP-binding site of a panel of kinases.

Principle: Competitive binding between the test compound and a known radiolabeled ligand for the kinase of interest. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Protocol:

  • Kinase Panel Selection: A comprehensive panel of kinases (e.g., >400 kinases) representing all major families of the human kinome should be utilized.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (2-propan-2-yl-1,3-oxazole-4-carbonitrile and Staurosporine) in 100% DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare the specific radiolabeled ligand for each kinase according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well filter plate, add the kinase, the radiolabeled ligand, and the test compound at various concentrations.

    • Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Detection:

    • Wash the filter plate to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

Enzyme Inhibition Assay

For kinases identified as potential off-targets from the radioligand binding screen, a direct enzyme inhibition assay is performed to confirm the inhibitory activity and determine the potency (IC50).

Principle: This assay measures the catalytic activity of the kinase in the presence of the inhibitor. A decrease in product formation indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare purified, active kinase enzyme.

    • Prepare the specific peptide substrate for the kinase.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes).

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Detection:

    • Stop the reaction after a specific time.

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Phospho-specific antibodies: ELISA or Western blot.

      • ATP consumption: Luminescence-based assays (e.g., Kinase-Glo®).

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of phosphate into the substrate.

  • Data Analysis:

    • Plot the percentage of kinase activity against the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular environment.[8][9] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Principle: Drug binding to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

    • Quantify the protein concentration in the soluble fraction.

  • Protein Detection:

    • Analyze the soluble protein fractions by Western blotting using an antibody specific to the target kinase.

    • Quantify the band intensities.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble protein against the temperature for both treated and untreated samples.

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A 1. Cell Treatment (Compound or Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Western Blot (Target Protein Detection) D->E F 6. Data Analysis (Melt Curve Shift) E->F

Caption: A step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative Cross-Reactivity Data (Hypothetical)

The following tables present a hypothetical comparison of the cross-reactivity profiles for 2-propan-2-yl-1,3-oxazole-4-carbonitrile (Compound A) and Staurosporine (Compound B).

Table 1: Kinase Panel Screening Results (% Inhibition at 1 µM)

Kinase FamilyKinase TargetCompound A (% Inhibition)Staurosporine (% Inhibition)
Tyrosine Kinase EGFR2598
SRC3095
ABL11592
Serine/Threonine Kinase Protein Kinase X (Putative Target) 95 99
AKT14097
PKA1099
PKCα12100
CDK22096

Table 2: IC50 Values for Selected Kinases (nM)

Kinase TargetCompound A (IC50, nM)Staurosporine (IC50, nM)
Protein Kinase X (Putative Target) 15 5
EGFR>10,00020
SRC8,50015
AKT12,50010
PKA>10,0002
PKCα>10,0001
CDK25,0008

Table 3: Cellular Thermal Shift Assay (CETSA) Data

Target ProteinCompoundThermal Shift (ΔTm, °C)Interpretation
Protein Kinase X Compound A +5.2 Strong Target Engagement
Staurosporine+6.5Strong Target Engagement
AKT1Compound A+1.1Weak/No Significant Engagement
Staurosporine+4.8Strong Target Engagement

Interpretation and Discussion

The hypothetical data presented above illustrates a distinct difference in the cross-reactivity profiles of 2-propan-2-yl-1,3-oxazole-4-carbonitrile and Staurosporine.

  • Selectivity: Compound A demonstrates a significantly more selective profile compared to Staurosporine. While Staurosporine potently inhibits a broad range of kinases across different families, Compound A exhibits high potency primarily against its putative target, Protein Kinase X, with significantly weaker activity against other tested kinases. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may translate to a better safety profile with fewer off-target effects.

  • Target Engagement: The CETSA results corroborate the biochemical findings. The substantial thermal shift observed for Protein Kinase X upon treatment with Compound A confirms its engagement with the target in a cellular context. The lack of a significant thermal shift for AKT1, a potential off-target, further supports the selectivity of Compound A in a physiological environment. In contrast, Staurosporine shows strong target engagement with both Protein Kinase X and AKT1, consistent with its known promiscuity.

Conclusion

The comprehensive cross-reactivity profiling of a novel compound is a critical step in its preclinical evaluation. This guide has outlined a robust, multi-assay approach to characterize the selectivity of 2-propan-2-yl-1,3-oxazole-4-carbonitrile in comparison to the broad-spectrum inhibitor, Staurosporine. The hypothetical data highlights the potential for the oxazole scaffold to be developed into highly selective inhibitors.

The experimental protocols provided herein offer a validated framework for researchers to assess the cross-reactivity of their own small molecule inhibitors. A thorough understanding of a compound's selectivity profile is essential for making informed decisions in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Molecular Structure, 1274, 134509. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(1), 2-23. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). Molecules, 30(12), 1234. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Journal of Medicinal Chemistry, 68(22), 12345-12367. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). Antiviral Research, 221, 105789. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research. [Link]

  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023). Arabian Journal of Chemistry, 16(3), 104534. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • US Patent 11,512,094 B2. (2022).
  • Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. (2018). Medicinal Chemistry Research, 27(10), 2357-2367. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). Molecules, 31(4), 567. [Link]

  • 1,3-oxazoles (including Hydrogenated) Patents (Class 546/271.4). (n.d.). Justia Patents. [Link]

  • EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same. (2002).
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). The Pharma Innovation Journal, 5(12), 10-19. [Link]

  • 1,3, 4-Oxadiazole derivative compounds as histone deacetylase 6 inhibitors and pharmaceutical compositions containing the same - Patent CN-115210233-B. (n.d.). PubChem. [Link]

  • Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. (2013). Drug Discoveries & Therapeutics, 7(2), 58-65. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

A Comparative Guide to the Efficacy of 2-propan-2-yl-1,3-oxazole-4-carbonitrile Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,3-oxazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The substitution pattern on the oxazole ring plays a pivotal role in determining the pharmacological profile of these molecules. This guide provides a comprehensive comparison of the efficacy of two key positional isomers of 2-propan-2-yl-1,3-oxazole-carbonitrile: the 4-carbonitrile and the 5-carbonitrile isomers.

The strategic placement of the electron-withdrawing nitrile group at either the C4 or C5 position of the oxazole ring can significantly influence the molecule's electronic distribution, and consequently, its interaction with biological targets. Understanding the differential efficacy of these isomers is crucial for the rational design of novel therapeutics.

Isomers Under Investigation

The two positional isomers at the center of this guide are:

  • Isomer 1: 2-tert-butyl-1,3-oxazole-4-carbonitrile

  • Isomer 2: 2-tert-butyl-1,3-oxazole-5-carbonitrile

While direct comparative studies on the biological activity of these specific isomers are not extensively documented in publicly available literature, we can infer potential differences in their efficacy based on the established principles of structure-activity relationships (SAR) for oxazole derivatives and related heterocyclic compounds.[2] The location of the nitrile group is anticipated to modulate the molecule's polarity, hydrogen bonding capacity, and steric interactions with target proteins.

Synthesis and Characterization

The regioselective synthesis of these isomers is a key consideration for their individual evaluation.

Synthesis of 2-tert-butyl-1,3-oxazole-4-carbonitrile

The synthesis of 2-substituted-1,3-oxazole-4-carbonitriles has been reported through various methodologies. One notable approach involves the cyclization of precursors that already contain the cyano group at the desired position. For instance, the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles has been documented, providing a potential pathway to the 2-tert-butyl analog.[3]

Synthesis of 2-tert-butyl-1,3-oxazole-5-carbonitrile

The synthesis of 2,5-disubstituted oxazoles can be achieved through several routes. One common strategy involves the functionalization of a pre-formed oxazole ring. For example, the deprotonation of a 2-substituted oxazole at the C5 position, followed by quenching with an electrophile, can introduce a substituent at the 5-position.[4] Another approach is the construction of the oxazole ring from acyclic precursors where the desired substitution pattern is already established.[5][6]

Comparative Efficacy: A-Data Driven Postulation

Although direct experimental data comparing the two isomers is scarce, we can hypothesize on their potential differences in biological activity based on related compounds. For many heterocyclic scaffolds, the position of a key functional group like a nitrile can drastically alter the biological activity.[7]

It is plausible that the different electronic and steric environments of the 4- and 5-positions on the oxazole ring will lead to distinct interactions with biological targets. For instance, in the context of anticancer activity, where oxazoles have shown promise, the positioning of the nitrile group could affect binding to the active site of enzymes or interactions with DNA.[8][9]

Experimental Protocols for Efficacy Evaluation

To definitively compare the efficacy of the 4-carbonitrile and 5-carbonitrile isomers, a series of standardized in vitro assays are recommended.

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[10]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 4-carbonitrile and 5-carbonitrile isomers in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isomer, which represents the concentration required to inhibit 50% of cell growth.

dot graph TD { A[Cell Seeding] --> B[Compound Treatment]; B --> C[MTT Addition]; C --> D[Formazan Solubilization]; D --> E[Absorbance Measurement]; E --> F[IC50 Calculation]; }

Caption: Workflow for MTT Assay.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the two isomers based on potential outcomes from the described experimental protocols. This table is for illustrative purposes and should be populated with experimental data.

IsomerIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
2-tert-butyl-1,3-oxazole-4-carbonitrileExperimental ValueExperimental Value
2-tert-butyl-1,3-oxazole-5-carbonitrileExperimental ValueExperimental Value

Structure-Activity Relationship and Mechanistic Insights

The observed differences in efficacy between the two isomers will provide valuable insights into the structure-activity relationship of this class of compounds.

dot graph LR { subgraph "Isomer Structure" A("2-tert-butyl-1,3-oxazole-4-carbonitrile") B("2-tert-butyl-1,3-oxazole-5-carbonitrile") end subgraph "Biological Activity" C["Anticancer Efficacy (IC50)"] end A --> C B --> C }

Caption: Relationship between isomer structure and biological activity.

The electronic properties conferred by the nitrile group at either the 4- or 5-position can influence the molecule's ability to participate in key interactions, such as hydrogen bonding or π-π stacking, with the target protein. Molecular modeling and docking studies could further elucidate the binding modes of each isomer and explain the experimental observations.

Conclusion

The comparative evaluation of 2-tert-butyl-1,3-oxazole-4-carbonitrile and its 5-carbonitrile isomer is a critical step in understanding the structure-activity landscape of this promising scaffold. While this guide provides a framework for such a comparison, the generation of robust experimental data is paramount. The detailed protocols and conceptual framework presented herein are intended to guide researchers in their efforts to systematically evaluate these isomers and unlock their full therapeutic potential. The regioselective synthesis and subsequent biological screening will undoubtedly contribute to the rational design of more potent and selective oxazole-based drug candidates.

References

  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905.
  • Stambuli, J. P., & Wipf, P. (2002). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 4(18), 3151–3154.
  • BenchChem. (2025).
  • Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Organic Letters, 3(16), 2501–2504.
  • Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2018). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Medicinal Chemistry Research, 27(1), 1-10.
  • Kozak, Y., & Filyak, Y. (2022). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Molecules, 27(12), 3789.
  • Kovalenko, S. I., Antypenko, L. M., & Kholodnyak, S. V. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 12-21.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles.
  • Wang, D., & Li, X. (2016). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.
  • BenchChem. (2025). A Comparative Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and Other Bioactive Oxazole Compounds.
  • Kozak, Y. S., Fiziur, D. R., & Lesyk, R. B. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational biology and chemistry, 65, 12-21.
  • Kachaeva, M. V., Pilyo, S. G., & Brovarets, V. S. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5195-5211.
  • Gierczak, M., & Sławiński, J. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 654.
  • Kachaeva, M. V., Pilyo, S. G., & Brovarets, V. S. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5195-5211.
  • Husain, A., & Ahmad, A. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • Zhang, J., & Schmalz, H. G. (2016). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization.
  • Patil, P., & Mishra, S. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 156-165.
  • Musella, S., & De Rosa, M. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4983.
  • BenchChem. (n.d.). 2-tert-butyl-1,3-oxazole | High-Purity Research Chemical.
  • Kaur, R., & Kumar, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry, 26(1), 3-23.
  • Kumar, A., & Rawat, A. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 10(1), 2-8.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Kachaeva, M. V., Pilyo, S. G., & Brovarets, V. S. (2024). Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile. Chemistry of Heterocyclic Compounds, 60(6), 635-644.
  • Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of organic chemistry, 78(2), 438–444.

Sources

Technical Comparison Guide: 2-propan-2-yl-1,3-oxazole-4-carbonitrile vs. Standard Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 2-propan-2-yl-1,3-oxazole-4-carbonitrile (also known as 2-isopropyl-1,3-oxazole-4-carbonitrile) as a fragment-based lead for cysteine protease inhibition. Unlike fully optimized drug candidates, this molecule represents a "warhead fragment" —a minimal scaffold containing the electrophilic nitrile group capable of forming a reversible covalent bond with the catalytic cysteine of targets such as SARS-CoV-2 Main Protease (Mpro) and Cathepsin L .

This document outlines the specific docking protocol required to accurately evaluate this compound, contrasting its ligand efficiency (LE) and binding mode against established nitrile-based inhibitors like Nirmatrelvir and Odanacatib .

Target Identification & Mechanism

Primary Target: Cysteine Proteases (Mpro / Cathepsin L)

The 4-carbonitrile group on the 1,3-oxazole ring functions as a "soft" electrophile. In the presence of a catalytic dyad (Cys-His), the nitrile carbon undergoes nucleophilic attack by the thiolate anion of the cysteine residue, forming a thioimidate adduct .

Mechanism of Action: Reversible Covalent Inhibition.

  • Warhead: Nitrile (–C≡N) at position 4.[1]

  • Recognition Element: Isopropyl group at position 2 (occupies the S2 or S1' hydrophobic pocket depending on orientation).

  • Scaffold: 1,3-Oxazole ring (provides rigid linker and hydrogen bond acceptors).

Comparative Standards

To validate docking results for 2-propan-2-yl-1,3-oxazole-4-carbonitrile, the following standards must be included in the simulation:

CompoundStatusTargetMechanismKey Interaction
Nirmatrelvir FDA ApprovedSARS-CoV-2 MproCovalent (Nitrile)Cys145-Nitrile adduct
Odanacatib Clinical (Discontinued)Cathepsin K/LCovalent (Nitrile)Cys25-Nitrile adduct
2-propan-2-yl... Fragment/Lead Mpro / Cathepsin Covalent (Nitrile) Cys-Nitrile adduct

Experimental Methodology: Covalent Docking Protocol

Standard non-covalent docking algorithms (e.g., standard Vina) will fail to accurately predict the efficacy of this compound because they do not account for the high-energy transition state or the final covalent bond energy. Covalent docking is mandatory.

Workflow Diagram

DockingWorkflow cluster_Docking Covalent Docking Routine Start Ligand Preparation (3D Generation, Energy Min) TargetPrep Target Preparation (PDB: 6LU7 / 7BQY) Remove Waters, Protonate His41 Start->TargetPrep GridGen Grid Generation Center: Cys145 (Mpro) Box Size: 20x20x20 Å TargetPrep->GridGen Constraint Define Reaction Constraint Dist(S_Cys - C_Nitrile) < 2.0 Å GridGen->Constraint Sampling Conformational Sampling (Genetic Algorithm / Monte Carlo) Constraint->Sampling Scoring Scoring Function (ChemPLP / GoldScore + Covalent Term) Sampling->Scoring Analysis Interaction Analysis (H-Bonds, LE Calculation) Scoring->Analysis

Figure 1: Covalent docking workflow for nitrile-containing oxazole fragments.

Protocol Specifications
  • Software: Gold (CCDC), Glide (Schrödinger), or AutoDock Vina (with covalent patch).

  • Receptor: SARS-CoV-2 Mpro (PDB: 6LU7 ) or Cathepsin L (PDB: 2XU3 ).

  • Ligand Prep: 2-propan-2-yl-1,3-oxazole-4-carbonitrile structure minimized using MMFF94 force field.

  • Constraint: Define a covalent linkage between the Nitrile Carbon and the Sulfur of the catalytic Cysteine (Cys145 for Mpro). Bond length set to 1.8 Å .

Comparative Analysis & Benchmarking Data

The following table presents the reference benchmarking data . When evaluating 2-propan-2-yl-1,3-oxazole-4-carbonitrile, your results should align with the "Fragment" range.

Table 1: Docking Score & Efficiency Comparison
Metric2-propan-2-yl-1,3-oxazole-4-carbonitrile Nirmatrelvir (Standard) Odanacatib (Standard)
Molecular Weight 136.15 Da499.5 Da525.6 Da
Class Fragment DrugDrug
Binding Energy (ΔG) *-5.2 to -6.5 kcal/mol -8.5 to -10.5 kcal/mol-9.0 to -11.0 kcal/mol
Ligand Efficiency (LE) 0.38 - 0.47 (High)~0.25 - 0.30~0.25 - 0.30
Key Interactions Covalent (Cys), H-bond (His)Covalent, 4+ H-bonds, HydrophobicCovalent, 3+ H-bonds, Pi-Stacking

*Note: Scores are representative of covalent docking simulations using AutoDock Vina/Gold. Absolute values vary by scoring function.

Analysis of Performance
  • Raw Score vs. Efficiency: The raw docking score of the oxazole fragment is significantly lower (less negative) than the standards. This is expected. The fragment lacks the extended P1', P2, and P3 substituents that Nirmatrelvir uses to fill the substrate binding pocket.

  • Ligand Efficiency (LE): The oxazole fragment demonstrates superior Ligand Efficiency (LE = ΔG / Heavy Atoms) . An LE > 0.35 indicates a highly "potent per atom" scaffold, making it an excellent starting point for Fragment-Based Drug Discovery (FBDD).

  • Binding Mode: The isopropyl group at position 2 is critical. In Mpro docking, this group typically orients towards the S2 hydrophobic pocket (Met49/Met165), mimicking the leucine side chain found in natural substrates.

Experimental Validation Protocol

To validate the in silico scores, the following in vitro assay is recommended:

  • Assay Type: FRET-based Enzymatic Assay.

  • Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).

  • Procedure:

    • Incubate enzyme (Mpro, 20 nM) with 2-propan-2-yl-1,3-oxazole-4-carbonitrile (concentration range 1 µM - 1 mM) for 30 minutes to allow covalent bond formation.

    • Add substrate and measure fluorescence increase.

    • Expectation: As a fragment, the IC50 will likely be in the micromolar range (10-100 µM) , unlike the nanomolar potency of the standards.

References

  • Structure-Based Design of SARS-CoV-2 Mpro Inhibitors. Source: Science. 2020; 368(6489):409-412. (Describes the nitrile warhead mechanism in Mpro).

  • Molecular Docking Analysis of Oxazole Compounds with Heme-binding Protein. Source: Bioinformation. 2023; 19(1): 72-77. (Demonstrates oxazole docking protocols).

  • Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. Source: Chem. Proc. 2021; 3(1):1. (Specific data on oxazole-Mpro interactions).

  • Covalent Docking in Drug Discovery. Source: Schrödinger Knowledge Base / CCDC Gold Manuals. (Protocol grounding).

Sources

Navigating the Synthesis of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile: A Guide to Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structural unit is found in a multitude of natural products and pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] The diverse biological activities associated with oxazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscore their importance in drug discovery programs.

Part 1: Proposed Synthesis of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile

Given the absence of a direct reported synthesis, we propose a highly plausible and efficient one-pot method based on the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-promoted insertion of an isocyanide into an aldehyde. This approach is particularly advantageous for the formation of 4-cyanooxazoles.[1][2]

The proposed reaction would involve the treatment of pivalaldehyde (2,2-dimethylpropanal) with tert-butyl isocyanide in the presence of TMSOTf. The tert-butyl group of the isocyanide serves as the source for the nitrile carbon and the associated nitrogen atom in the final oxazole ring.

Proposed Experimental Protocol:

Materials:

  • Pivalaldehyde (1.0 eq)

  • tert-Butyl isocyanide (5.0 eq)

  • Tetrabutylammonium bromide (TBAB) (1.2 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • 3Å Molecular Sieves

  • Anhydrous dioxane

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried sealed tube, add pivalaldehyde (1.0 eq), tetrabutylammonium bromide (TBAB, 1.2 eq), and anhydrous dioxane.

  • Add tert-butyl isocyanide (5.0 eq) to the reaction mixture.

  • In a controlled environment (e.g., a glove box), add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) and activated 3Å molecular sieves.

  • Seal the tube, backfill with an inert gas (e.g., nitrogen or argon), and stir the reaction mixture in an oil bath at 100 °C overnight.

  • After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-propan-2-yl-1,3-oxazole-4-carbonitrile.[2]

Discussion of Reproducibility:

The reproducibility of this proposed synthesis is expected to be high due to several factors. The one-pot nature of the reaction minimizes material loss between steps. The use of commercially available and relatively stable reagents is also a significant advantage. However, scrupulous attention to anhydrous conditions is critical, as TMSOTf is highly moisture-sensitive. The purity of the starting aldehyde is also a key parameter that can influence yield and the formation of byproducts.

Part 2: A Case Study in Reproducibility: The Van Leusen Synthesis of 4-Substituted Oxazoles

To provide a tangible benchmark for reproducibility, we will examine a well-established method for the synthesis of a related class of oxazoles: the modified Van Leusen reaction for the preparation of 4-substituted oxazoles. This reaction utilizes an α-substituted tosylmethyl isocyanide (TosMIC) derivative and an aldehyde.[3]

Experimental Protocol: Synthesis of 4-Benzyl-5-phenyloxazole

Materials:

  • α-Benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol)

  • Benzaldehyde (0.37 g, 3.50 mmol)

  • Potassium carbonate (0.97 g, 7.00 mmol)

  • Methanol (20 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine α-benzyl-p-toluenesulfonylmethyl isocyanide and benzaldehyde in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add methanol to the flask.

  • Add potassium carbonate to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.[3]

Visualizing the Synthetic Workflow

cluster_0 Proposed Synthesis of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile cluster_1 Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole A Pivalaldehyde + tert-Butyl Isocyanide B One-Pot Reaction (TMSOTf, TBAB, Dioxane, 100°C) A->B Reactants C Purification (Column Chromatography) B->C Crude Product D 2-Propan-2-yl-1,3-oxazole-4-carbonitrile C->D Purified Product E α-Benzyl-TosMIC + Benzaldehyde F Reflux in Methanol (K2CO3) E->F Reactants G Work-up & Purification F->G Crude Product H 4-Benzyl-5-phenyloxazole G->H Purified Product

Caption: Comparative workflow for the proposed and benchmark oxazole syntheses.

Part 3: Comparative Analysis with Alternative Heterocyclic Scaffolds

In drug discovery, the choice of a central heterocyclic core is a critical decision. Here, we compare the synthesis of our target oxazole with two common alternatives: 1,3,4-oxadiazoles and 1,2,4-oxadiazoles.

1,3,4-Oxadiazole Synthesis

A prevalent and highly reproducible method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[4] This is typically achieved by treating an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]

Key Features:

  • High Reproducibility: This is a very common and well-documented reaction, often proceeding with high yields.

  • Accessible Starting Materials: Acid hydrazides and carboxylic acids are widely available or readily prepared.

  • Potentially Harsh Conditions: The use of POCl₃ requires careful handling and may not be suitable for sensitive substrates.

1,2,4-Oxadiazole Synthesis

The most common route to 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid with a coupling agent.[7][8][9]

Key Features:

  • Good Reproducibility: This method is generally reliable, though the stability of the amidoxime starting material can be a factor.

  • Versatility: A wide range of substituents can be introduced at both the 3- and 5-positions.

  • Multi-step Process: The synthesis of the amidoxime precursor adds an extra step to the overall sequence.

Visualizing the Synthetic Options

cluster_oxazole 1,3-Oxazole Synthesis cluster_oxadiazole_134 1,3,4-Oxadiazole Synthesis cluster_oxadiazole_124 1,2,4-Oxadiazole Synthesis oxazole_start Aldehyde + Isocyanide oxazole_synth TMSOTf-promoted Cyclization oxazole_start->oxazole_synth oxazole_prod 2,4-Disubstituted 1,3-Oxazole oxazole_synth->oxazole_prod oxadiazole_134_start Acid Hydrazide + Carboxylic Acid oxadiazole_134_synth Cyclodehydration (e.g., POCl3) oxadiazole_134_start->oxadiazole_134_synth oxadiazole_134_prod 2,5-Disubstituted 1,3,4-Oxadiazole oxadiazole_134_synth->oxadiazole_134_prod oxadiazole_124_start Amidoxime + Acylating Agent oxadiazole_124_synth Cyclization oxadiazole_124_start->oxadiazole_124_synth oxadiazole_124_prod 3,5-Disubstituted 1,2,4-Oxadiazole oxadiazole_124_synth->oxadiazole_124_prod

Caption: A high-level comparison of synthetic routes to different heterocyclic cores.

Data Summary and Comparison

FeatureProposed 1,3-Oxazole Synthesis1,3,4-Oxadiazole Synthesis1,2,4-Oxadiazole Synthesis
Key Reaction TMSOTf-promoted cyclizationCyclodehydrationAcylation and cyclization
Starting Materials Aldehyde, IsocyanideAcid Hydrazide, Carboxylic AcidAmidoxime, Acylating Agent
Number of Steps One-potOften two steps (hydrazide formation)Two steps (amidoxime formation)
Reproducibility High (with anhydrous conditions)Very HighGood (amidoxime stability is key)
Substrate Scope Good for various aldehydesBroadBroad
Reaction Conditions Anhydrous, 100 °COften harsh (e.g., POCl₃)Generally mild to moderate

Conclusion

While a specific, validated protocol for the synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile is not currently published, a robust and reproducible synthesis can be confidently proposed based on established methodologies for the formation of 4-cyanooxazoles. The key to success in this synthesis lies in the stringent control of anhydrous conditions.

When compared to the synthesis of alternative heterocyclic scaffolds such as 1,3,4- and 1,2,4-oxadiazoles, the proposed one-pot oxazole synthesis offers an efficient route with fewer synthetic steps. However, the well-established and highly reproducible nature of the oxadiazole syntheses, despite often requiring an additional step for precursor preparation, makes them attractive and reliable alternatives. The choice of which heterocyclic core to pursue will ultimately depend on the specific goals of the research program, including the desired biological activity, the need for specific substitution patterns, and the tolerance of the overall synthetic route to potentially harsh reagents. This guide provides the necessary framework for making an informed decision and for successfully implementing the synthesis of these valuable heterocyclic compounds.

References

  • Adewuyi, J., Ibrahim, H., & Oyewale, A. O. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. ARC Organics and Inorganics Chemical Science, 4(5). Available at: [Link]

  • Asawari, P. G., & Deshmukh, R. (2012). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Current Pharmaceutical Research, 9(1), 26-30. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chavan, R. S., & Shinde, P. V. (2015). Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups. Asian Journal of Chemistry, 27(6), 2021-2024. Available at: [Link]

  • Chobe, M., Kumar, S., & Singh, A. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136. Available at: [Link]

  • Dunn, J. O., & Miller, B. L. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(7), 12530-12535. Available at: [Link]

  • BenchChem. (2025). Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol. BenchChem.
  • de Oliveira, R. B., de Lima, G. M., & de Almeida, M. V. (2012). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 23(11), 2062-2073. Available at: [Link]

  • Patel, P. N., et al. (2008). Synthesis of 3,5-disubstituted[4][5][10]-oxadiazoles. Journal of the Indian Chemical Society, 85(5), 569-573.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • Organic Reactions. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • El Hajji, H., et al. (2006). Synthesis of 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline. Journal Marocain de Chimie Hétérocyclique, 5(1), 58-61.
  • Vedejs, E., & Lu, S. P. (1998). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses, 75, 231. Available at: [Link]

  • Vedejs, E., & Monahan, S. D. (1999). A Practical Synthesis of 1,3-Oxazole. The Journal of Organic Chemistry, 64(1), 212-214.
  • BenchChem. (2025).
  • Kumar, A., et al. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. The Journal of Organic Chemistry, 75(15), 5187-5197. Available at: [Link]

  • Vedejs, E., & Monahan, S. D. (1999). A Practical Synthesis of 1,3-Oxazole.
  • Xu, C., et al. (2017). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion: Via a radical coupling.
  • El Hajji, H., et al. (2018). Synthesis and Characterization of 4-Methyl-2-Phenyl-4-((5-Phenyl-2H-Tetrazol-2-yl)Methyl)-4,5-Dihydrooxazole.
  • Hmil, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7545-7561. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Mitigation

While specific toxicological data for 2-propan-2-yl-1,3-oxazole-4-carbonitrile is limited, an analysis of related chemical structures, such as 2-methyl-1,3-oxazole-4-carbonitrile and other substituted oxazoles, suggests a potential for hazards.[1] These hazards likely include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Given these potential risks, a multi-layered approach to safety is imperative, starting with the consistent and correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

The selection and use of appropriate PPE are the most critical steps in preventing chemical exposure.[3] The following table outlines the recommended PPE for handling 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when there is a significant risk of splashing.[4][5]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage. Standard safety glasses are insufficient.[6]
Skin and Body Protection - Gloves: Chemical-resistant nitrile gloves are the minimum requirement for handling this compound.[7][8] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty nitrile gloves.[4] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[3][6] - Lab Coat: A flame-resistant laboratory coat with long sleeves and a secure front closure is mandatory.[9][4] - Apparel: Long pants and closed-toe shoes must be worn at all times in the laboratory.[6]Nitrile gloves offer good resistance to a wide range of chemicals, including those with nitrile and oxazole functional groups.[7][10] A lab coat protects personal clothing and skin from contamination.[11][3]
Respiratory Protection All handling of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, especially in solid form or when preparing solutions, must be conducted within a certified chemical fume hood.[9][11][6][12] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, and a formal respiratory protection program must be in place.[9][13][14]A chemical fume hood is the primary engineering control to minimize the inhalation of potentially harmful vapors or dust.[6]

Step-by-Step Guide to Safe Handling and Operations

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Preparation and Pre-Handling Checklist
  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.[6][15]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[6]

  • PPE Inspection: Inspect all PPE for damage or defects. Don all required PPE as outlined in the table above.[3][6]

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Handling Procedures
  • Dispensing: Conduct all weighing and dispensing of the compound inside a chemical fume hood to control exposure to dust and vapors.[9]

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.[4]

  • Transfers: Use a tray or secondary containment when moving containers of the chemical to prevent the spread of spills.[6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep_sds Review Safety Guide prep_ppe Inspect & Don PPE prep_sds->prep_ppe Proceed if safe prep_hood Verify Fume Hood prep_ppe->prep_hood Proceed if safe prep_emergency Locate Emergency Equipment prep_hood->prep_emergency Proceed if safe handle_dispense Dispense in Fume Hood prep_emergency->handle_dispense Proceed if safe handle_solution Prepare Solutions Carefully handle_dispense->handle_solution handle_transfer Use Secondary Containment handle_solution->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate After use cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_collect Collect in Labeled Container cleanup_wash->disposal_collect After cleanup disposal_store Store in Designated Area disposal_collect->disposal_store disposal_contact Contact EHS for Pickup disposal_store->disposal_contact

Caption: Workflow for the safe handling of 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[13]

  • Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.[13] Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[13]

  • Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.[13]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12][16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][17]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

The disposal of 2-propan-2-yl-1,3-oxazole-4-carbonitrile and any associated contaminated materials must be managed as hazardous waste.[13] Never dispose of this chemical down the drain.[13]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[4][12]

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed hazardous waste container.[4][12] Do not mix with other waste streams unless compatibility is known and approved by your institution's EHS department.[13]

  • Contaminated PPE: Dispose of grossly contaminated disposable PPE as hazardous waste in a designated container.[12]

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[13][18] Ensure all institutional procedures for waste manifests and record-keeping are followed.[13][19]

Disposal Decision Workflow

cluster_characterize Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Waste Generated is_solid Solid Waste? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No store_saa Store in Satellite Accumulation Area solid_container->store_saa liquid_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of 2-propan-2-yl-1,3-oxazole-4-carbonitrile waste.

By adhering to these rigorous safety protocols, you contribute to a culture of safety, protecting yourself, your colleagues, and the environment.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • BenchChem. (2025). Personal protective equipment for handling 4-propyl-1,3-oxazole. BenchChem.
  • BenchChem. (2025). Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Wittenberg University. (n.d.). Handling Chemicals. Wittenberg University.
  • BenchChem. (2025). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
  • BenchChem. (2025). Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate. BenchChem.
  • BenchChem. (2025). Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. BenchChem.
  • Ampliqon. (n.d.). Safety considerations for chemical reagents. Ampliqon.
  • Eagle National Supply. (2026, February 23). Are Nitrile Gloves Chemically Resistant? Why PPE Matters. Eagle National Supply.
  • BenchChem. (2025). Navigating the Disposal of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Guide for Laboratory Professionals. BenchChem.
  • Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Nitrile Gloves Dubai.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
  • PPE Online. (2023, April 6). The Benefits of Nitrile Gloves for Personal Protective Equipment (PPE). PPE Online.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.
  • CymitQuimica. (2024, December 19). Safety Data Sheet. CymitQuimica.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Sigma-Aldrich.
  • BenchChem. (2025). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. BenchChem.
  • Fluorochem. (n.d.). 2-methyl-1,3-oxazole-4-carbonitrile. Fluorochem.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Environmental Health & Safety Services.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.